molecular formula C11H16FNO B181002 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol CAS No. 25452-22-6

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Cat. No.: B181002
CAS No.: 25452-22-6
M. Wt: 197.25 g/mol
InChI Key: XSAHDDWAENJQAZ-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol (CAS 25452-22-6) is a chemical compound with the molecular formula C 11 H 16 FNO and a molecular weight of 197.25 g/mol . As a specialist research chemical, it serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research . Researchers utilize this compound, identified by its specific SMILES structure CC(C)(CO)NCC1=CC=CC=C1F, in the exploration and development of new chemical entities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. For comprehensive handling and safety information, including hazard and precautionary statements, please consult the relevant Safety Data Sheet. Researchers can inquire about current availability and specifications, as this compound may be shipped from global stock under cold-chain conditions to ensure stability .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylamino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16FNO/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12/h3-6,13-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAHDDWAENJQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948343
Record name 2-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-1-ol
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Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25452-22-6
Record name NSC116616
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-((2-fluorobenzyl)amino)-2-methylpropan-1-ol, a fluorinated amino alcohol with potential applications in medicinal chemistry and drug discovery. The document details a robust synthetic strategy centered around reductive amination, offering in-depth insights into the reaction mechanism, experimental protocol, and characterization of the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and explore the therapeutic potential of novel fluorinated scaffolds.

Introduction: The Significance of Fluorinated Amino Alcohols in Medicinal Chemistry

Fluorine-containing organic molecules have garnered significant attention in the pharmaceutical industry due to the unique physicochemical properties imparted by the fluorine atom. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and bioavailability of drug candidates.[1] Amino alcohols, on the other hand, are prevalent structural motifs in a wide array of biologically active compounds and serve as versatile chiral building blocks in organic synthesis.[2][3]

The target molecule, this compound, combines these two privileged scaffolds. The presence of the 2-fluorobenzyl group is of particular interest, as this moiety is found in several bioactive compounds and can participate in specific interactions with biological targets. The structural analogue, N-(4-fluorobenzyl)-substituted aminoalcohol, has shown antiproliferative activity against cancer cell lines.[4] This guide provides a detailed exploration of a reliable synthetic route to access this promising compound, paving the way for further investigation into its pharmacological profile.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points towards a disconnection at the C-N bond formed between the benzyl group and the amino alcohol. This suggests a reductive amination reaction between 2-amino-2-methylpropan-1-ol and 2-fluorobenzaldehyde as the most direct and efficient synthetic approach.

Figure 1: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials. Reductive amination is a robust and widely used transformation in organic synthesis for the formation of C-N bonds.[5] The reaction proceeds via the initial formation of a Schiff base (imine) or an iminium ion, which is then reduced in situ to the desired amine.

Mechanistic Insights into Reductive Amination

The reductive amination of 2-fluorobenzaldehyde with 2-amino-2-methylpropan-1-ol involves a two-step process:

  • Imine Formation: The amine nitrogen of 2-amino-2-methylpropan-1-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This is typically acid-catalyzed to activate the carbonyl group. Subsequent dehydration of the resulting hemiaminal intermediate yields the corresponding imine (Schiff base).

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a single bond, affording the final secondary amine product.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). For this particular synthesis, sodium borohydride is a suitable choice due to its ready availability, ease of handling, and sufficient reactivity to reduce the imine in a protic solvent like methanol.

G Start 2-Fluorobenzaldehyde + 2-Amino-2-methylpropan-1-ol Step1 Nucleophilic Attack (Acid Catalysis) Start->Step1 Hemiaminal Hemiaminal Intermediate Step1->Hemiaminal Step2 Dehydration Hemiaminal->Step2 Imine Imine (Schiff Base) Step2->Imine Step3 Reduction (e.g., NaBH4) Imine->Step3 Product This compound Step3->Product G A 1. Dissolve 2-amino-2-methylpropan-1-ol and 2-fluorobenzaldehyde in Methanol B 2. Stir at room temperature (Imine formation) A->B C 3. Cool to 0°C and add NaBH4 portion-wise B->C D 4. Warm to room temperature and stir C->D E 5. Quench with water and concentrate D->E F 6. Aqueous workup with EtOAc and NaHCO3 E->F G 7. Dry organic layer with MgSO4, filter, and concentrate F->G H 8. Purify by column chromatography G->H I Final Product H->I

Figure 3: Experimental workflow for the synthesis.

  • To a stirred solution of 2-amino-2-methylpropan-1-ol (1.0 eq) in methanol, add 2-fluorobenzaldehyde (1.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Validation

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

5.1. Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorobenzyl group, a singlet for the benzylic CH₂ protons, singlets for the two methyl groups, and a singlet for the CH₂OH protons. The NH and OH protons may appear as broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the characteristic signals for the fluorinated aromatic ring.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3300-3400 cm⁻¹ region), C-H stretching of the alkyl and aromatic groups, and C-F stretching.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the target compound (C₁₁H₁₆FNO).

5.2. Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound can be determined by HPLC analysis.

  • Melting Point: A sharp melting point for the solid product is indicative of high purity.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest several potential avenues for investigation in drug discovery:

  • Scaffold for Novel Therapeutics: This molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine and primary alcohol functionalities provide handles for further chemical modifications.

  • Antiproliferative Agents: As analogues containing the N-fluorobenzyl amino alcohol moiety have demonstrated anticancer activity, this compound warrants investigation for its potential antiproliferative effects. [4]* Neurological and Psychiatric Disorders: The fluorobenzyl group is present in various centrally acting drugs. Therefore, derivatives of the title compound could be explored for their potential activity on the central nervous system.

  • Antimicrobial Agents: Amino alcohols are known to possess antimicrobial properties, and the introduction of a fluorinated substituent could enhance this activity. [2] Further structure-activity relationship (SAR) studies are necessary to explore and optimize the biological activity of this and related compounds.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound via reductive amination. The provided experimental protocol, along with mechanistic insights and characterization guidelines, offers a solid foundation for researchers to synthesize this compound for further investigation. The unique combination of a fluorinated aromatic ring and an amino alcohol scaffold makes this molecule an attractive candidate for exploration in various therapeutic areas within the field of drug discovery and development.

References

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). PMC - NIH. [Link]

  • US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy)
  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. (n.d.). MDPI. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Portal. [Link]

  • United States Patent (19). (1977). [Link]

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google P
  • 2-Amino-2-methyl-1-propanol - ResearchGate. (n.d.). [Link]

  • Structures of compounds in SAR studies. (n.d.). ResearchGate. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). PMC - NIH. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar. [Link]

  • The Study of the Biological Activity of Amino-Substituted Benzofuroxans. (n.d.). [Link]

  • Biologically active amino alcohols. (n.d.). ResearchGate. [Link]

  • (12) United States Patent (10) Patent No.: US 8.487,112 B2. (2008). [Link]

  • On Exploring Structure Activity Relationships. (2016). PMC - NIH. [Link]

  • CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google P
  • CN100357257C - Production process of 2-amino-methyl-1-propanol - Google P
  • Applications of fluorine-containing amino acids for drug design. (2020). PubMed. [Link]

  • An efficient preparation of biologically important 1, 2 amino alcohols. (2011). ResearchGate. [Link]

  • alpha-(Aminomethyl)-p-fluorobenzyl alcohol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the rational design of novel molecular entities is paramount. The compound 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol, with CAS Number 25452-22-6, represents a strategic scaffold for the development of new therapeutic agents.[1][2][3] Its structure is a deliberate amalgamation of two key pharmacophoric motifs: the versatile 2-amino-2-methyl-1-propanol backbone and the metabolically robust 2-fluorobenzyl group. The primary amino alcohol structure provides a chiral or prochiral center and hydrogen bonding capabilities, while the fluorinated aromatic ring is a well-established feature in medicinal chemistry for enhancing binding affinity and modulating pharmacokinetic properties.

This guide provides a comprehensive technical overview of the synthesis, purification, and detailed chemical characterization of this compound. As direct, in-depth literature on this specific molecule is limited, this document synthesizes data from its precursors, structural analogs, and fundamental chemical principles to provide a robust and practical framework for researchers, scientists, and drug development professionals. We will explore the causality behind strategic synthetic choices and delineate the analytical methodologies required for its unambiguous structural elucidation and purity assessment.

Synthetic Strategy: A Logic-Driven Approach

A sound synthetic strategy is the foundation of any chemical development program. For this compound, a retrosynthetic analysis logically points to a disconnection at the secondary amine's carbon-nitrogen bond. This approach identifies 2-amino-2-methyl-1-propanol and 2-fluorobenzaldehyde as the most viable starting materials.

Retrosynthetic Analysis

The disconnection reveals that the most efficient forward synthesis involves the formation of a Schiff base (imine) followed by its reduction. This two-step, one-pot sequence is known as reductive amination.

Retrosynthesis Target This compound Disconnection C-N Disconnection (Reductive Amination) Target->Disconnection Precursors 2-amino-2-methyl-1-propanol + 2-fluorobenzaldehyde Disconnection->Precursors Workflow cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Work-up & Purification Reactants 2-amino-2-methyl-1-propanol + 2-fluorobenzaldehyde Mixing Mix in Methanol (or other suitable solvent) Reactants->Mixing Stir Stir at RT, 2-4h (Monitor by TLC) Mixing->Stir Imine Schiff Base Intermediate Stir->Imine AddReducer Add NaBH4 portion-wise (Maintain T < 10°C) Imine->AddReducer StirReduce Stir at RT, 4-12h (Monitor by TLC) AddReducer->StirReduce Quench Quench with H2O StirReduce->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography (Silica, EtOAc/Hexanes) Extract->Purify Product Final Product Purify->Product

Caption: Step-by-step experimental workflow for synthesis.

Detailed Step-by-Step Methodology

Materials:

  • 2-amino-2-methyl-1-propanol (1.0 eq)

  • 2-fluorobenzaldehyde (1.05 eq)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add 2-amino-2-methyl-1-propanol and anhydrous methanol. Stir until fully dissolved. Add 2-fluorobenzaldehyde dropwise at room temperature. Allow the reaction to stir for 2-4 hours. The formation of the imine can be monitored by Thin-Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium borohydride in small portions over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Expert Insight: The portion-wise addition of NaBH₄ is critical to control the exothermic reaction and prevent the formation of borate esters with the solvent and product alcohol.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-12 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical and Spectroscopic Data

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known properties of its structural components and fundamental spectroscopic principles.

Core Chemical Properties
PropertyValueSource/Method
CAS Number 25452-22-6Chemical Supplier Databases [1][3]
Molecular Formula C₁₁H₁₆FNOCalculated
Molecular Weight 197.25 g/mol Calculated
Appearance Colorless oil or white solidPredicted
Boiling Point ~290-310 °CEstimated from analogs
Solubility Soluble in methanol, ethanol, DMSO; moderately soluble in ethyl acetate; sparingly soluble in water.Predicted based on structure
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The predicted spectra for the target compound are detailed below.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20-7.40 (m, 2H): Aromatic protons ortho and para to the fluorine atom.

    • δ 6.95-7.10 (m, 2H): Aromatic protons meta to the fluorine atom.

    • δ 3.85 (s, 2H): Benzylic methylene protons (-CH₂-Ar).

    • δ 3.40 (s, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

    • δ 2.50 (br s, 2H): Exchangeable protons from -OH and -NH groups. Signal may shift or disappear with D₂O exchange.

    • δ 1.15 (s, 6H): Protons of the two equivalent methyl groups (-C(CH₃)₂). The singlet is characteristic of the gem-dimethyl group with no adjacent protons. [4][5]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 161.5 (d, J ≈ 245 Hz): Carbon bearing the fluorine (C-F coupling).

    • δ 129.0 - 131.0 (m): Aromatic CH carbons.

    • δ 125.5 (d, J ≈ 15 Hz): Quaternary aromatic carbon ipso to the benzyl group.

    • δ 124.0 (d, J ≈ 3 Hz): Aromatic CH carbon.

    • δ 115.5 (d, J ≈ 22 Hz): Aromatic CH carbon.

    • δ 70.0: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).

    • δ 58.0: Quaternary carbon (-C(CH₃)₂).

    • δ 48.0: Benzylic methylene carbon (-CH₂-Ar).

    • δ 24.0: Methyl carbons (-C(CH₃)₂).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Expected Ionization Mode: Electrospray Ionization (ESI+)

  • Molecular Ion: [M+H]⁺ = 198.13

  • Predicted Fragmentation Pattern: Alpha-cleavage is the dominant fragmentation pathway for both amines and alcohols. [6]

MassSpec cluster_frags Key Fragmentation Pathways Parent [M+H]⁺ m/z = 198 Frag1 Benzylic Cleavage [C₇H₆F]⁺ m/z = 109 Parent->Frag1 - C₄H₁₁NO Frag2 α-Cleavage (loss of CH₂OH) [C₁₀H₁₄FN]⁺ m/z = 167 Parent->Frag2 - CH₃O Frag3 α-Cleavage (loss of C₇H₆F) [C₄H₁₁NO]⁺ m/z = 90 Parent->Frag3 - C₇H₆F

Caption: Predicted major fragmentation ions in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3300 - 3500O-H stretch (alcohol)Broad, Strong
3250 - 3400N-H stretch (secondary amine)Medium
2850 - 3000C-H stretch (aliphatic)Strong
3010 - 3100C-H stretch (aromatic)Medium
1590, 1490, 1450C=C stretch (aromatic ring)Medium-Strong
1220 - 1280C-F stretch (aryl fluoride)Strong
1050 - 1150C-N stretchMedium
1000 - 1080C-O stretch (primary alcohol)Strong

Purity Assessment and Analytical Methods

Ensuring the high purity of a compound is a non-negotiable requirement in drug development.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the gold standard for purity analysis.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution. A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm.

    • Self-Validating System: The use of formic acid is compatible with mass spectrometry, allowing for LC-MS analysis to confirm the mass of the main peak and any impurities. [7]

Potential Applications and Conclusion

This compound is a compound of significant interest for medicinal chemistry. The 2-amino-2-methyl-1-propanol moiety is a versatile building block found in various biologically active compounds. [8]The introduction of a 2-fluorobenzyl group can confer desirable properties, such as increased metabolic stability by blocking ortho-hydroxylation and enhanced protein-ligand interactions through potential hydrogen bonding or dipole interactions. This makes the molecule a promising scaffold for targeting a range of biological systems, from enzymes to receptors.

This guide has provided a comprehensive technical framework for the synthesis and characterization of this compound. By leveraging a robust reductive amination protocol and a suite of modern analytical techniques, researchers can confidently prepare and validate this compound for use in drug discovery and development programs. The detailed protocols and predicted spectroscopic data serve as a reliable reference for any scientist working with this or structurally related molecules.

References

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  • 2-AMINO-2-METHYL-1-PROPANOL.
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  • This compound. CHIRALEN.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
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  • proton NMR spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry.
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An In-depth Technical Guide to the Proposed Mechanism of Action of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals

Abstract

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol is a novel chemical entity with potential therapeutic applications. As of the date of this publication, its mechanism of action has not been elucidated in publicly available literature. This guide puts forth a scientifically-grounded, hypothetical mechanism of action for this compound. We propose that this compound acts as a selective agonist for a specific G-protein coupled receptor (GPCR), leading to the modulation of downstream signaling pathways. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and data interpretation strategies. Our goal is to provide the drug development community with a roadmap for exploring the therapeutic potential of this promising molecule.

Introduction: Unveiling a Potential Therapeutic Agent

The landscape of drug discovery is in constant evolution, with novel chemical entities offering the promise of new therapeutic interventions. This compound presents such an opportunity. Its structure, featuring a fluorinated benzyl group appended to a substituted amino alcohol, suggests potential interactions with biological macromolecules. The absence of published biological data for this compound necessitates a structured and hypothesis-driven approach to uncover its mechanism of action.

This guide is designed to serve as a foundational resource for researchers embarking on the study of this molecule. We will dissect its structural features, propose a plausible mechanism of action based on established structure-activity relationships of analogous compounds, and provide a detailed experimental plan to validate our hypothesis.

Structural Analysis and a Hypothetical Mechanism of Action

The chemical structure of this compound provides critical clues to its potential biological activity. The core of the molecule is a 2-amino-2-methylpropan-1-ol moiety, a common scaffold in pharmacologically active compounds. The presence of a benzyl group, further substituted with a fluorine atom at the 2-position, is also a key feature often found in ligands for various receptors.

Our central hypothesis is that this compound functions as a selective agonist at a yet-to-be-determined G-protein coupled receptor (GPCR). The rationale for this hypothesis is multi-faceted:

  • The Amino Alcohol Backbone: The 1-amino-2-propanol substructure is a well-known pharmacophore in many adrenergic receptor agonists.

  • The Benzyl Group: The benzyl substituent is a common feature in ligands that bind to biogenic amine receptors.

  • The 2-Fluoro Substitution: The fluorine atom can significantly alter the electronic properties of the benzyl ring, potentially enhancing binding affinity and selectivity for a specific receptor subtype through favorable interactions within the receptor's binding pocket.

Based on these features, we propose a research program to investigate the interaction of this compound with a panel of GPCRs, with an initial focus on adrenergic and dopaminergic receptors due to the structural similarities with known ligands for these targets.

Proposed Signaling Pathway

Assuming our hypothesis is correct, the binding of this compound to its target GPCR would initiate a cascade of intracellular events. The specific nature of this cascade will depend on the G-protein subtype to which the receptor is coupled (e.g., Gs, Gi, or Gq). A plausible and common pathway for an agonistic interaction with a Gs-coupled receptor is outlined below:

Proposed GPCR Signaling Pathway Ligand 2-((2-Fluorobenzyl)amino) -2-methylpropan-1-ol GPCR Target GPCR Ligand->GPCR Binding G_Protein G-Protein (Gs) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: Proposed Gs-coupled GPCR signaling pathway for this compound.

Experimental Validation Plan

A rigorous experimental plan is essential to test our hypothesis. The following sections detail the key experiments, from initial screening to functional characterization.

In Silico Modeling and Docking

Before embarking on wet-lab experiments, computational methods can provide valuable insights and help prioritize experimental efforts.

Protocol:

  • Homology Modeling: If the crystal structure of the prioritized target GPCRs is not available, build homology models using templates of closely related receptors with known structures.

  • Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.

  • Molecular Docking: Dock the prepared ligand into the binding pocket of the modeled receptors.

  • Analysis: Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to estimate the binding affinity.

Expected Outcome: Identification of a prioritized list of GPCRs for which the compound shows favorable predicted binding.

In Vitro Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Competition Binding Assay:

    • Incubate the membranes with a fixed concentration of a known radiolabeled ligand for the target receptor.

    • Add increasing concentrations of this compound.

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Target ReceptorRadioligandKi (nM) of this compound
Adrenergic α1A[3H]PrazosinExperimental Value
Adrenergic β2[3H]CGP-12177Experimental Value
Dopamine D2[3H]SpiperoneExperimental Value
.........
Functional Cell-Based Assays

Once binding is confirmed, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Protocol for cAMP Measurement (for Gs or Gi-coupled receptors):

  • Cell Culture: Culture a cell line stably expressing the target GPCR.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound. Include a known agonist as a positive control.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Experimental Workflow Diagram:

Functional Assay Workflow Start Start Cell_Culture Culture cells expressing target GPCR Start->Cell_Culture Compound_Addition Add increasing concentrations of This compound Cell_Culture->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation Cell_Lysis Lyse cells to release intracellular contents Incubation->Cell_Lysis cAMP_Measurement Measure cAMP levels (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Measurement Data_Analysis Determine EC50 and Emax cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the functional activity of the compound via cAMP measurement.

Data Interpretation and Further Steps

The data generated from the proposed experiments will provide a comprehensive profile of the pharmacological activity of this compound.

  • High-affinity binding (low Ki) to a specific GPCR in the binding assays will identify the molecular target.

  • A dose-dependent increase in cAMP (low EC50 and high Emax) in the functional assay would confirm agonistic activity at a Gs-coupled receptor. Conversely, a decrease in forskolin-stimulated cAMP levels would suggest activity at a Gi-coupled receptor.

  • Selectivity can be assessed by comparing the Ki values across a panel of related receptors.

Should these initial studies yield promising results, further investigations would be warranted, including:

  • Downstream signaling pathway analysis: Investigating the phosphorylation of key signaling proteins (e.g., CREB) via Western blotting.

  • In vivo studies: Assessing the physiological effects of the compound in relevant animal models.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

Conclusion

While the mechanism of action of this compound remains to be experimentally determined, its chemical structure provides a strong basis for the hypothesis that it functions as a GPCR agonist. This guide provides a robust and detailed framework for the scientific community to investigate this hypothesis. The proposed experimental plan, if executed, will systematically elucidate the molecular target and signaling pathway of this novel compound, paving the way for its potential development as a therapeutic agent. The journey from a novel molecule to a potential therapeutic is a long and challenging one, but it begins with a sound scientific hypothesis and a rigorous plan for its validation.

References

Due to the novel nature of the topic compound, direct references for its mechanism of action are not available. The following references provide authoritative sources for the described experimental protocols and foundational concepts.

  • Principles of Radioligand Binding Assays

    • Title: Radioligand Binding Assays: A Practical Approach
    • Source: Methods in Molecular Biology
    • URL: [Link]

  • GPCR Signaling and Functional Assays

    • Title: Measuring Agonist-Induced cAMP Production in Live Cells
    • Source: Methods in Molecular Biology
    • URL: [Link]

  • Molecular Docking and In Silico Screening

    • Title: A Practical Guide to Molecular Docking
    • Source: Journal of Chemical Inform
    • URL: [Link]

  • Cheng-Prusoff Equation

    • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
    • Source: Biochemical Pharmacology
    • URL: [Link]

An In-Depth Technical Guide to the Preclinical Biological Evaluation of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol is a novel chemical entity (NCE) with a unique structural architecture, combining a fluorinated benzylamine moiety with a sterically hindered amino alcohol. The presence of a fluorobenzylamine group is suggestive of potential interactions with biogenic amine targets, a common feature in centrally acting pharmaceuticals[1][2]. The 2-amino-2-methyl-1-propanol scaffold, while utilized in various chemical applications, is structurally related to amino acids and presents interesting conformational possibilities that could influence biological activity[3]. This guide outlines a comprehensive, multi-tiered strategy for the systematic investigation of the biological activities of this compound, from broad initial screening to focused in vivo studies. Our approach is designed to rigorously characterize its pharmacological profile and assess its therapeutic potential and safety.

Part 1: Initial Characterization and Profiling

The first phase of investigation is designed to cast a wide net, identifying potential biological targets and flagging any immediate liabilities. This involves an initial assessment of the compound's purity, stability, and basic physicochemical properties, followed by broad-based in vitro screening.

Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is a prerequisite for all subsequent biological assays. This data informs formulation development and helps to interpret structure-activity relationships.

ParameterMethodDesired Outcome
PurityHPLC-UV, LC-MS>98%
Identity¹H NMR, ¹³C NMR, HRMSConsistent with proposed structure
SolubilityKinetic and thermodynamic solubility assays>50 µM in aqueous buffer
LipophilicityLogD at pH 7.41 < LogD < 4
Chemical StabilityIncubate in buffer at various pH and temperaturesStable for the duration of assays
Broad-Based In Vitro Screening

A high-throughput screening (HTS) approach against a diverse panel of targets is the most efficient way to identify initial biological activities. This should include assays for common drug targets and off-targets associated with adverse effects.

Experimental Workflow for Initial In Vitro Screening

G cluster_0 Compound Preparation cluster_1 Tier 1: Broad-Based Screening cluster_2 Data Analysis and Hit Identification a Synthesize and Purify Compound b Confirm Structure and Purity (>98%) a->b d GPCR Panel (e.g., Eurofins SafetyScreen44™) c Prepare Stock Solution in DMSO b->c e Ion Channel Panel (including hERG) f Kinase Panel g Nuclear Receptor Panel h Calculate % Inhibition or Activation d->h e->h f->h g->h i Identify 'Hits' (e.g., >50% inhibition at 10 µM) h->i j Prioritize Hits for Tier 2 i->j

Caption: A tiered workflow for the initial in vitro screening of this compound.

Part 2: Focused In Vitro Studies and Mechanism of Action

Based on the results of the initial screening, this phase will involve more detailed in vitro studies to confirm and characterize the activity at specific targets. For the purposes of this guide, we will hypothesize that the initial screen revealed significant activity at a G-protein coupled receptor (GPCR) and prompted a more thorough investigation of its cardiac safety profile.

GPCR Activation and Signaling

Should the initial screen indicate activity at a specific GPCR, a series of assays should be conducted to determine the nature of this interaction (agonist, antagonist, or allosteric modulator) and to elucidate the downstream signaling pathways.

Protocol: GPCR Activation Assay using Bioluminescence Resonance Energy Transfer (BRET)

This protocol is designed to measure the interaction between a GPCR and β-arrestin, a key event in GPCR activation and signaling[4].

  • Cell Line Preparation: Utilize a HEK293 cell line stably co-expressing the GPCR of interest fused to a Renilla luciferase (RLuc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.

  • Cell Plating: Seed the cells into a 96-well white, clear-bottom microplate at a density of 50,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (from 1 nM to 100 µM) in assay buffer. Add the compound dilutions to the appropriate wells. Include a known agonist as a positive control and vehicle (DMSO) as a negative control.

  • Substrate Addition: Add the RLuc substrate, coelenterazine h, to all wells to a final concentration of 5 µM.

  • BRET Signal Detection: Immediately measure the luminescence at 485 nm (RLuc emission) and 530 nm (YFP emission) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 485 nm emission. Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀.

Hypothetical Signaling Pathway for a Gq-Coupled GPCR

G compound This compound receptor Gq-Coupled GPCR compound->receptor Agonist Binding g_protein Gαq/βγ receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: A potential signaling pathway if the compound acts as an agonist at a Gq-coupled GPCR.

Cardiac Safety Pharmacology: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias[5]. Therefore, a thorough assessment of the compound's effect on the hERG channel is a critical step in preclinical safety evaluation.

Protocol: Manual Patch-Clamp Electrophysiology for hERG Channel Inhibition

This protocol follows the best practices recommended by regulatory agencies for assessing hERG liability[6][7][8][9].

  • Cell Culture: Use a HEK293 cell line stably expressing the hERG channel.

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarizing ramp to -120 mV.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

  • Data Acquisition and Analysis: Measure the peak tail current during the repolarizing step. Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the concentration-response data to the Hill equation to determine the IC₅₀.

Hypothetical hERG Inhibition Data

Concentration (µM)% Inhibition (Mean ± SEM)
0.12.5 ± 1.1
115.2 ± 3.4
1048.9 ± 5.2
10085.7 ± 4.8
IC₅₀ (µM) 10.3

Part 3: In Vivo Efficacy and Safety Assessment

Following promising in vitro results and an acceptable safety profile, the investigation proceeds to in vivo models to assess efficacy and tolerability in a whole-organism context. The choice of in vivo model will be dictated by the confirmed in vitro mechanism of action.

Selection of an In Vivo Model

Assuming the compound is a potent GPCR agonist with potential applications in cardiovascular disease, a relevant animal model would be selected. For example, if the target GPCR is known to be involved in blood pressure regulation, a spontaneously hypertensive rat (SHR) model could be appropriate[10]. Alternatively, models of myocardial infarction or heart failure could be employed[11][12][13].

Workflow for an In Vivo Efficacy Study

G cluster_0 Pre-Study Phase cluster_1 Study Execution cluster_2 Post-Study Analysis a Select Animal Model (e.g., SHR) b Determine Dosing Regimen and Formulation a->b c Acclimate Animals b->c d Administer Compound or Vehicle c->d e Monitor Physiological Parameters (e.g., Blood Pressure, Heart Rate) d->e f Collect Blood Samples for PK Analysis d->f g Analyze Physiological Data e->g i Histopathological Examination of Tissues e->i h Determine Pharmacokinetic Profile f->h

Caption: A generalized workflow for conducting an in vivo efficacy and safety study.

Tolerability and Preliminary Toxicology

In parallel with efficacy studies, preliminary toxicology studies are essential to identify any potential adverse effects. This includes daily observation of the animals for clinical signs of toxicity, monitoring of body weight and food consumption, and post-mortem histopathological analysis of major organs.

Conclusion

The preclinical evaluation of a novel chemical entity such as this compound requires a systematic and multi-faceted approach. This guide provides a comprehensive framework for such an investigation, beginning with broad in vitro screening to identify biological targets and potential liabilities, followed by focused in vitro studies to elucidate the mechanism of action, and culminating in in vivo studies to assess efficacy and safety. By following this structured approach, researchers can thoroughly characterize the pharmacological profile of this promising new compound and determine its potential for further development as a therapeutic agent.

References

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  • Stading, R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 145-161.
  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
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  • BenchChem. (2025). Application Notes and Protocols for hERG Assay: Assessing Cardiac Safety of Neramexane.
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  • Drug Safety Testing Center Co., Ltd. (n.d.). hERG Best Practice Assay.
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An In-depth Technical Guide to 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol and its analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel chemical entities for therapeutic intervention.

Introduction

The 2-amino-2-methylpropan-1-ol scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The incorporation of a fluorobenzyl group introduces unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity, making this class of compounds particularly attractive for drug discovery.[1][2] This guide will delve into the synthetic strategies, explore the nuances of SAR, and discuss the pharmacological potential of these molecules, with a particular focus on their activity as modulators of central nervous system targets.

Medicinal Chemistry: Synthesis and Core Structure

The synthesis of this compound and its derivatives typically involves a reductive amination pathway. This common and versatile method allows for the facile introduction of various substituted benzyl groups, enabling a broad exploration of the chemical space.

General Synthetic Protocol:

A representative synthetic scheme for the preparation of the core scaffold is outlined below. The reaction of 2-amino-2-methylpropan-1-ol with a substituted benzaldehyde, such as 2-fluorobenzaldehyde, under reductive conditions yields the desired N-benzylated product.

Synthesis_Protocol reagent1 2-Amino-2-methylpropan-1-ol intermediate Schiff Base Intermediate reagent1->intermediate reagent2 2-Fluorobenzaldehyde reagent2->intermediate product This compound intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH4, H2/Pd-C) reducing_agent->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reductive Amination
  • Schiff Base Formation: To a solution of 2-amino-2-methylpropan-1-ol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add 2-fluorobenzaldehyde (1.0-1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (1.5-2.0 eq) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 4-12 hours.

  • Work-up and Purification: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on both the aromatic ring and the amino-alcohol backbone. Insights from related chemical series can guide the rational design of novel analogs with improved potency and selectivity.

Impact of Aromatic Substitution:

The presence and position of the fluorine atom on the benzyl ring significantly influence the compound's electronic properties and its interaction with biological targets.[3][4] Halogen substitution can enhance binding affinity through various mechanisms, including favorable electrostatic interactions and increased lipophilicity, which can improve membrane permeability.

Modifications of the Amino-Alcohol Scaffold:

Alterations to the 2-methylpropan-1-ol core can have profound effects on the pharmacological profile. For instance, the stereochemistry of the amino alcohol can be a critical determinant of activity, as observed in related series of β2-adrenoceptor agonists.[5] Furthermore, the nature of the substituent at the 2-position of the propanol moiety can influence both potency and selectivity.

Modification General Effect on Activity Rationale
Aromatic Ring Substitution Modulates potency and selectivityInfluences electronic and steric interactions with the target protein.
Stereochemistry of the Amino-Alcohol Can lead to significant differences in potencyEnantiomers may exhibit differential binding affinities for chiral targets.
Substitution at the 2-position of Propanol Affects lipophilicity and steric bulkCan impact target engagement and pharmacokinetic properties.

Pharmacological Profile and Therapeutic Potential

Derivatives of 2-amino-2-methylpropan-1-ol have been investigated for a wide range of therapeutic applications, including their potential as NMDA receptor antagonists, which are implicated in various neurological disorders.[6][7][8]

NMDA Receptor Antagonism:

The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission in the central nervous system.[6] Antagonists of the NMDA receptor have shown therapeutic promise in conditions such as epilepsy, neuropathic pain, and depression.[6][9] The this compound scaffold represents a promising starting point for the development of novel NMDA receptor modulators with potentially improved side-effect profiles compared to existing agents.[6]

NMDA_Receptor_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Signaling Antagonist 2-((2-Fluorobenzyl)amino)- 2-methylpropan-1-ol Analog Antagonist->NMDAR Blockade

Caption: Proposed mechanism of action as an NMDA receptor antagonist.

Other Potential Therapeutic Areas:

The versatility of the 2-amino-2-methylpropan-1-ol scaffold suggests that its derivatives could be explored for other therapeutic targets. For instance, structurally related compounds have demonstrated activity as β2-adrenoceptor agonists for the treatment of asthma and COPD.[5] Additionally, the incorporation of fluorine can lead to compounds with anti-inflammatory or antiviral properties.[1][2]

Key Experimental Workflows

The following protocols outline standard in vitro and in vivo assays for the characterization of novel this compound derivatives.

In Vitro Assay: NMDA Receptor Binding

This assay determines the affinity of a test compound for the NMDA receptor.

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Binding Assay: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

In Vivo Assay: Rodent Model of Neuropathic Pain

This assay evaluates the analgesic efficacy of a test compound in a preclinical model of pain.

  • Induction of Neuropathy: Induce neuropathic pain in rodents using a model such as chronic constriction injury (CCI) of the sciatic nerve.

  • Drug Administration: Administer the test compound or vehicle to the animals via a suitable route (e.g., intraperitoneal, oral).

  • Behavioral Testing: Assess the animals' pain response using standardized tests, such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

  • Data Analysis: Compare the pain thresholds of the drug-treated group to the vehicle-treated group to determine the analgesic effect of the compound.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly for disorders of the central nervous system. The synthetic accessibility of this chemical class, coupled with the potential for fine-tuning its pharmacological properties through systematic structural modifications, makes it a highly attractive area for further investigation. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel analogs with the potential for clinical translation.

References

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  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - NIH.
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  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed Central.
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An In-depth Technical Guide to the Synthesis and Putative History of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Unveiling a Molecule of Interest

The compound 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol incorporates two key pharmacophores: a sterically hindered amino alcohol (2-amino-2-methyl-1-propanol) and a fluorinated benzyl group. Amino alcohols are a prevalent structural class in pharmaceuticals, known for their diverse biological activities.[1][2] The introduction of a fluorine atom into a benzyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Although the specific discovery and developmental history of this compound are not prominently documented, its rational design can be inferred from the established importance of its components in medicinal chemistry.

This guide will first explore the history and synthesis of the core building block, 2-amino-2-methyl-1-propanol, followed by a discussion on the introduction of the 2-fluorobenzyl group. Finally, we will present robust, step-by-step protocols for the synthesis of the title compound.

The Foundation: Discovery and Synthesis of 2-Amino-2-methyl-1-propanol

2-Amino-2-methyl-1-propanol (AMP), a colorless liquid or crystalline solid, is a versatile organic compound with applications ranging from being a multifunctional additive in coatings to an important intermediate in the synthesis of pharmaceuticals.[3][4] Its synthesis has been approached through several routes, each with distinct advantages and mechanistic underpinnings.

Synthetic Routes to 2-Amino-2-methyl-1-propanol

The choice of synthetic pathway for AMP is often dictated by factors such as raw material cost, scalability, and environmental impact. Below is a comparative summary of the most common methods.

Route Starting Materials Key Intermediates Reported Overall Yield Product Purity Key Advantages References
From 2-Nitropropane 2-Nitropropane, Formaldehyde2-Nitro-2-methyl-1-propanol~57-86%>98%Well-established method.[5]
From Isobutene Isobutene, Chlorine, AcetonitrileN-[1-(chloromethyl)propyl] acetochloroamide~50-69%≥99%Utilizes readily available petrochemical feedstock.[3][5]
From α-Aminoisobutyric Acid Alkyl Ester α-Aminoisobutyric acid alkyl esterNone (One-step)>85%HighHigh yield and atom economy in a single step.[4][5]
From Isobutyraldehyde Isobutyraldehyde, Halogen Source, Ammonia2-Halogenated aldehyde, 2-Halohydrin~75-80%>96%Avoids the use of nitroalkanes.[6]
Experimental Protocol: Synthesis from α-Aminoisobutyric Acid Alkyl Ester (A High-Yield Approach)

This one-step method, involving the catalytic hydrogenolysis and reduction of an α-aminoisobutyric acid alkyl ester, is particularly attractive for its efficiency and high yield.[4][5]

Reaction:

Step-by-Step Protocol:

  • Reactor Setup: Charge a high-pressure autoclave with an alcoholic solution of α-aminoisobutyric acid alkyl ester and a suitable metal catalyst (e.g., Raney Nickel).[5]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 0.1-30 MPa and heat to a temperature between 0 and 250°C.[5]

  • Reaction Monitoring: Maintain the reaction for 1-30 hours, monitoring the consumption of hydrogen.

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.

  • Purification: Remove the solvent by distillation, followed by vacuum distillation of the residue to yield pure 2-amino-2-methyl-1-propanol.[4]

Introducing the Fluorine Moiety: The 2-Fluorobenzyl Group

The incorporation of a 2-fluorobenzyl group is a common strategy in medicinal chemistry to enhance biological activity. This is typically achieved through the reaction of a nucleophile with a 2-fluorobenzyl halide or by reductive amination with 2-fluorobenzaldehyde.

Synthesis of this compound

The final step in the synthesis of the title compound involves the coupling of 2-amino-2-methyl-1-propanol with a 2-fluorobenzyl source. We will detail two of the most logical and widely applicable methods: N-alkylation and reductive amination.

Method A: Direct N-Alkylation

This method involves the direct reaction of 2-amino-2-methyl-1-propanol with a 2-fluorobenzyl halide (e.g., bromide or chloride).

G cluster_reactants Reactants cluster_conditions Conditions A 2-Amino-2-methyl-1-propanol C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B 2-Fluorobenzyl Halide D This compound C->D N-Alkylation

Caption: Workflow for Direct N-Alkylation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol in a suitable solvent such as acetonitrile.

  • Addition of Base: Add a base, for example, potassium carbonate, to the solution.

  • Addition of Alkylating Agent: Add 2-fluorobenzyl halide dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter the solid, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired compound.

Method B: Reductive Amination

Reductive amination is a highly efficient method for forming amines from a carbonyl compound and an amine.

G cluster_reactants Reactants cluster_imine Intermediate cluster_reduction Reduction A 2-Amino-2-methyl-1-propanol C Schiff Base (Imine) A->C B 2-Fluorobenzaldehyde B->C E This compound C->E D Reducing Agent (e.g., NaBH4) D->E

Caption: Workflow for Reductive Amination.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2-amino-2-methyl-1-propanol and 2-fluorobenzaldehyde in a suitable solvent like methanol. Stir the mixture at room temperature to form the intermediate Schiff base.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quenching: Quench the reaction by the slow addition of water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

While the specific historical context of this compound remains elusive in mainstream scientific literature, a thorough understanding of its synthesis can be constructed from the well-documented preparations of its precursors. The synthetic routes outlined in this guide, based on established and reliable organic chemistry principles, provide a solid foundation for the laboratory-scale and potential industrial-scale production of this and structurally related compounds. The choice between N-alkylation and reductive amination will depend on the availability of starting materials and the desired scale of the synthesis. This guide serves as a testament to the power of leveraging existing chemical knowledge to rationally approach the synthesis of novel molecules with potential therapeutic applications.

References

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An In-Depth Technical Guide to 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol, a fluorinated amino alcohol with potential applications in medicinal chemistry and materials science. The document elucidates the compound's precise chemical identity through its IUPAC name and detailed structural representation. A robust and detailed synthetic protocol via reductive amination is presented, emphasizing the rationale behind methodological choices to ensure high yield and purity. Furthermore, a thorough characterization workflow is outlined, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR) and mass spectrometry fragmentation patterns, offering a framework for empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, identify, and utilize this compound in their research endeavors.

Chemical Identity and Structure

The precise and unambiguous identification of a chemical entity is foundational to all subsequent scientific investigation. This section provides the definitive nomenclature and structural details for the topic compound.

IUPAC Name

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Chemical Structure

The molecular structure of this compound is characterized by a tertiary amine linking a 2-fluorobenzyl group to a 2-methylpropan-1-ol moiety. The structural formula and a 2D representation are provided below.

Molecular Formula: C₁₁H₁₆FNO

Molecular Weight: 197.25 g/mol

CAS Number: 25452-22-6[1]

Caption: 2D Structure of this compound.

Synthesis Methodology: Reductive Amination

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination reaction. This method is widely favored in contemporary organic synthesis due to its high atom economy, operational simplicity, and the use of readily available starting materials.[2][3][4] The overall transformation involves the reaction of 2-amino-2-methylpropan-1-ol with 2-fluorobenzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Rationale for Synthetic Strategy

Direct N-alkylation of 2-amino-2-methylpropan-1-ol with a 2-fluorobenzyl halide presents a significant challenge in controlling the reaction to prevent over-alkylation, which would lead to the formation of tertiary amines and quaternary ammonium salts.[5] Reductive amination circumvents this issue by first forming a stable imine intermediate, which is then selectively reduced.[2] The choice of sodium borohydride as the reducing agent is predicated on its mild nature and excellent chemoselectivity for imines over aldehydes, although in a one-pot protocol, a stepwise addition can ensure the imine is formed before reduction.[6]

G cluster_0 Reaction Inputs cluster_1 Reaction Process cluster_2 Work-up & Purification 2-Amino-2-methylpropan-1-ol 2-Amino-2-methylpropan-1-ol 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Imine_Formation Imine Formation (Stir at RT, 2-4h) 2-Fluorobenzaldehyde->Imine_Formation Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Imine_Formation Reduction In situ Reduction (Add NaBH4, Stir at 0°C to RT) Imine_Formation->Reduction Intermediate Imine Quench Quench with Water Reduction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying_Concentration Drying (Na2SO4) & Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product 2-((2-Fluorobenzyl)amino)- 2-methylpropan-1-ol Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Amino-2-methylpropan-1-ol (≥95%)[7]

  • 2-Fluorobenzaldehyde (≥97%)[8]

  • Sodium borohydride (NaBH₄) (≥98%)

  • Methanol (Anhydrous)

  • Ethyl acetate (ACS grade)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Imine Formation: To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-2-methylpropan-1-ol (1.0 eq.). Dissolve it in anhydrous methanol (approximately 5-10 mL per gram of amino alcohol). To this stirred solution, add 2-fluorobenzaldehyde (1.05 eq.) dropwise at room temperature. Allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (1.5 eq.) in a small amount of methanol. Add the sodium borohydride solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow, dropwise addition of water. Concentrate the mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. This section details the expected physicochemical properties and provides a predictive analysis of the spectroscopic data based on the known characteristics of its constituent functional groups.

Physicochemical Properties of Starting Materials
Property2-Amino-2-methylpropan-1-ol2-Fluorobenzaldehyde
Appearance Colorless liquid or low melting solidColorless to pale yellow liquid[9]
Molecular Weight 89.14 g/mol [10]124.11 g/mol [1]
Boiling Point 165 °C[11]175.2 °C[1]
Melting Point 24-28 °C[11]-44.5 °C[1]
Density 0.934 g/mL at 25 °C[11]1.178 g/mL at 25 °C[8]
Solubility Miscible with water and alcohols[10]Insoluble in water[12]
Predicted Spectroscopic Data for this compound

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons (Ar-H): A complex multiplet in the range of δ 7.0-7.5 ppm, corresponding to the four protons on the fluorinated benzene ring.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent, typically between δ 2.0-4.0 ppm.

  • Benzylic Protons (-CH₂-Ar): A singlet at approximately δ 3.8-4.0 ppm, integrating to two protons.

  • Methylene Protons (-CH₂-OH): A singlet at approximately δ 3.3-3.5 ppm, integrating to two protons.

  • Amine Proton (-NH-): A broad singlet, typically between δ 1.5-3.0 ppm.

  • Methyl Protons (-C(CH₃)₂): A singlet at approximately δ 1.1-1.3 ppm, integrating to six protons.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons: Multiple signals between δ 115-165 ppm. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

  • Hydroxymethyl Carbon (-CH₂OH): A signal around δ 68-72 ppm.

  • Quaternary Carbon (-C(CH₃)₂): A signal around δ 55-60 ppm.

  • Benzylic Carbon (-CH₂-Ar): A signal around δ 50-55 ppm.

  • Methyl Carbons (-C(CH₃)₂): A signal around δ 22-26 ppm.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[13][14]

  • O-H Stretch: A broad and strong band in the region of 3300-3500 cm⁻¹, indicative of the alcohol hydroxyl group.[13]

  • N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹ for the secondary amine.

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong bands in the region of 2850-2960 cm⁻¹.[13]

  • C=C Stretch (Aromatic): Medium to weak bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1000-1100 cm⁻¹.

  • C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹.

3.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 197. Key fragmentation patterns would likely include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a CH₂OH radical (m/z = 166) or a methyl radical (m/z = 182).[15]

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen, resulting in a fluorotropylium ion at m/z = 109.[16]

  • Loss of Water: A peak corresponding to [M-18]⁺ from the dehydration of the alcohol.[15]

Conclusion

This technical guide has detailed the identity, a reliable synthetic route, and the expected analytical characteristics of this compound. The proposed reductive amination protocol offers a robust and scalable method for its preparation. The predictive spectroscopic data provides a solid foundation for the verification of the synthesized product. This compound, as a functionalized amino alcohol, holds promise for further exploration in various fields of chemical and pharmaceutical research.

References

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Spectroscopic Characterization of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Molecular Structure and Spectroscopic Relevance

A thorough understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound, possessing a chiral center, is presented below. This guide will elucidate how each functional group and unique structural feature gives rise to distinct signals in the various spectroscopic techniques employed.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic ring.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH~1-3 (broad)Singlet (s)1H
-NH~1-3 (broad)Singlet (s)1H
Ar-H~7.0-7.5Multiplet (m)4H
-CH₂- (benzyl)~3.8Singlet (s)2H
-CH₂- (propanol)~3.4Singlet (s)2H
-CH₃~1.1Singlet (s)6H

Rationale for Predictions:

  • The hydroxyl (-OH) and amine (-NH) protons are expected to be broad singlets due to chemical exchange and quadrupole broadening, respectively. Their chemical shifts can vary with solvent and concentration.

  • The aromatic protons will appear in the typical downfield region, with their multiplicities influenced by coupling to each other and to the fluorine atom.

  • The benzylic methylene (-CH₂-) protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, shifting them downfield.

  • The methylene protons of the propanol moiety are adjacent to the hydroxyl group, resulting in a downfield shift.

  • The two methyl (-CH₃) groups are equivalent and will appear as a singlet, integrating to six protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Ar-C (C-F)~160 (d, ¹JCF ≈ 245 Hz)
Ar-C~115-135
Quaternary C~58
-CH₂- (benzyl)~50
-CH₂- (propanol)~70
-CH₃~25

Rationale for Predictions:

  • The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF).

  • The other aromatic carbons will resonate in the expected region, with their chemical shifts influenced by the fluorine substituent.

  • The quaternary carbon, bonded to the two methyl groups, the methylene group, and the nitrogen, will be in the midfield region.

  • The benzylic and propanol methylene carbons are in distinct chemical environments.

  • The equivalent methyl carbons will appear as a single peak in the upfield region.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR spectrometer (≥400 MHz) transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate to solvent peak process->calibrate analyze Analyze Spectra calibrate->analyze

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-F bonds, as well as the aromatic ring.

Predicted IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Strong, Broad
N-H stretch (amine)3300-3500Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Strong
C=C stretch (aromatic)1450-1600Medium
C-O stretch (alcohol)1000-1260Strong
C-F stretch1000-1400Strong

Rationale for Predictions:

  • The broad O-H stretch is characteristic of hydrogen-bonded alcohols.

  • The N-H stretch of the secondary amine will be a single peak of medium intensity.

  • The C-H stretches for aromatic and aliphatic protons appear in their respective well-defined regions.[1]

  • The aromatic C=C stretches will present as a series of bands.

  • The C-O stretch for a primary alcohol is typically strong.[2]

  • The C-F stretch is also a strong absorption, often found in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Place the sample on the crystal and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula is C₁₁H₁₇FNO. The calculated monoisotopic mass is approximately 198.13 g/mol . The molecular ion peak is expected at m/z = 198.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[3] This would lead to the formation of a resonance-stabilized iminium ion. Loss of a CH₂OH radical would give a fragment at m/z = 167.

    • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen would result in the formation of the 2-fluorobenzyl cation at m/z = 109.

    • Loss of Water: Dehydration is a common fragmentation for alcohols, leading to a peak at M-18 (m/z = 180).[3]

G cluster_frags Key Fragmentation Pathways mol [C₁₁H₁₇FNO]⁺˙ m/z = 198 frag1 [C₁₀H₁₄FN]⁺ m/z = 167 (α-cleavage) mol->frag1 - •CH₂OH frag2 [C₇H₆F]⁺ m/z = 109 (Benzylic cleavage) mol->frag2 - •NHC(CH₃)₂CH₂OH frag3 [C₁₁H₁₅FN]⁺˙ m/z = 180 (Loss of H₂O) mol->frag3 - H₂O

Figure 3: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to produce the protonated molecule [M+H]⁺ at m/z = 199. Electron ionization (EI) is a higher-energy technique that will induce more fragmentation.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

  • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500).

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. This guide has outlined the predicted spectral data based on the known molecular structure and the fundamental principles of each technique. The provided experimental protocols offer a robust framework for acquiring high-quality data. By correlating the experimental results with the predictions laid out in this document, researchers can confidently confirm the identity and purity of this compound, which is crucial for its application in drug discovery and development.

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A Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-faceted strategy for the identification and validation of therapeutic targets for the novel chemical entity, 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol. In the absence of pre-existing biological data for this specific molecule, this document provides a systematic workflow, beginning with an in-silico analysis based on structural homology to known pharmacologically active classes. This is followed by a detailed exposition of cutting-edge experimental methodologies for target deconvolution and subsequent validation. This guide is intended to serve as a roadmap for researchers and drug development professionals, providing both the conceptual framework and practical, step-by-step protocols to elucidate the mechanism of action and therapeutic potential of this and other novel small molecules.

Introduction: Deconvoluting the Therapeutic Potential of a Novel Scaffold

The compound this compound represents a novel chemical entity with potential therapeutic applications. Its structure incorporates three key pharmacophoric elements: a fluorobenzyl group, a benzylamine core, and a 2-amino-2-methylpropan-1-ol moiety. The strategic inclusion of a fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] This guide will detail a systematic approach to unraveling the therapeutic targets of this molecule, leveraging its structural components to inform a hypothesis-driven investigation.

Structural Analysis and Hypothesis Generation

A rational approach to target identification for a novel compound begins with an analysis of its structural motifs and their known biological activities.

  • Fluorobenzyl Moiety: The presence of a fluorinated aromatic ring is a common feature in modern pharmaceuticals.[4] Fluorination can significantly alter the physicochemical properties of a molecule, often leading to improved potency and pharmacokinetic profiles.[1][2] Specifically, fluorobenzyl groups are found in compounds targeting a range of proteins, including those in the central nervous system (CNS), such as the dopamine D4 receptor.[5][6]

  • Benzylamine Core: The benzylamine scaffold is present in a wide array of biologically active molecules.[7] Derivatives of benzylamine have been shown to interact with monoamine transporters (inhibiting norepinephrine and dopamine uptake) and serotonin receptors (acting as 5-HT2A/2C agonists).[1][2][8][9] Furthermore, this scaffold is a key component in drugs with diverse therapeutic applications, including antitubercular, antifungal, and anticancer agents.[3][10]

  • 2-Amino-2-methylpropan-1-ol Group: This amino alcohol fragment is structurally related to amino acids and has been explored for its potential as an enzyme inhibitor.[11][12] Notably, derivatives of β-amino alcohols have been identified as inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes, suggesting a potential for enzymatic targets.[12]

Based on this structural deconstruction, we can hypothesize that this compound may exhibit activity in one or more of the following areas:

  • Central Nervous System: Targeting monoamine transporters or serotonin/dopamine receptors.

  • Oncology: Through mechanisms yet to be determined, but suggested by the general activity of benzylamine derivatives.

  • Infectious Diseases: Potentially as an antibacterial or antifungal agent.

  • Enzyme Inhibition: Targeting specific enzymes, such as N-acetyltransferases.

The following sections will outline a workflow to systematically test these hypotheses.

Phase I: In-Silico Target Prediction

Before embarking on resource-intensive experimental studies, computational methods can provide valuable insights into potential protein targets.

Reverse Docking

Reverse docking is a computational technique where a small molecule is docked against a large library of protein structures to identify potential binding partners.[13][14][15] This approach is particularly useful for identifying potential off-targets and for repurposing existing drugs.[14]

Protocol: Reverse Docking for Target Identification

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges.

  • Target Database Selection:

    • Utilize a comprehensive database of 3D protein structures, such as the Protein Data Bank (PDB).

    • Filter the database to include human proteins or proteins from relevant model organisms.

  • Docking Simulation:

    • Employ a validated docking program (e.g., AutoDock Vina, Glide).

    • Dock the prepared ligand into the binding sites of each protein in the database.

  • Scoring and Ranking:

    • Rank the protein targets based on their predicted binding affinities (docking scores).

  • Hit List Analysis:

    • Analyze the top-ranked proteins for biological relevance based on the initial hypotheses.

    • Cluster the results to identify over-represented protein families.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[16][17][18] A ligand-based pharmacophore model can be built using the structure of this compound and then used to screen for known drugs with similar pharmacophoric features, thereby inferring potential targets.[19]

Diagram: Pharmacophore Model Generation Workflow

cluster_0 Pharmacophore Modeling cluster_1 Virtual Screening A Select Active Ligand(s) B Conformational Analysis A->B C Assign Pharmacophoric Features (HBA, HBD, etc.) B->C D Generate 3D Pharmacophore Model C->D E Screen Compound Database D->E F Identify Hits with Matching Pharmacophores E->F G Infer Potential Targets F->G

Caption: Workflow for ligand-based pharmacophore modeling and virtual screening.

Phase II: Experimental Target Identification

Following in-silico analysis, experimental approaches are crucial to identify the direct binding partners of the compound within a biological system.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for isolating and identifying proteins that bind to a small molecule of interest.[20][21][22][23] The compound is immobilized on a solid support and used as bait to "fish" for its binding partners from a cell or tissue lysate.[24]

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of this compound containing a linker arm suitable for immobilization (e.g., with a terminal alkyne or azide for click chemistry, or a carboxyl or amino group for amide coupling).

    • Couple the linker-modified compound to a solid support (e.g., sepharose or magnetic beads).

  • Lysate Preparation:

    • Prepare a cell or tissue lysate from a relevant biological system (e.g., human cancer cell line, primary neurons).

    • Clarify the lysate by centrifugation.

  • Affinity Purification:

    • Incubate the lysate with the immobilized compound.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins using a denaturing buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the MS/MS data against a protein database.

Chemical Proteomics

Chemical proteomics offers a suite of techniques to identify drug targets in a cellular context.[7][8][10] Photoaffinity labeling, a subset of chemical proteomics, involves a photoreactive version of the compound that covalently crosslinks to its target upon UV irradiation, allowing for subsequent enrichment and identification.[10]

Diagram: Chemical Proteomics Workflow

cluster_0 Probe Incubation cluster_1 Crosslinking & Enrichment cluster_2 Analysis A Incubate Cells/Lysate with Photoaffinity Probe B UV Irradiation to Induce Covalent Crosslinking A->B C Lysis and Enrichment of Probe-labeled Proteins B->C D Proteomic Analysis (LC-MS/MS) C->D E Target Identification D->E

Caption: General workflow for target identification using photoaffinity labeling.

Phase III: Target Validation and Mechanistic Elucidation

Once a list of putative targets has been generated, it is essential to validate these interactions and elucidate the functional consequences of compound binding.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct target engagement in a cellular environment.[4][12][25][26][27] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[4]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge:

    • Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Separation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection:

    • Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Enzymatic Assays

If a putative target is an enzyme, its activity should be assessed in the presence of the compound.[6][28][29][30][31]

Protocol: Enzymatic Assay Development

  • Reagent Preparation:

    • Obtain or purify the recombinant target enzyme.

    • Identify a suitable substrate and a method to detect the product or the consumption of the substrate.

  • Assay Optimization:

    • Determine the optimal buffer conditions, enzyme concentration, and substrate concentration (typically at or below the Km).

  • Inhibition Assay:

    • Measure the enzyme activity in the presence of varying concentrations of this compound.

    • Include appropriate positive and negative controls.

  • Data Analysis:

    • Calculate the IC50 value of the compound.

    • Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).[32]

In Vivo Models

To establish the therapeutic relevance of the identified target and the compound's mechanism of action, studies in appropriate animal models are necessary.[33][34][35] The choice of model will be guided by the validated target and the hypothesized therapeutic area.

Hypothesized Therapeutic Area Potential In Vivo Models Key Readouts
Central Nervous System - Rodent models of depression (e.g., forced swim test)[2][5][11][36]- Models of anxiety (e.g., elevated plus maze)[2]- Models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's)[2][11]- Behavioral assessments- Neurochemical analysis (e.g., monoamine levels)- Histopathology
Oncology - Xenograft models (human tumor cells in immunocompromised mice)[1][3][34]- Syngeneic models (murine tumor cells in immunocompetent mice)[1][3]- Tumor growth inhibition- Survival analysis- Biomarker analysis (e.g., target engagement in tumor tissue)

Predictive Toxicology

Early assessment of potential toxicity is crucial in drug development.[17][25][29][36] In silico models can predict potential liabilities of this compound, such as off-target effects and metabolic instability.[25] In vitro assays using, for example, human liver microsomes can provide initial data on metabolic stability and potential for drug-drug interactions.

Conclusion

The identification of therapeutic targets for a novel chemical entity such as this compound requires a systematic and integrated approach. This guide has outlined a workflow that begins with in-silico predictions based on structural features and progresses through rigorous experimental validation. By combining computational chemistry, chemical proteomics, biophysical assays, and in vivo studies, researchers can effectively deconvolute the mechanism of action of this compound and pave the way for its potential development as a novel therapeutic agent.

References

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An In-Depth Technical Guide to the In Vitro Evaluation of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the in vitro characterization of the novel chemical entity, 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol. Given the absence of published studies on this specific molecule, this document serves as a proactive research plan, outlining the critical assays required to elucidate its pharmacological activity, metabolic profile, and potential neurotoxicity. The experimental design herein is grounded in established methodologies and aims to provide a robust initial assessment for researchers, scientists, and drug development professionals.

Introduction and Rationale for Investigation

The chemical structure of this compound, featuring a fluorobenzyl moiety linked to an amino alcohol, suggests potential interactions with central nervous system (CNS) targets. The benzylamine scaffold is present in numerous neurologically active compounds, including monoamine oxidase (MAO) inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists. The fluorine substitution on the benzyl ring may enhance metabolic stability and binding affinity.

Therefore, a systematic in vitro evaluation is warranted to explore these potential activities. This guide proposes a multi-tiered approach, beginning with primary target screening, followed by an assessment of metabolic liabilities and concluding with an initial safety evaluation.

Proposed Pharmacological Characterization

The initial phase of investigation will focus on two high-probability target classes based on the compound's structural alerts.

Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters.[1] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[2]

Causality of Experimental Choice: The presence of a secondary amine and a benzyl group in the test compound makes it a candidate for interaction with the active site of MAO enzymes. Determining its inhibitory potential and selectivity for MAO-A versus MAO-B is a critical first step in understanding its pharmacological profile.

Experimental Workflow Diagram:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound (e.g., 0.01 µM to 100 µM) Incubation Incubate compound/controls with MAO-A or MAO-B and substrate (e.g., Kynuramine) at 37°C Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human MAO-A and MAO-B enzymes Enzyme_Prep->Incubation Controls Prepare positive controls: Clorgyline (MAO-A) Selegiline (MAO-B) Controls->Incubation Detection Measure product formation (e.g., 4-hydroxyquinoline) fluorometrically or by LC-MS/MS Incubation->Detection Calc_Inhibition Calculate percent inhibition relative to vehicle control Detection->Calc_Inhibition IC50_Curve Plot inhibition vs. log[concentration] and fit to a four-parameter logistic model Calc_Inhibition->IC50_Curve Determine_IC50 Determine IC50 values for MAO-A and MAO-B IC50_Curve->Determine_IC50

Caption: Workflow for MAO-A/B Inhibition Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Enzyme and Substrate: Use recombinant human MAO-A and MAO-B enzymes. A common substrate is kynuramine, which is metabolized to 4-hydroxyquinoline.[2]

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions, positive controls (Clorgyline for MAO-A, Selegiline for MAO-B), and a vehicle control (DMSO).[1]

    • Add the respective MAO enzyme to each well and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a suitable stop solution.

  • Detection: Measure the fluorescent signal of the 4-hydroxyquinoline product (Excitation: 316 nm, Emission: ~380-400 nm).[2] Alternatively, LC-MS/MS can be used for detection.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a non-linear regression curve.

Hypothetical Data Summary Table:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
This compoundExperimentalExperimentalCalculated
Clorgyline (Positive Control)~0.01>100>10,000
Selegiline (Positive Control)>10~0.05<0.005
NMDA Receptor Modulation Assays

NMDA receptors are ionotropic glutamate receptors critical for synaptic plasticity and memory.[3] Their dysfunction is implicated in numerous neurological disorders.

Causality of Experimental Choice: The structural similarity of the test compound to known NMDA receptor antagonists (e.g., those with a benzylamine-like scaffold) necessitates an investigation into its potential modulatory effects. A calcium flux assay is a robust, high-throughput method to assess changes in ion channel activity.[3]

Experimental Workflow Diagram:

NMDA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A) Dye_Loading Load cells with a calcium indicator dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Pre_Incubation Pre-incubate cells with test compound or control for 15-30 minutes Dye_Loading->Pre_Incubation Compound_Prep Prepare serial dilutions of test compound and control antagonist (e.g., MK-801) Compound_Prep->Pre_Incubation Stimulation Stimulate cells with NMDA and glycine (co-agonists) Pre_Incubation->Stimulation Measurement Measure intracellular calcium flux using a fluorescence plate reader Stimulation->Measurement Response_Curve Plot fluorescence change vs. log[concentration] Measurement->Response_Curve Determine_IC50 Calculate IC50 for antagonistic activity Response_Curve->Determine_IC50

Caption: Workflow for NMDA Receptor Calcium Flux Assay.

Detailed Protocol:

  • Cell Line: Utilize a cell line, such as HEK293, stably transfected to express specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[4]

  • Cell Plating and Dye Loading:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer.

    • Add the test compound at various concentrations and a known antagonist like MK-801 as a positive control.[5]

    • Pre-incubate for a defined period (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate the assay by adding a solution of NMDA and glycine to stimulate the receptors.

    • Record the fluorescence intensity over time to measure the intracellular calcium response.

  • Data Analysis: The antagonistic effect is quantified by the reduction in the agonist-induced calcium signal. Calculate the IC50 value from the concentration-response curve.

ADME/Tox Profiling

Understanding a compound's metabolic properties and potential for toxicity is essential in early drug discovery.

Cytochrome P450 (CYP) Inhibition Assays

CYP enzymes are the primary enzymes responsible for drug metabolism.[6] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs).[7]

Causality of Experimental Choice: Regulatory agencies require the evaluation of a new chemical entity's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[6] This assay is a standard and critical component of preclinical safety assessment.

Detailed Protocol:

  • System: Use human liver microsomes, which contain a rich complement of CYP enzymes.[8]

  • Probe Substrates: Utilize specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, midazolam for CYP3A4).[8]

  • Assay Procedure:

    • Incubate human liver microsomes, the test compound at various concentrations, and the isoform-specific probe substrate in a phosphate buffer (pH 7.4).[8]

    • Initiate the metabolic reaction by adding the cofactor NADPH.[8]

    • Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure initial reaction rates.

    • Terminate the reaction by adding a quenching solvent like ice-cold acetonitrile.

  • Detection: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: A decrease in metabolite formation compared to the vehicle control indicates inhibition.[7] Calculate the IC50 value for each CYP isoform.

Hypothetical Data Summary Table:

CYP IsoformIC50 (µM) of this compound
CYP1A2Experimental
CYP2B6Experimental
CYP2C8Experimental
CYP2C9Experimental
CYP2C19Experimental
CYP2D6Experimental
CYP3A4Experimental
In Vitro Neurotoxicity Assessment

Early assessment of neurotoxicity can prevent the progression of compounds that may have adverse effects on the nervous system.[9]

Causality of Experimental Choice: Since the compound is predicted to be CNS-active, evaluating its potential to induce neuronal cell death or stress is a crucial safety check. Using a human neuroblastoma cell line like SH-SY5Y provides a relevant and well-characterized model.[10]

Experimental Workflow Diagram:

Neurotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture and plate SH-SY5Y (human neuroblastoma) cells Treatment Treat cells with compound/control for 24-48 hours Cell_Culture->Treatment Compound_Prep Prepare serial dilutions of test compound and a known neurotoxin (e.g., MPP+) Compound_Prep->Treatment Viability_Assay Perform cell viability assay (e.g., MTT or CellTiter-Glo®) Treatment->Viability_Assay HCS_Assay Optional: High-Content Screening (e.g., Neurite Outgrowth, Apoptosis Markers) Treatment->HCS_Assay Calc_Viability Calculate percent viability relative to vehicle control Viability_Assay->Calc_Viability CC50_Curve Plot viability vs. log[concentration] Calc_Viability->CC50_Curve Determine_CC50 Determine CC50 (50% cytotoxic concentration) CC50_Curve->Determine_CC50

Caption: Workflow for In Vitro Neurotoxicity Assessment.

Detailed Protocol:

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells under standard conditions. For some assays, cells can be differentiated into a more neuron-like phenotype using agents like retinoic acid.

  • Treatment: Plate the cells in 96-well plates and treat them with a range of concentrations of the test compound for 24 to 48 hours. Include a vehicle control and a positive control (e.g., MPP+ or rotenone).

  • Viability Assessment:

    • Assess cell viability using a standard method such as the MTT assay (measures mitochondrial reductase activity) or an ATP-based assay like CellTiter-Glo® (measures cellular ATP levels).

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated cells to determine the percentage of cell viability. Calculate the CC50 (concentration causing 50% cytotoxicity) from the concentration-response curve.

Data Interpretation and Future Directions

The collective data from these proposed in vitro studies will form a foundational understanding of this compound.

  • Pharmacology: Potent and selective activity in the MAO or NMDA assays would guide further mechanistic studies and potential therapeutic indications. For instance, selective MAO-B inhibition would suggest potential for development in neurodegenerative diseases.[11]

  • ADME/Tox: Significant inhibition of a major CYP isoform (e.g., IC50 < 1 µM) would raise a red flag for potential drug-drug interactions.[12] A low CC50 value in the neurotoxicity assay (< 10 µM) would indicate a narrow therapeutic window and might deprioritize the compound.

Successful progression through this in vitro screening cascade would justify more complex studies, including mechanism of action elucidation (e.g., enzyme kinetics for MAO inhibition), further safety pharmacology (e.g., hERG channel assays), and ultimately, in vivo efficacy and pharmacokinetic studies in animal models.

References

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  • Lim, J. A., et al. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of Visualized Experiments, (131), 56920. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Dissolving 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol is a novel small molecule with potential applications in various fields of biological research and drug development. As with any new compound, establishing a reliable and reproducible protocol for its preparation and use in cell-based assays is paramount to obtaining meaningful data. The physicochemical properties of a compound, particularly its solubility, dictate the optimal methods for delivering it to cells in culture. This document provides a comprehensive guide, grounded in established scientific principles, for the dissolution, storage, and application of this compound in a cell culture setting. Our focus is to empower researchers with the rationale behind each step, ensuring the integrity and validity of their experimental outcomes.

Physicochemical Properties Summary

A thorough understanding of a compound's properties is the foundation of successful experimental design. Below is a summary of the known information for this compound. It is critical to note that detailed solubility data in common laboratory solvents is not extensively published. Therefore, this guide will walk you through a systematic approach to determine its empirical solubility.

PropertyValueSource
Molecular Formula C₁₁H₁₆FNO[1]
CAS Number 25452-22-6[1]
Appearance Solid (form may vary)General knowledge
Solubility To be determined empirically

PART 1: Empirical Solubility Determination

The first critical step is to determine the solubility of this compound in a panel of solvents commonly used in cell culture. Dimethyl sulfoxide (DMSO) is often the solvent of choice for water-insoluble small molecules due to its broad solvency and miscibility with aqueous culture media.[2] However, ethanol can also be considered. The following protocol outlines a systematic approach to test solubility.

Protocol 1: Small-Scale Solubility Testing

Objective: To determine the most suitable solvent and the maximum stock concentration for this compound.

Materials:

  • This compound powder

  • Cell culture grade DMSO

  • Anhydrous ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Initial Solvent Screen:

    • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into separate sterile microcentrifuge tubes.

    • To the first tube, add a calculated volume of DMSO to achieve a high target concentration (e.g., 100 mM).

    • To the second tube, add a calculated volume of ethanol to achieve the same target concentration.

    • Vortex each tube vigorously for 1-2 minutes.[3]

    • Visually inspect for complete dissolution against a light and dark background. The presence of any solid particles indicates that the compound is not soluble at this concentration.

  • Determining Maximum Concentration:

    • If the compound dissolves in the initial screen, you can attempt a higher concentration.

    • If the compound does not dissolve, perform a serial dilution with the same solvent to find the concentration at which it fully dissolves. For example, add a known volume of solvent to decrease the concentration sequentially (e.g., to 50 mM, 25 mM, 10 mM).

    • If solubility is challenging, gentle warming (e.g., 37°C for 5-10 minutes) can be attempted.[3] However, be mindful of potential compound degradation with heat.

  • Selection of Primary Solvent:

    • Choose the solvent that dissolves the compound at the highest concentration. For many nonpolar small molecules, this will likely be DMSO.

The workflow for this empirical solubility determination is illustrated below.

G cluster_0 Solubility Determination Workflow start Start: Weigh Compound add_dmso Add DMSO (Target High Concentration) start->add_dmso add_etoh Add Ethanol (Target High Concentration) start->add_etoh vortex Vortex Vigorously add_dmso->vortex add_etoh->vortex observe Visual Inspection for Dissolution vortex->observe dissolved Completely Dissolved? observe->dissolved serial_dilute Perform Serial Dilution dissolved->serial_dilute No max_conc Determine Max Stock Concentration dissolved->max_conc Yes gentle_warm Gentle Warming (Optional) serial_dilute->gentle_warm gentle_warm->observe choose_solvent Select Primary Solvent max_conc->choose_solvent G cluster_1 Solvent Cytotoxicity Workflow seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare Solvent Serial Dilutions in Media seed_cells->prepare_dilutions treat_cells Treat Cells with Solvent Dilutions prepare_dilutions->treat_cells incubate Incubate for Experimental Duration treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance analyze_data Analyze Data (Normalize to Control) read_absorbance->analyze_data determine_max_conc Determine Max Tolerated Solvent Concentration analyze_data->determine_max_conc

Caption: Workflow for determining solvent cytotoxicity.

PART 4: Preparing Working Solutions and Dosing Cells

With the stock solution prepared and the maximum tolerated solvent concentration known, you can now prepare the final working solutions to treat your cells.

Protocol 4: Dosing Cells with this compound

Objective: To accurately dilute the stock solution and treat cells while ensuring the final solvent concentration remains below the toxic threshold.

Procedure:

  • Thawing and Dilution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure that the final concentration of the solvent in the highest concentration of your compound does not exceed the maximum tolerated concentration determined in Protocol 3. For all lower concentrations of the compound, the solvent concentration should be kept constant by adding an appropriate amount of solvent to the medium. This is essential for valid comparisons across different treatment groups. [4]

  • Solvent Control:

    • Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of the solvent as the highest concentration of your compound, but without the compound itself. This control is vital to distinguish the effects of the compound from any effects of the solvent.

  • Cell Treatment:

    • Remove the existing medium from your cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Proceed with your planned incubation and subsequent assays.

Conclusion

The successful use of this compound in cell culture hinges on a systematic and well-controlled approach to its dissolution and application. By empirically determining its solubility, preparing a sterile, concentrated stock solution, and carefully evaluating the cytotoxic potential of the chosen solvent, researchers can establish a robust experimental framework. Adherence to these protocols will not only ensure the reproducibility of your results but also provide confidence in the biological effects observed, paving the way for new discoveries.

References

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  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Retrieved from [Link]

  • Reddit. (2023, July 7). DMSO shelf life : r/labrats. Retrieved from [Link]

  • ResearchGate. The maximum solvent concentrations compatible with the battery of short term cytotoxicity tests. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2013, May 23). Can I store the drug solution made in cell culture media?. Retrieved from [Link]

  • Protocols.io. (2020, July 17). Small-scale Expression and Solubility Testing of Proteins in BL21 E. coli. Retrieved from [Link]

  • Critical Process Filtration. Filtration in the Preparation of Cell Culture Media & Buffers. Retrieved from [Link]

  • PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]

  • National Institutes of Health. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Retrieved from [Link]

  • Protocols.io. Protocol for small scale solubility test for His-tagged proteins. Retrieved from [Link]

  • National Institutes of Health. Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

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  • European Union. (2021, February 15). Standard Operating Procedure for solubility testing. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Administration of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vivo administration of the novel small molecule compound, 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol. In the absence of established pharmacological data for this specific molecule, these application notes are built upon established principles of preclinical drug development and animal studies. The protocols herein are designed to be a robust starting point for researchers, offering detailed methodologies for vehicle selection, formulation, and administration via common parenteral and enteral routes. The emphasis is on ensuring scientific rigor, reproducibility, and adherence to ethical guidelines for animal welfare.

Introduction: Rationale and Pre-formulation Considerations

This compound is a substituted aminopropanol derivative. While its specific biological activity is yet to be fully characterized, its structural similarity to other pharmacologically active agents warrants in vivo investigation. The initial phase of in vivo testing is critical for determining the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a new chemical entity (NCE).

The choice of administration route is a critical determinant of a drug's bioavailability, efficacy, and potential toxicity.[1] Oral (PO) administration is often preferred for its convenience in clinical settings, while intravenous (IV) administration provides 100% bioavailability and is a common benchmark in preclinical studies.[2][3] Intraperitoneal (IP) and subcutaneous (SC) injections are also widely used in rodent studies for their relative ease and rapid systemic absorption.[1]

Before commencing any in vivo experiment, a thorough understanding of the compound's physicochemical properties is essential. This includes its solubility, pKa, and stability, which will dictate the formulation strategy.

Physicochemical Properties Summary (Hypothetical)

Since experimental data for this compound is not widely available, researchers must first determine these properties. Below is a template for summarizing these crucial parameters.

PropertyAnticipated Value/MethodSignificance for In Vivo Studies
Molecular Weight ~213.27 g/mol (Calculated)Influences diffusion and membrane transport.
Aqueous Solubility To be determined (TBD)Critical for developing aqueous-based formulations for IV, IP, SC, and PO routes.
Solubility in Organic Solvents TBD (e.g., in DMSO, Ethanol, PEG400)Necessary for creating stock solutions and considering co-solvent-based vehicles.[4][5]
pKa TBDWill determine the ionization state at physiological pH, affecting solubility and membrane permeability.
Chemical Stability TBD (in various vehicles and pH)Ensures the compound does not degrade in the formulation before or after administration.

Vehicle Selection and Formulation

The primary goal of vehicle selection is to deliver the compound in a safe, stable, and bioavailable manner. The vehicle should be inert, non-toxic, and should not interfere with the compound's ADME properties.[4]

Vehicle Screening Workflow

The following workflow is recommended to identify a suitable vehicle.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Tolerability A Determine Target Concentration (e.g., 1 mg/mL) B Test Solubility in Common Vehicles: - Saline (0.9% NaCl) - PBS (pH 7.4) - 5% Dextrose in Water (D5W) - Co-solvents (e.g., 10% DMSO, 30% PEG400) - Oils (e.g., Corn oil, Sesame oil) - Suspension agents (e.g., 0.5% Methylcellulose) A->B C Visually Inspect for Precipitation B->C D Soluble? C->D E Proceed with Solution Formulation D->E Yes F Develop Suspension or Co-solvent System D->F No H Assess Short-term Stability (e.g., 4h at RT) E->H G Optimize Vehicle (e.g., adjust co-solvent ratio) F->G G->H I Administer Vehicle Alone to a Small Animal Cohort H->I J Monitor for Adverse Effects (48h) - Body weight changes - Clinical signs of distress I->J M Adverse Effects? J->M K Vehicle is Validated for Study L Re-evaluate Vehicle Choice M->K No M->L Yes

Caption: Workflow for selecting a suitable vehicle for in vivo studies.

Recommended Vehicle Formulations

The following are starting point formulations for different administration routes. Note: These must be optimized for this compound based on the screening results.

RouteFormulation TypeExample Vehicle CompositionPreparation Notes
IV Solution10% DMSO, 40% PEG400, 50% SalineThe compound should be fully dissolved. Must be sterile-filtered (0.22 µm). Administer slowly.
IP Solution or SuspensionSolution: As per IV. Suspension: 0.5% (w/v) Methylcellulose in sterile water with 0.1% (v/v) Tween 80.For suspensions, ensure uniform particle size and homogeneity before each injection.[5]
SC Solution or SuspensionIsotonic and near neutral pH solutions are preferred to minimize irritation. Oils (e.g., sesame oil) can be used for lipophilic compounds to create a depot effect.Injection volume should be kept low (e.g., <5 mL/kg for rats) to avoid discomfort.
PO Solution or SuspensionSolution: 5% DMSO, 95% Water (if soluble). Suspension: 0.5% Methylcellulose in water.For oral gavage, ensure the formulation is not too viscous.[6]

Detailed Administration Protocols

Ethical Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

General Preparation for Dosing
  • Animal Acclimatization: Allow animals (e.g., Sprague-Dawley rats or C57BL/6 mice) to acclimate to the facility for at least 3-5 days before the experiment.[5]

  • Fasting: For oral administration studies, fast animals overnight (approx. 12-16 hours) to reduce variability in gastrointestinal absorption. Water should be available ad libitum.[5]

  • Dose Calculation: Calculate the volume of formulation to administer based on the most recent body weight of each animal.

  • Formulation Preparation: Prepare the formulation fresh on the day of dosing to minimize stability issues.[3] For suspensions, maintain continuous stirring to ensure homogeneity.

Protocol: Intravenous (IV) Administration (Tail Vein)

Objective: To achieve rapid and complete systemic exposure.

Materials:

  • Test compound formulation

  • Appropriate animal restrainer

  • Heat lamp (optional, for vasodilation)

  • 27-30 gauge needles and 1 mL syringes

  • Sterile gauze

Procedure:

  • Warm the animal's tail using a heat lamp to dilate the lateral tail veins.

  • Place the animal in a suitable restrainer.

  • Swab the tail with 70% ethanol.

  • Visualize a lateral tail vein. Insert the needle, bevel up, at a shallow angle (~15-20 degrees).

  • If blood flashes back into the syringe hub, you are in the vein.

  • Inject the formulation slowly and steadily (e.g., over 1-2 minutes).

  • Withdraw the needle and apply gentle pressure with sterile gauze to prevent bleeding.

  • Monitor the animal for any immediate adverse reactions.

Protocol: Intraperitoneal (IP) Administration

Objective: For systemic administration where rapid absorption is desired, bypassing the gastrointestinal tract.

Materials:

  • Test compound formulation

  • 25-27 gauge needles and 1 mL syringes

Procedure:

  • Securely hold the rodent in a supine position with the head tilted slightly downwards.

  • Identify the injection site in the lower right abdominal quadrant to avoid the bladder and cecum.

  • Insert the needle at a 30-45 degree angle.

  • Gently aspirate to ensure no bodily fluids (urine, blood) or intestinal contents are drawn, which would indicate incorrect placement.

  • Inject the dose smoothly.

  • Withdraw the needle and return the animal to its cage.

Protocol: Subcutaneous (SC) Administration

Objective: To provide a slower, more sustained release of the compound compared to IV or IP routes.

Materials:

  • Test compound formulation

  • 25-27 gauge needles and 1 mL syringes

Procedure:

  • Gently grasp the loose skin over the dorsal midline (scruff) to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the animal's body.

  • Gently aspirate to ensure the needle has not entered a blood vessel.

  • Inject the formulation, which will form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion.

Protocol: Oral (PO) Administration (Gavage)

Objective: To simulate the most common route of drug administration in humans.[7]

Materials:

  • Test compound formulation

  • Appropriate size flexible or rigid gavage needle with a ball tip.

  • 1 mL syringe

Procedure:

  • Securely restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the ball-tipped needle into the mouth, over the tongue, and advance it along the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and start again.

  • Administer the dose smoothly.

  • Remove the needle in a single, smooth motion.

  • Monitor the animal for any signs of respiratory distress, which could indicate accidental tracheal administration.

Post-Administration: Pharmacokinetic and Pharmacodynamic Sampling

Following administration, a well-defined sampling schedule is required to characterize the compound's profile.

Pharmacokinetic (PK) Analysis

The goal of PK studies is to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) of the compound. A related compound, 2-amino-2-methyl-1-propanol (AMP), was found to be rapidly absorbed and eliminated in rats, primarily through urine.[8][9] This provides a potential starting point for designing the sampling schedule for this compound.

Workflow for a Pilot PK Study:

start Dose Administration (e.g., IV and PO routes) sampling Serial Blood Sampling (e.g., via tail vein or cannula) start->sampling timepoints Timepoints: Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h sampling->timepoints processing Plasma/Serum Isolation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_params Calculate PK Parameters: - Cmax, Tmax - AUC, t1/2 - Bioavailability (F%) analysis->pk_params end PK Profile Established pk_params->end

Caption: A typical workflow for a pilot pharmacokinetic study.

Pharmacodynamic (PD) Analysis

PD studies measure the effect of the compound on the body. The specific assays will depend on the hypothesized mechanism of action of this compound. This may involve:

  • Biomarker analysis: Measuring changes in specific proteins or metabolites in blood or tissue.

  • Behavioral tests: Assessing changes in animal behavior relevant to the therapeutic target (e.g., analgesia, anxiety).

  • Target engagement assays: Directly measuring the interaction of the compound with its intended biological target in tissues of interest.

Conclusion and Best Practices

The successful in vivo evaluation of this compound hinges on meticulous planning and execution. The protocols outlined in this document provide a foundational framework. Researchers must prioritize preliminary physicochemical characterization and vehicle screening to ensure the development of a stable and well-tolerated formulation. Adherence to ethical guidelines and careful, consistent execution of administration and sampling techniques will yield reliable and reproducible data, paving the way for a comprehensive understanding of this novel compound's therapeutic potential.

References

  • BenchChem. (n.d.). Vehicle Controls for In Vivo Studies.
  • BenchChem. (n.d.). Vehicle Formulation for In Vivo Administration of Tedalinab.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • Sygnature Discovery. (n.d.). Route of Administration.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of the American Association for Laboratory Animal Science, 50(4), 12–21.
  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies.
  • Mitra, A. (2005). Recent advances in small molecule drug delivery. Current Opinion in Chemical Biology, 9(4), 347-351.
  • Gad Consulting Services. (2016). Vehicles for Animal Studies.
  • Slideshare. (2020). Routes Of Drug Administration.
  • Saghir, S. A., & Rick, D. L. (2008). Pharmacokinetics of Aminomethylpropanol in Rats Following Oral and a Novel Dermal Study Design. Toxicological Sciences, 104(2), 246-256.
  • BioPharma Services Inc. (n.d.). Drug Development and Alternative Routes of Administration.
  • ResearchGate. (2008). Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design | Request PDF.

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Application Notes and Protocols for the Quantitative Analysis of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol is a synthetic amino alcohol of interest in pharmaceutical development due to its potential as a key intermediate or active pharmaceutical ingredient (API). Accurate and precise quantification of this compound is paramount for ensuring product quality, stability, and for pharmacokinetic studies. This document provides detailed application notes and validated protocols for the quantitative analysis of this compound in various sample matrices, designed for researchers, scientists, and drug development professionals.

The methodologies presented herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3][4]. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific analytical requirements, including sensitivity, sample matrix, and available instrumentation.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₁H₁₇FNO[5]
Molecular Weight198.26 g/mol [5]
AppearanceExpected to be a solid or liquidInferred from similar compounds
SolubilityExpected to be soluble in organic solvents like methanol and acetonitrileInferred from structural analogs

The presence of a secondary amine and a primary alcohol functional group, along with the absence of a strong chromophore, dictates the analytical strategies explored in this guide.

Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization and UV Detection

Rationale and Causality:

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its robustness and versatility. However, this compound lacks a significant UV-absorbing chromophore, making direct UV detection challenging for achieving the required sensitivity. To overcome this, a pre-column derivatization step is employed. This involves reacting the analyte with a derivatizing agent to introduce a chromophore, thereby enhancing its detectability. This approach is common for the analysis of amino acids and amino alcohols.[6][7][8]

The choice of a reversed-phase C18 column is based on the non-polar nature of the derivatized analyte. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, allows for the effective separation of the analyte from potential impurities.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Standard Solution Preparation d1 Addition of Derivatizing Agent s1->d1 s2 Sample Solution Preparation s2->d1 d2 Reaction Incubation d1->d2 h1 Injection onto C18 Column d2->h1 h2 Isocratic/Gradient Elution h1->h2 h3 UV Detection h2->h3 da1 Peak Integration h3->da1 da2 Calibration Curve Construction da1->da2 da3 Quantification da2->da3 GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Standard Solution Preparation d1 Addition of Silylating Agent (e.g., BSTFA) s1->d1 s2 Sample Solution Preparation s2->d1 d2 Reaction Incubation (with heating) d1->d2 g1 Injection into GC d2->g1 g2 Temperature Programmed Separation g1->g2 g3 Mass Spectrometric Detection (SIM mode) g2->g3 da1 Extracted Ion Chromatogram (EIC) g3->da1 da2 Calibration Curve Construction da1->da2 da3 Quantification da2->da3

Sources

Application Note: High-Throughput Screening Strategies for the Identification of Novel Kinase Inhibitors Using 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for utilizing 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol, hereafter referred to as "Compound X," as a representative small molecule in a high-throughput screening (HTS) campaign to identify novel protein kinase inhibitors. Due to the prevalence of the amino alcohol scaffold in known kinase inhibitors, this chemical class represents a promising starting point for drug discovery efforts.[1][2][3] We present a strategic, multi-assay approach beginning with robust biochemical assays for primary screening, followed by cell-based assays for hit validation in a physiologically relevant context. Detailed protocols for Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and a cellular target engagement assay are provided to guide researchers in identifying and characterizing potential inhibitors for a hypothetical serine/threonine kinase, "Kinase Y," a critical target in a disease-relevant pathway.

Introduction: The Rationale for Screening Compound X Against Protein Kinases

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] This has made them one of the most important target classes for modern drug discovery, with numerous small molecule kinase inhibitors approved by the FDA.[4][5][6][7][]

The chemical structure of Compound X, this compound, features a β-amino alcohol moiety. This structural motif is present in a variety of biologically active compounds and is recognized as a valuable pharmacophore for enzyme inhibitors, including those targeting kinases.[1][2][3] Its potential to form key hydrogen bonds and other interactions within an ATP-binding pocket makes it an attractive candidate for screening against kinase targets.

This guide outlines a comprehensive HTS workflow to assess the inhibitory potential of Compound X and similar molecules against "Kinase Y," a hypothetical serine/threonine kinase. The workflow is designed to maximize efficiency and data quality, progressing from broad primary screens to more focused secondary and cellular assays to confirm activity and mechanism of action.[9][10]

HTS_Workflow cluster_0 Phase 1: Primary Screening (Biochemical) cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary Screening (Cellular) cluster_3 Phase 4: Lead Optimization Primary_Screen HTS of Compound Library (including Compound X) FP_Assay Fluorescence Polarization (FP) Binding Assay Primary_Screen->FP_Assay Select Assay TRFRET_Assay TR-FRET Enzymatic Assay Primary_Screen->TRFRET_Assay Select Assay Alpha_Assay AlphaScreen Enzymatic Assay Primary_Screen->Alpha_Assay Select Assay Hit_ID Primary Hit Identification (Z-Score/Activity Threshold) FP_Assay->Hit_ID TRFRET_Assay->Hit_ID Alpha_Assay->Hit_ID Dose_Response Dose-Response (IC50) Confirmation Hit_ID->Dose_Response Orthogonal Orthogonal Assay Confirmation (e.g., if primary was FP, confirm with TR-FRET) Dose_Response->Orthogonal Counter_Screen Counter-Screening (Remove Assay Artifacts) Orthogonal->Counter_Screen Target_Engagement Cellular Target Engagement (e.g., NanoBRET™) Counter_Screen->Target_Engagement Phosphorylation Substrate Phosphorylation Assay (e.g., Western Blot, In-Cell ELISA) Target_Engagement->Phosphorylation Phenotypic Phenotypic Assay (e.g., Cell Viability, Proliferation) Phosphorylation->Phenotypic Lead_Opt Structure-Activity Relationship (SAR) Medicinal Chemistry Phenotypic->Lead_Opt

Figure 1: A comprehensive HTS workflow for identifying and validating kinase inhibitors.

Part 1: Biochemical Assays for Primary Screening

The initial goal of an HTS campaign is to rapidly screen a large library of compounds to identify "hits." Biochemical assays are ideal for this stage as they are robust, miniaturizable, and directly measure the interaction between the compound and the target protein or its enzymatic activity.

Fluorescence Polarization (FP) for Binding Detection

Principle: FP is a powerful technique that measures changes in the rotational speed of a fluorescent molecule.[11][12][13] A small, fluorescently-labeled molecule (a "tracer") designed to bind to the kinase's ATP pocket tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to the much larger kinase protein, its tumbling slows dramatically, leading to a high polarization signal. A test compound that binds to the same site will compete with the tracer, displacing it into the solution and causing a decrease in polarization. This makes FP an excellent method for directly detecting binding competition.[11][12]

Time-Resolved FRET (TR-FRET) for Activity Measurement

Principle: TR-FRET is a highly sensitive method for measuring enzymatic activity.[14] The assay uses a long-lifetime lanthanide (e.g., Terbium or Europium) as a donor fluorophore, typically on an antibody that recognizes a phosphorylated substrate. The kinase substrate is labeled with an acceptor fluorophore (e.g., fluorescein).[15] When the kinase is active, it phosphorylates the substrate. The phospho-specific donor antibody then binds to the phosphorylated acceptor-substrate, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer (FRET) to the acceptor, which then emits light at its specific wavelength. Inhibitors of the kinase prevent substrate phosphorylation, leading to a low TR-FRET signal.[15][16]

AlphaScreen® for Amplified Signal Detection

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology that provides a highly amplified signal.[17] The assay involves two types of beads: Donor beads and Acceptor beads. The Donor beads, when excited by a laser at 680 nm, convert ambient oxygen into singlet oxygen.[18] These singlet oxygen molecules are short-lived and can only diffuse about 200 nm. If an Acceptor bead is within this proximity, the energy is transferred, initiating a chemiluminescent reaction that emits light.[17][18] For a kinase assay, one might attach the substrate to the Donor bead (e.g., via a biotin-streptavidin linkage) and use an antibody recognizing the phosphorylated product, which is bound to the Acceptor bead. Kinase activity brings the beads together, generating a signal.[19][20]

Part 2: Detailed Experimental Protocols

The following protocols are designed for a 384-well microplate format, which is standard for HTS. All liquid handling should be performed with calibrated automated dispensers for accuracy and consistency.

Protocol 1: FP-Based Competitive Binding Assay

This protocol describes a competitive binding assay to determine if Compound X can displace a known fluorescent ligand from the ATP-binding site of Kinase Y.

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition -> Low Polarization Tracer_Free Tracer Text_Low Fast Rotation Low Polarization Kinase Kinase Y Bound_Complex Tracer_Bound Tracer Text_High Slow Rotation High Polarization Kinase_Comp Kinase Y Inhibitor Cmpd X Inhibitor->Kinase_Comp Tracer_Displaced Tracer Text_Comp Tracer Displaced Fast Rotation Low Polarization

Figure 2: Principle of the Fluorescence Polarization (FP) competitive binding assay.

Materials:

  • Purified recombinant Kinase Y

  • Fluorescent Tracer (a fluorescently-labeled ATP-competitive ligand for Kinase Y)

  • Compound X and compound library plates (typically 10 mM in DMSO)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 384-well, low-volume, black microplates

  • Plate reader equipped with FP optics (e.g., excitation ~485 nm, emission ~530 nm)

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of Compound X (or other library compounds) from the stock plate to the assay plate. For controls, dispense DMSO only.

  • Reagent Preparation:

    • Prepare a 2X Kinase Y solution in Assay Buffer. The final concentration should be optimized to be near the Kd of the tracer.

    • Prepare a 2X Tracer solution in Assay Buffer. The final concentration should be low (e.g., 1-5 nM) to maximize the assay window.

  • Kinase Addition: Add 5 µL of the 2X Kinase Y solution to each well, except for the "no enzyme" (negative) control wells, to which 5 µL of Assay Buffer is added.

  • Tracer Addition: Add 5 µL of the 2X Tracer solution to all wells. The final volume is now 10 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the plate on an FP-capable plate reader. Record polarization values (mP).

Data Analysis & Quality Control:

  • Assay Window: The difference between the high mP control (DMSO + Kinase + Tracer) and the low mP control (DMSO + Buffer + Tracer) should be significant (typically >100 mP).

  • Z'-Factor Calculation: Use at least 16 wells each of high and low controls to calculate the Z'-factor.[21][22][23][24][25] An assay is considered excellent for HTS if the Z' is ≥ 0.5.[23][24]

    • Z' = 1 - [ (3 * SDhigh + 3 * SDlow) / |Meanhigh - Meanlow| ]

  • Hit Identification: Compounds that cause a significant decrease in mP (e.g., >3 standard deviations from the mean of the DMSO controls) are identified as primary hits.

ParameterRecommended Value
Plate Format384-well, low-volume, black
Final Assay Volume10 µL
Compound Conc.10 µM (final)
Kinase Y Conc.~Kd of tracer
Tracer Conc.1-5 nM
Incubation60 min at RT
ReadoutFluorescence Polarization (mP)
Z'-Factor Target≥ 0.5
Protocol 2: TR-FRET-Based Enzymatic Assay

This protocol measures the enzymatic activity of Kinase Y and its inhibition by Compound X.

TRFRET_Principle cluster_0 No Kinase Activity (Inhibited) cluster_1 Kinase Activity Kinase_I Kinase Y Text_Low No Phosphorylation No FRET Inhibitor Cmpd X Inhibitor->Kinase_I Substrate Substrate-Acceptor ATP_I ATP Ab_Donor_I Ab-Donor Kinase_A Kinase Y Substrate_P P-Substrate-Acceptor Kinase_A->Substrate_P phosphorylates Text_High Proximity -> High FRET Signal ATP_A ATP Ab_Donor_A Ab-Donor Ab_Donor_A->Substrate_P binds

Figure 3: Principle of the Time-Resolved FRET (TR-FRET) enzymatic assay.

Materials:

  • Purified recombinant Kinase Y

  • Biotinylated peptide substrate for Kinase Y

  • ATP solution

  • TR-FRET Reagents: Terbium (Tb)-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-d2 (Acceptor)

  • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • Stop/Detection Buffer: Kinase Reaction Buffer containing EDTA to chelate Mg²⁺ and stop the reaction.

  • 384-well, low-volume, white or black microplates

Procedure:

  • Compound Plating: Dispense 50 nL of Compound X or DMSO controls into the assay plate.

  • Enzyme/Substrate Mix: Prepare a 2X solution of Kinase Y and its biotinylated substrate in Kinase Reaction Buffer. Add 5 µL to each well.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Reaction Buffer. Add 5 µL to each well to start the reaction. Final volume is 10 µL. The final ATP concentration should be at or near the Km for the enzyme.

  • Kinase Reaction: Incubate for 60-90 minutes at room temperature.

  • Reaction Termination & Detection: Prepare a solution of the Tb-antibody (Donor) and Streptavidin-d2 (Acceptor) in Stop/Detection Buffer. Add 10 µL to each well.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET capable reader (e.g., excitation at 340 nm, emission at 620 nm for Donor and 665 nm for Acceptor).

Data Analysis & Quality Control:

  • Data Calculation: Calculate the TR-FRET ratio: (Emission665nm / Emission620nm) * 10,000.

  • Z'-Factor: Calculate Z' using controls with (max signal) and without (min signal) enzyme activity. A Z' ≥ 0.5 is desired.

  • Hit Identification: Calculate percent inhibition relative to DMSO controls. Hits are compounds exceeding a defined inhibition threshold (e.g., >50%).

  • IC₅₀ Determination: Confirmed hits should be re-tested in a dose-response format (e.g., 10-point serial dilution) to determine their potency (IC₅₀ value).

ParameterRecommended Value
Plate Format384-well, low-volume, white
Final Kinase Reaction Vol.10 µL
Final Detection Vol.20 µL
Kinase Y Conc.EC₅₀ concentration
Substrate Conc.~Km value
ATP Conc.~Km value
Kinase Reaction Time60-90 min at RT
Detection Incubation60 min at RT
Z'-Factor Target≥ 0.5

Part 3: Cell-Based Assays for Hit Validation

Biochemical hits must be validated in a cellular environment to confirm they can cross the cell membrane, engage the target in the presence of endogenous ATP concentrations, and exert a biological effect.[26][27][28]

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

Principle: This assay directly measures compound binding to the target kinase inside living cells.[26] Kinase Y is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. In the absence of a competing compound, the tracer binds to the Kinase Y-NanoLuc fusion, bringing the energy donor (luciferase) and acceptor (tracer) into proximity, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. When Compound X enters the cell and binds to Kinase Y, it displaces the tracer, disrupting BRET.

NanoBRET_Principle cluster_0 Cellular Environment cluster_1 High BRET Signal (No Inhibitor) cluster_2 Low BRET Signal (Inhibitor Present) Cell Cell Membrane Kinase_NL Kinase Y-NanoLuc Tracer Fluorescent Tracer Kinase_NL->Tracer BRET Kinase_NL_I Kinase Y-NanoLuc Inhibitor Compound X Inhibitor->Kinase_NL_I binds Tracer_Free Fluorescent Tracer

Sources

Application and Protocols for Receptor Binding Assays Using 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Amino Alcohol Derivative

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol is a synthetic amino alcohol whose pharmacological properties are not yet extensively characterized in publicly available literature. Its chemical structure, featuring a 2-fluorobenzyl moiety attached to a 2-amino-2-methylpropan-1-ol backbone, suggests potential interactions with various receptor systems within the central nervous system (CNS) and periphery. The fluorinated benzylamine portion is a common feature in ligands targeting a range of receptors, including but not limited to sigma (σ) receptors and adrenergic receptors.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the receptor binding profile of this compound. Given the absence of specific binding data for this compound, we propose a screening strategy against high-probability targets based on structural analogy and provide robust, validated assay protocols for this purpose.

The following sections will delve into the principles of receptor binding assays, offer step-by-step protocols for both radioligand and fluorescence-based methods, and explain the rationale behind key experimental choices.

Proposed Receptor Targets for Initial Screening

Based on the structure of this compound, the following receptors are proposed as primary targets for initial binding assays:

  • Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors: The benzylamine substructure is a well-established pharmacophore for sigma receptor ligands. These receptors are implicated in a variety of neurological disorders, and characterizing the affinity of this compound for σ₁ and σ₂ receptors is a logical starting point.[1][2][3]

  • Alpha-2 (α₂) Adrenergic Receptors: Benzylamine derivatives are also known to interact with adrenergic receptors. The α₂-adrenergic receptor, in particular, is a key regulator of neurotransmitter release and represents a plausible target.[4][5]

The protocols provided below are tailored for these receptor systems but can be adapted for broader screening against other G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Core Principles of Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand (such as our compound of interest) and its receptor. The two primary methodologies detailed here are radioligand binding assays and fluorescence polarization assays.

Radioligand Binding Assays: These assays utilize a radioactively labeled ligand (radioligand) with known high affinity and specificity for the target receptor. The assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace the radioligand from the receptor. This competition allows for the determination of the competitor's binding affinity (Ki).[6][7][8][9]

Fluorescence Polarization (FP) Assays: FP is a non-radioactive alternative that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand (tracer). When the small fluorescent tracer binds to a larger receptor molecule, its rotation slows, leading to an increase in the polarization of the emitted light. A competing unlabeled ligand will displace the tracer, causing a decrease in polarization.[10][11][12][13]

Experimental Workflows and Protocols

Safety Precautions

Researchers must adhere to all institutional and national safety guidelines for handling chemicals and, where applicable, radioactive materials. A comprehensive Safety Data Sheet (SDS) for this compound and all other reagents should be reviewed prior to commencing any experimental work.[14][15][16][17][18] Personal protective equipment (PPE), including lab coats, safety glasses, and gloves, is mandatory.

Diagram: General Radioligand Competition Binding Assay Workflow

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Receptor Membranes (e.g., from cell lines or tissue) E Add Buffer, Receptor Membranes, Competitor, and Radioligand to Assay Plate A->E B Prepare Assay Buffer B->E C Prepare Radioligand Stock C->E D Prepare Competitor Stock (this compound) D->E F Incubate to Reach Equilibrium E->F G Separate Bound from Free Radioligand (Filtration) F->G H Measure Radioactivity (Scintillation Counting) G->H I Determine Non-Specific Binding H->I J Calculate Specific Binding I->J K Generate Competition Curve J->K L Calculate IC50 and Ki K->L

Caption: Workflow for a typical radioligand competition binding assay.

Protocol 1: Radioligand Competition Binding Assay for Sigma-1 (σ₁) Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the σ₁ receptor.

Materials:

  • Receptor Source: Membranes from HEK-293 cells stably expressing human σ₁ receptors.

  • Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-60 Ci/mmol).[3]

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 8.0.

  • Scintillation Cocktail.

  • Instrumentation: 96-well plate harvester, scintillation counter.

Procedure:

  • Reagent Preparation:

    • Thaw the receptor membrane preparation on ice. Dilute in assay buffer to a final concentration that yields adequate signal-to-noise (typically 50-100 µg protein per well).

    • Prepare serial dilutions of this compound, ranging from, for example, 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd for the σ₁ receptor (typically 1-5 nM).

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, receptor membranes, and [³H]-(+)-pentazocine.

    • Non-specific Binding (NSB): Add assay buffer, receptor membranes, 10 µM Haloperidol, and [³H]-(+)-pentazocine.

    • Competition: Add assay buffer, receptor membranes, serial dilutions of the test compound, and [³H]-(+)-pentazocine.

  • Incubation: Incubate the plate at room temperature (25°C) for 120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Radioligand Competition Binding Assay for Sigma-2 (σ₂) Receptors

This protocol is adapted for the σ₂ receptor, which requires masking of the σ₁ sites.

Materials:

  • Receptor Source: Rat liver membrane homogenates (a rich source of σ₂ receptors).

  • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine) (specific activity ~30-60 Ci/mmol).[1][3]

  • Sigma-1 Masking Agent: (+)-Pentazocine (1 µM final concentration).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Other reagents and instrumentation: As per Protocol 1.

Procedure:

  • Reagent Preparation: Similar to Protocol 1, with the addition of the σ₁ masking agent to all wells.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, receptor membranes, (+)-pentazocine, and [³H]-DTG.

    • Non-specific Binding (NSB): Add assay buffer, receptor membranes, (+)-pentazocine, 10 µM Haloperidol, and [³H]-DTG.

    • Competition: Add assay buffer, receptor membranes, (+)-pentazocine, serial dilutions of the test compound, and [³H]-DTG.

  • Incubation, Filtration, and Measurement: Follow steps 3-5 from Protocol 1.

  • Data Analysis: Follow the data analysis steps from Protocol 1.

Protocol 3: Radioligand Competition Binding Assay for Alpha-2 (α₂) Adrenergic Receptors

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing human α₂A-adrenergic receptors.

  • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (antagonist radioligands, specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: Phentolamine or yohimbine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Other reagents and instrumentation: As per Protocol 1.

Procedure:

  • Reagent Preparation: As per Protocol 1, using the α₂-adrenergic receptor assay buffer.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, receptor membranes, and [³H]-Rauwolscine.

    • Non-specific Binding (NSB): Add assay buffer, receptor membranes, 10 µM Phentolamine, and [³H]-Rauwolscine.

    • Competition: Add assay buffer, receptor membranes, serial dilutions of the test compound, and [³H]-Rauwolscine.

  • Incubation: Incubate at room temperature (25°C) for 60 minutes.

  • Filtration, Measurement, and Data Analysis: Follow steps 4-5 from Protocol 1 and the subsequent data analysis.

Diagram: Fluorescence Polarization Assay Principle

FP_Principle cluster_free Free Fluorescent Tracer cluster_bound Tracer Bound to Receptor cluster_competition Competition with Test Compound A Small Fluorescent Tracer (rotates rapidly) B Excitation with Polarized Light A->B Excitation C Depolarized Emitted Light (Low FP Signal) B->C Emission D Large Receptor-Tracer Complex (rotates slowly) E Excitation with Polarized Light D->E Excitation F Polarized Emitted Light (High FP Signal) E->F Emission G Receptor + Tracer + Competitor H Competitor displaces Tracer G->H I Free Tracer increases H->I J FP Signal Decreases I->J

Caption: Principle of a competitive fluorescence polarization binding assay.

Protocol 4: Fluorescence Polarization (FP) Competition Binding Assay

This protocol provides a general framework for a non-radioactive binding assay. A suitable fluorescently labeled ligand (tracer) for the target receptor is required.

Materials:

  • Receptor Source: Purified receptor or membrane preparation.

  • Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target receptor.

  • Assay Buffer: Optimized for the specific receptor-ligand interaction (e.g., PBS with 0.01% Tween-20).

  • Test Compound: this compound, serially diluted.

  • Assay Plate: Black, low-binding 96- or 384-well plate.

  • Instrumentation: A plate reader capable of measuring fluorescence polarization.

Procedure:

  • Tracer Concentration Optimization:

    • Determine the optimal concentration of the fluorescent tracer that provides a stable and robust FP signal (typically in the low nanomolar range).

  • Assay Plate Setup:

    • Free Tracer Control: Add assay buffer and the optimized concentration of the fluorescent tracer.

    • Bound Tracer Control: Add assay buffer, receptor, and the fluorescent tracer.

    • Competition: Add assay buffer, receptor, serial dilutions of the test compound, and the fluorescent tracer.

  • Incubation: Incubate the plate at room temperature for a duration sufficient to reach equilibrium (this needs to be determined empirically, but 30-60 minutes is a common starting point). Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader. The instrument will measure the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.

Data Analysis:

  • The plate reader software will typically calculate the millipolarization (mP) values.

  • Plot the mP values against the log concentration of the test compound.

  • Fit the data using a non-linear regression model to determine the IC₅₀ value.

  • The Ki can be calculated using a modified Cheng-Prusoff equation for FP assays if the Kd of the tracer is known.

Data Presentation and Interpretation

The primary output from these competition binding assays is the inhibitory constant (Ki) . This value represents the affinity of this compound for the tested receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Data Summary for this compound

Receptor TargetAssay TypeRadioligand/TracerKi (nM)n (replicates)
Sigma-1 (σ₁)Radioligand[³H]-(+)-PentazocineTBD3
Sigma-2 (σ₂)Radioligand[³H]-DTGTBD3
Alpha-2 (α₂) AdrenergicRadioligand[³H]-RauwolscineTBD3
Other TargetFluorescence Pol.Tracer XTBD3
TBD: To Be Determined experimentally.

By systematically applying these protocols, researchers can elucidate the receptor binding profile of this compound, providing crucial insights into its potential pharmacological mechanism of action and guiding future drug development efforts.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC - NIH. [Link]

  • Fluorescence polarization (FP) assay. Bio-protocol. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • SAFETY DATA SHEET for 2-Amino-2-methyl-propan-1-ol. Fisher Scientific. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • Safety Data Sheet: 2-methylpropan-2-ol. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: 2-methylpropan-1-ol. Chemos GmbH & Co.KG. [Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. [Link]

  • 2-Amino-2-methyl-1-propanol. PubChem. [Link]

  • Pharmacological identification of the alpha-adrenergic receptor type which inhibits the beta-adrenergic activated adenylate cyclase system in cultured astrocytes. PubMed. [Link]

  • Antagonistic activity against Alpha-2 adrenergic receptor in human blood platelets. PubChem. [Link]

Sources

Application Notes and Protocols for the Characterization of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial characterization and detailed assay development for the novel compound 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol. Given the structural motifs present in this molecule, specifically the benzylamine and amino alcohol components, a logical starting point for investigation is its potential interaction with aminergic systems. These systems are rich in G-protein coupled receptors (GPCRs) and monoamine-metabolizing enzymes, which are critical targets in modern drug discovery. This guide presents a tiered experimental approach, beginning with broad screening to identify the primary target class, followed by in-depth protocols for detailed pharmacological characterization. The methodologies are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor.

Introduction: Unveiling the Pharmacological Profile

The compound this compound is a novel chemical entity. Its structure, featuring a substituted benzylamine and a propanolamine backbone, suggests potential activity as a modulator of neurotransmitter systems. The initial challenge in drug discovery is to identify the biological target(s) of a new molecule. This guide outlines a systematic approach to first screen for potential targets and then to perform detailed mechanistic studies. We will focus on two high-probability target classes: G-protein coupled receptors (GPCRs) and monoamine oxidase (MAO) enzymes.

The proposed workflow is designed to efficiently move from broad, lower-affinity screening to high-precision, functional characterization. This strategy maximizes resource allocation and provides a clear decision-making framework for advancing a compound through the drug discovery pipeline.

Tier 1: Primary Target Identification Screening

The initial step is to perform a broad screen to determine if this compound interacts with a panel of common targets for aminergic compounds. This will be achieved through a combination of radioligand binding assays for a diverse set of GPCRs and monoamine transporters, and an enzyme inhibition assay for both isoforms of monoamine oxidase.

Broad GPCR and Transporter Binding Panel

A competitive radioligand binding assay is a robust and sensitive method to measure the affinity of a test compound for a target receptor.[1][2] We will utilize a panel of membrane preparations from cells expressing common aminergic GPCRs and transporters.

Protocol 1: Competitive Radioligand Binding Screen

  • Objective: To determine if this compound exhibits binding affinity for a range of aminergic GPCRs and transporters.

  • Materials:

    • Membrane preparations from cells expressing the target receptors/transporters (e.g., adrenergic, dopaminergic, serotonergic receptors and transporters).

    • A specific radioligand for each target.

    • Test compound: this compound.

    • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare a stock solution of this compound and perform serial dilutions to create a range of concentrations (e.g., 10 µM to 1 nM).

    • In a 96-well plate, combine the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells), the radioligand at a fixed concentration (usually at or near its Kd), and the test compound at various concentrations.[3]

    • For each target, include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[1]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[3]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Monoamine Oxidase (MAO) Inhibition Screen

MAOs are mitochondrial enzymes that metabolize monoamine neurotransmitters.[4][5] An initial screen for MAO-A and MAO-B inhibition is crucial.

Protocol 2: Fluorometric MAO Inhibition Assay

  • Objective: To determine if this compound inhibits the activity of MAO-A and/or MAO-B.

  • Principle: This assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate (e.g., p-tyramine) by MAO. The H2O2 is detected using a fluorometric method.[4][5][6][7]

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., p-tyramine).

    • Horseradish peroxidase (HRP).

    • A fluorescent probe (e.g., Amplex Red or a similar dye).

    • Test compound: this compound.

    • Known MAO inhibitors for controls (clorgyline for MAO-A, pargyline for MAO-B).[6]

    • Assay buffer.

    • 96-well black plates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a working solution of the test compound and known inhibitors.

    • In a 96-well black plate, add the MAO enzyme (MAO-A or MAO-B), assay buffer, and the test compound or control inhibitor. Incubate for a short period (e.g., 10 minutes) to allow for interaction.[7]

    • Prepare a working reagent containing the MAO substrate, HRP, and the fluorescent probe.

    • Initiate the reaction by adding the working reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Workflow for Tier 1 Screening

Tier1_Workflow Compound 2-((2-Fluorobenzyl)amino)- 2-methylpropan-1-ol GPCR_Screen Protocol 1: Broad GPCR Binding Screen Compound->GPCR_Screen MAO_Screen Protocol 2: MAO Inhibition Screen Compound->MAO_Screen GPCR_Hit GPCR Hit Identified? GPCR_Screen->GPCR_Hit MAO_Hit MAO Hit Identified? MAO_Screen->MAO_Hit Tier2_GPCR Proceed to Tier 2: Detailed GPCR Characterization GPCR_Hit->Tier2_GPCR Yes No_Hit No Significant Activity (Consider other targets) GPCR_Hit->No_Hit No Tier2_MAO Proceed to Tier 2: Detailed MAO Characterization MAO_Hit->Tier2_MAO Yes MAO_Hit->No_Hit No

Caption: Tier 1 screening workflow for target identification.

Tier 2: In-Depth Pharmacological Characterization

If a "hit" is identified in Tier 1, the next step is to perform more detailed assays to fully characterize the interaction of this compound with its target.

Detailed Characterization of GPCR Activity

If the compound shows significant affinity for a specific GPCR, the following assays will determine its binding characteristics and functional activity.

Protocol 3: Saturation Radioligand Binding Assay

  • Objective: To determine the affinity (Kd) of a radioligand for the target receptor and the density of binding sites (Bmax) in a given tissue or cell preparation. This is a prerequisite for detailed competitive binding studies.[1]

  • Procedure: This assay is performed by incubating a fixed amount of membrane preparation with increasing concentrations of the radioligand. The data are then analyzed using non-linear regression to determine the Kd and Bmax.[1][3]

Protocol 4: Functional Characterization - Second Messenger Assays

GPCRs signal through various intracellular pathways, often leading to changes in second messenger levels.[8][9] The choice of assay depends on the G-protein coupling profile of the target receptor (e.g., Gs, Gi, Gq).

  • cAMP Accumulation Assay (for Gs and Gi-coupled receptors):

    • Principle: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit it. Assays like Promega's GloSensor™ use a luciferase biosensor that emits light in response to cAMP changes.[8]

    • Procedure:

      • Use cells stably or transiently expressing the target GPCR and the cAMP biosensor.

      • Plate the cells in a white, opaque 96-well plate.

      • For Gi-coupled receptors, pre-treat cells with an adenylyl cyclase activator like forskolin.

      • Add varying concentrations of this compound.

      • Measure luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the log concentration of the compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

  • Intracellular Calcium Mobilization Assay (for Gq-coupled receptors):

    • Principle: Gq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium levels. This can be measured using calcium-sensitive fluorescent dyes.[8]

    • Procedure:

      • Load cells expressing the target GPCR with a calcium-sensitive dye (e.g., Fura-2 or Fluo-4).

      • Add varying concentrations of the test compound.

      • Measure the change in fluorescence intensity over time using a fluorescence plate reader with an integrated liquid handling system.

    • Data Analysis: Determine the peak fluorescence response for each concentration and plot against the log concentration to calculate the EC50.

Protocol 5: β-Arrestin Recruitment Assay

  • Objective: To determine if the compound induces receptor internalization and signaling through the β-arrestin pathway, which is independent of G-protein signaling.[10]

  • Principle: Assays like the Tango™ GPCR assay utilize a GPCR fused to a transcription factor and a β-arrestin fused to a protease. Ligand-induced recruitment of β-arrestin cleaves the transcription factor, which then translocates to the nucleus and activates a reporter gene (e.g., luciferase).[8][10]

  • Procedure:

    • Use a cell line engineered for the Tango™ assay for the specific GPCR of interest.

    • Add varying concentrations of the test compound.

    • Incubate for several hours to allow for reporter gene expression.

    • Add the substrate for the reporter enzyme (e.g., luciferin) and measure the signal.

  • Data Analysis: Generate a dose-response curve to determine the EC50 for β-arrestin recruitment.

GPCR Signaling Pathways

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Compound GPCR GPCR Ligand->GPCR G_Protein G-Protein (Gs/Gi/Gq) GPCR->G_Protein Activation Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_Protein->AC Gs+/Gi- PLC Phospholipase C G_Protein->PLC Gq+ Internalization Receptor Internalization Beta_Arrestin->Internalization cAMP cAMP AC->cAMP Ca2 Ca²⁺ PLC->Ca2 Signaling Downstream Signaling cAMP->Signaling Ca2->Signaling

Caption: Overview of major GPCR signaling pathways.

Detailed Characterization of MAO Inhibition

If the compound is identified as an MAO inhibitor, further studies are needed to determine its potency, selectivity, and mechanism of inhibition.

Protocol 6: Determination of IC50 and Selectivity Index

  • Objective: To accurately determine the IC50 values for MAO-A and MAO-B and to calculate the selectivity index.

  • Procedure:

    • Follow Protocol 2, but use a finer resolution of concentrations of this compound centered around the estimated IC50 from the screening assay.

    • Run the assays for both MAO-A and MAO-B in parallel.

  • Data Analysis:

    • Calculate the precise IC50 values for both enzymes using non-linear regression.

    • Calculate the Selectivity Index (SI) as follows:

      • SI = IC50 (MAO-B) / IC50 (MAO-A) for a MAO-A selective inhibitor.

      • SI = IC50 (MAO-A) / IC50 (MAO-B) for a MAO-B selective inhibitor.

    • An SI > 10 is generally considered selective.

Table 1: Example Data Summary for MAO Inhibition

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI)Selectivity
2-((2-Fluorobenzyl)amino)-...ExperimentalExperimentalCalculatedDetermined
Clorgyline (Control)~1~5000>5000MAO-A
Pargyline (Control)~3000~10>300MAO-B

Self-Validation and Trustworthiness

Every protocol described herein is designed as a self-validating system. Key to this is the consistent use of appropriate controls:

  • Positive Controls: Known agonists or antagonists for GPCR assays, and known inhibitors for MAO assays. These ensure that the assay system is responding correctly.

  • Negative Controls: Vehicle-only controls to establish the baseline response.

  • Reference Compounds: Including well-characterized compounds allows for the comparison of potency and efficacy.

  • Statistical Analysis: All experiments should be performed in replicate (n ≥ 3) to allow for robust statistical analysis and the determination of standard error.

By adhering to these principles, the data generated will be reliable and reproducible, forming a solid foundation for further drug development efforts.

Concluding Remarks

This document provides a strategic and detailed framework for the initial pharmacological characterization of this compound. By employing a tiered approach, from broad screening to in-depth functional analysis, researchers can efficiently identify the molecular target and elucidate the mechanism of action of this novel compound. The provided protocols, grounded in established methodologies, offer a clear path forward for its evaluation as a potential therapeutic agent.

References

  • Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]

  • GPCR Signaling Assays. Agilent. [Link]

  • Recent progress in assays for GPCR drug discovery. American Physiological Society. [Link]

  • Radioligand Binding Studies. Springer Nature Experiments. [Link]

  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Nature Experiments. [Link]

  • Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]

  • Monoamine Oxidase Assay Kit. Bio-Techne. [Link]

Sources

Application Notes and Protocols for 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Hazard Analysis

Introduction

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol is a fluorinated aminopropanol derivative. While specific data for this compound is not widely available, its structure allows for a robust hazard assessment based on its constituent functional groups: a secondary amine, a primary alcohol, and a fluorinated aromatic ring. The introduction of fluorine can significantly alter the biological and toxicological properties of organic molecules.[1] Therefore, a cautious and informed approach is mandatory. These notes provide a framework for safe handling, storage, and use, derived from established safety protocols for analogous chemical structures.

Inferred Properties and Hazard Identification

A comprehensive understanding of the specific hazards is the foundation of safe laboratory practice.[1] The properties and potential hazards listed below are inferred from the compound's structure and data from similar chemicals, such as 2-amino-2-methyl-1-propanol and fluorinated aromatic compounds.[2][3][4]

PropertyInferred Value / InformationRationale & Source
Chemical Formula C₁₁H₁₆FNOBased on chemical structure.
Molecular Weight 197.25 g/mol Based on chemical structure.
Appearance Likely a liquid or low-melting solid.Many aminopropanols are liquids or low-melting solids at room temperature.[2][5]
GHS Hazard Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)Corrosion: Amines and alcohols can be corrosive or irritating to skin and eyes.[4] Exclamation Mark: Potential for skin/eye irritation and respiratory tract irritation.[6]
Inferred Hazard Statements H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.Derived from safety data for 2-amino-2-methylpropanol and 2-methylpropan-1-ol.[2][4][6]
Inferred Precautionary Statements P261: Avoid breathing vapours.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Standard precautions for corrosive/irritant chemicals.[4][7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate risks, a combination of engineering controls and appropriate PPE is required. The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary PPE and ensure its proper use.[8][9]

Engineering Controls
  • Fume Hood: All handling of the compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is crucial to prevent exposure.[1] A risk assessment should be performed to identify the appropriate PPE for specific operations.[10]

  • Hand Protection: Butyl or nitrile rubber gloves are recommended. Given the potential for skin irritation and absorption, double-gloving is a best practice.[1][8] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[11]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1] Due to the risk of serious eye damage, it is highly recommended to use chemical splash goggles in combination with a full-face shield.[10][12]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For operations with a higher risk of splashing, a chemically resistant apron over the lab coat is required.[8][13]

  • Respiratory Protection: Not typically required when work is performed within a certified fume hood. If there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[14][15]

Section 3: Protocols for Safe Handling and Use

Adherence to standardized procedures is critical for minimizing exposure and ensuring experimental integrity.

Receiving and Unpacking
  • Upon receipt, move the package to a designated, well-ventilated area or a fume hood for unpacking.[16]

  • Wear appropriate PPE (lab coat, gloves, eye protection) during this process.

  • Visually inspect the container for any signs of damage or leakage. If compromised, consult your institution's emergency response team.

  • Verify that the container label matches the order information.

  • Record the date of receipt on the container.

Weighing and Solution Preparation Protocol

This protocol must be performed entirely within a chemical fume hood.

  • Preparation: Don all required PPE (double gloves, lab coat, goggles, face shield). Place a tared weigh boat on an analytical balance inside the fume hood.

  • Aliquotting: Carefully transfer the required amount of this compound to the weigh boat using a clean spatula or pipette. Avoid creating aerosols.[16]

  • Transfer: Transfer the weighed compound into a suitable vessel for dissolution.

  • Dissolution: Slowly add the desired solvent to the vessel. Be aware of any potential exothermic reactions.

  • Cleaning: Clean the spatula and any affected surfaces immediately with a suitable solvent, collecting the rinsate as hazardous waste.

  • Labeling: Clearly label the prepared solution with the compound name, concentration, solvent, date, and your initials.

Workflow Visualization

The following diagram outlines the logical flow for safely handling the compound from receipt to use.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Receive Receive Compound Inspect Inspect Container in Fume Hood Receive->Inspect Visually Check Integrity Don_PPE Don Full PPE Inspect->Don_PPE If OK Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer to Vessel Weigh->Transfer Dissolve Prepare Solution Transfer->Dissolve Label Label New Container Dissolve->Label Clean Clean Equipment & Area Label->Clean Store Store Primary & Secondary Containers Label->Store Waste Segregate & Dispose of Waste Clean->Waste Doff_PPE Doff PPE Correctly Waste->Doff_PPE Store->Doff_PPE

Caption: Workflow for Safe Handling of this compound.

Section 4: Storage and Stability

Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][17]

  • Location: The storage location should be a designated corrosives or flammable liquids cabinet, depending on the solvent used for solutions.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[5][18] The amine functionality can react with acids, while the alcohol group presents a flammability risk.

  • Container Integrity: Ensure the container is clearly labeled and stored upright in a secondary container to contain any potential leaks.[10]

Section 5: Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency is critical. All laboratory personnel must be familiar with these procedures.

Spill Response
  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1]

    • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[19]

    • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Restrict access to the area.

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety).

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
Exposure RouteImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][4]
Inhalation Move the affected person to fresh air. If they are having trouble breathing, provide assistance and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Emergency Response Logic

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Event Spill or Exposure Occurs Spill_Size Assess Spill Size Event->Spill_Size Spill Exposure_Type Identify Exposure Route Event->Exposure_Type Exposure Small_Spill Small Spill (in hood) Contain & Clean with PPE Spill_Size->Small_Spill Small Large_Spill Large Spill Evacuate & Call EHS Spill_Size->Large_Spill Large / Outside Hood Skin Skin/Eye Contact Flush with Water (15 min) Exposure_Type->Skin Skin/Eye Inhalation Inhalation Move to Fresh Air Exposure_Type->Inhalation Inhalation Ingestion Ingestion Do NOT Induce Vomiting Exposure_Type->Ingestion Ingestion Medical Seek Immediate Medical Attention Skin->Medical Inhalation->Medical Ingestion->Medical

Caption: Decision tree for responding to spills or personnel exposure incidents.

Section 6: Waste Disposal

Proper disposal is a critical step to protect personnel and the environment.[19] All waste must be handled in accordance with local, state, and federal regulations.

  • Waste Segregation: Do not mix this waste with other waste streams. Keep halogenated and non-halogenated solvent waste separate.[20]

  • Solid Waste: Contaminated solid waste (e.g., gloves, weigh boats, absorbent material) must be collected in a clearly labeled, sealed container.

  • Liquid Waste: Unused compound and solutions must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[21] The container must be made of a compatible material and stored in secondary containment.[21]

  • Disposal Procedure: Never dispose of this chemical down the drain or in regular trash.[22] All waste must be disposed of through your institution's hazardous waste management program.[22]

Section 7: References

  • NIOSH Pocket Guide to Chemical Hazards: National Institute for Occupational Safety and Health. Provides general industrial hygiene information for hundreds of chemicals. (URL: [Link])

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt: PTB. Manual on practical solutions for the disposal of chemical waste. (URL: [Link])

  • Safety Data Sheet: 2-amino-2-methylpropanol - Carl ROTH: Carl ROTH. Provides hazard identification and safety measures for a structurally similar compound. (URL: [Link])

  • Laboratory Safety Guidance - OSHA: Occupational Safety and Health Administration. Provides guidance on laboratory standards and chemical hygiene plans. (URL: [Link])

  • NIOSH Pocket Guide to Chemical Hazards App Features and Use Demo Video - YouTube: NIOSH. Demonstrates the use of the mobile app for accessing chemical hazard information. (URL: [Link])

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety: ACS Publications. Covers safety precautions and risk assessment for handling fluorinated compounds. (URL: [Link])

  • Safety Data Sheet: 2-methylpropan-1-ol - Chemos GmbH&Co.KG: Chemos. Example SDS for an alcohol, detailing flammability and irritation hazards. (URL: [Link])

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA: OSHA. The full text of the Laboratory Standard. (URL: [Link])

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School: Hazmat School. An overview of PPE types for chemical handling. (URL: [Link])

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center: Vanderbilt University. Guidelines for the proper management and disposal of laboratory waste. (URL: [Link])

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health: Daniels Health. Outlines regulatory requirements and best practices for chemical waste disposal. (URL: [Link])

  • Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe: Plastics Europe. Details hazards associated with fluorinated compounds, including decomposition products. (URL: [Link])

  • NIOSH Guidebook - Refresher Training by HalenHardy - YouTube: HalenHardy. A video overview of using the NIOSH guide for emergency response. (URL: [Link])

  • OSHA Laboratory Standard - NCBI - NIH: National Center for Biotechnology Information. An overview of the OSHA Laboratory Standard. (URL: [Link])

  • Properly Managing Chemical Waste in Laboratories: Triumvirate Environmental. Practical advice on segregating and managing laboratory chemical waste. (URL: [Link])

  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?: CanGardCare. Discusses PPE selection based on the hazards of alcohols. (URL: [Link])

  • Code of practice compressed fluorine and mixtures with inert gases: European Industrial Gases Association. Information on the high reactivity of fluorine and fluorinating agents. (URL: [Link])

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group: Compliancy Group. A summary of the requirements of the OSHA Laboratory Standard. (URL: [Link])

  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University: Vanderbilt University. Detailed institutional guide on waste management. (URL: [Link])

  • Personal Protective Equipment | US EPA: United States Environmental Protection Agency. Defines the levels of PPE for hazardous substance response. (URL: [Link])

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety: University of California, Berkeley. Provides specific handling protocols for hazardous fluorine-containing substances. (URL: [Link])

  • OSHA Standards for Biological Laboratories - ASPR: Assistant Secretary for Preparedness and Response. Overview of relevant OSHA standards for laboratory work. (URL: [Link])

  • MATERIAL SAFETY DATA SHEET - 2-AMINO-2-METHYL-1-PROPANOL: Arcopol. An example SDS highlighting incompatibilities and hazards. (URL: [Link])

  • Material Safety Data Sheet - 3-Amino-1-Propanol, 99% - Cole-Parmer: Cole-Parmer. SDS for an aminopropanol detailing handling, storage, and emergency controls. (URL: [Link])

  • Hazard Communication Standard; Corrections - Federal Register: Federal Register. Official corrections and updates to the OSHA Hazard Communication Standard. (URL: [Link])

  • Navigating the New Public Health Environment: How Employers Should Approach CDC and NIOSH Guidance: JD Supra. Discusses the role and importance of CDC and NIOSH guidance for workplace safety. (URL: [Link])

Sources

Application Notes & Preclinical Protocols: 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the initial preclinical evaluation of the novel chemical entity (NCE), 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol . Due to the limited existing data on this specific molecule, this guide is structured as a prospective research plan. It synthesizes established drug discovery principles with field-proven methodologies to propose a robust pathway for characterizing its physicochemical properties, elucidating its mechanism of action, and assessing its preliminary safety and efficacy profile. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints for decisive go/no-go decision-making in a drug development context.

Introduction and Rationale for Investigation

The molecule this compound integrates two key structural motifs: an amino-alcohol backbone and a fluorinated benzyl group. The amino-alcohol scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. The addition of a 2-fluorobenzyl moiety is a common strategy to enhance metabolic stability and modulate binding affinity through specific steric and electronic interactions with the target protein.

Given these features, we hypothesize that this NCE may function as a modulator of aminergic GPCRs, such as serotonin (5-HT) or adrenergic receptors. This guide will proceed under the working hypothesis that the primary target is the Serotonin 1A (5-HT1A) receptor , a well-validated target for anxiolytic and antidepressant therapies. The following protocols outline a systematic approach to test this hypothesis and characterize the compound's preclinical profile.

Compound Profile and Physicochemical Characterization

A foundational step in any preclinical study is the unambiguous characterization of the test article.

2.1. Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 25452-22-6[1]

  • Molecular Formula: C11H16FNO

  • Molecular Weight: 197.25 g/mol

PropertyEstimated ValueRationale / Method
logP 2.1 - 2.5Calculated using cheminformatics software (e.g., ChemDraw, MarvinSketch). Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
pKa 8.5 - 9.5Estimated based on the secondary amine. The compound will be protonated at physiological pH, which influences solubility and receptor interaction.
Aqueous Solubility pH-dependentExpected to have higher solubility at lower pH due to the basic amine. Should be experimentally determined using a standardized kinetic or thermodynamic solubility assay.
Stability To be determinedAssess stability in aqueous buffers (pH 5.0, 7.4, 9.0) and in the presence of liver microsomes to predict shelf-life and metabolic liability.

2.2. Proposed Synthesis: Reductive Amination

The most direct and scalable synthetic route is a one-pot reductive amination. This method is widely used in pharmaceutical synthesis due to its efficiency and high yields.

Protocol 2.2.1: Synthesis of this compound

  • Reaction Setup: To a solution of 2-amino-2-methylpropan-1-ol (1.0 eq) in methanol (MeOH, 10 mL/mmol), add 2-fluorobenzaldehyde (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. Monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the imine is fully consumed as indicated by monitoring.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity (>98%) of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Mechanism of Action (MoA): 5-HT1A Receptor Modulation

Our working hypothesis posits that the NCE interacts with the 5-HT1A receptor. This receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal firing.

MoA_Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase (AC) g_protein->ac Inhibits camp cAMP (decreased) ac->camp ATP to cAMP nce NCE (Hypothesized Agonist) nce->receptor Binds & Activates pka Protein Kinase A (PKA) camp->pka Inhibition of PKA pathway response Cellular Response (e.g., Neuronal Inhibition) pka->response

Caption: Hypothesized signaling pathway of the NCE at the 5-HT1A receptor.

Application Protocols: In Vitro Evaluation

The initial in vitro phase is designed to confirm target engagement, assess functional activity, and provide an early indication of safety.

4.1. Protocol 4.1: Radioligand Binding Assay for 5-HT1A Affinity (Ki)

This competitive binding assay quantifies the affinity of the NCE for the human 5-HT1A receptor.

  • Materials:

    • Cell membranes expressing recombinant human 5-HT1A receptor.

    • Radioligand: [3H]-8-OH-DPAT (a known high-affinity 5-HT1A agonist).

    • Non-specific binding control: Serotonin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

    • 96-well plates, scintillation fluid, liquid scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the NCE (e.g., from 100 µM to 10 pM) in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Serotonin (for non-specific binding), or 50 µL of the NCE dilution.

    • Add 50 µL of [3H]-8-OH-DPAT to all wells at a final concentration equal to its Kd (dissociation constant), typically ~1 nM.

    • Initiate the binding reaction by adding 100 µL of the 5-HT1A membrane preparation (5-10 µg protein/well).

    • Incubate the plate for 60 minutes at 25°C with gentle agitation.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing 3 times with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the NCE. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. Protocol 4.2: cAMP Functional Assay for 5-HT1A Activity (EC50/IC50)

This assay determines whether the NCE acts as an agonist or antagonist at the 5-HT1A receptor by measuring its effect on cAMP production.

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Reference agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Methodology:

    • Cell Plating: Seed the 5-HT1A-expressing cells into 384-well plates and culture overnight.

    • Agonist Mode:

      • Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

      • Add serial dilutions of the NCE or reference agonist.

      • Add a sub-maximal concentration of forskolin (e.g., 1-3 µM) to all wells to stimulate cAMP production.

      • Incubate for 30 minutes at 37°C.

    • Antagonist Mode:

      • Pre-incubate the cells with serial dilutions of the NCE or reference antagonist for 15-30 minutes.

      • Add the reference agonist at its EC80 concentration to challenge the system.

      • Incubate for 30 minutes at 37°C.

    • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Data Analysis:

      • Agonist: Plot the cAMP signal against the log concentration of the NCE. Fit to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximal efficacy) relative to the reference agonist.

      • Antagonist: Plot the cAMP signal against the log concentration of the NCE. Fit to a sigmoidal inhibition curve to determine the IC50 .

4.3. Protocol 4.3: In Vitro Cytotoxicity Assay (MTT)

This provides an early assessment of the compound's potential to cause cell death.

  • Materials:

    • HepG2 cells (a human liver carcinoma cell line, commonly used for toxicology screening).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Positive control (e.g., Doxorubicin).

  • Methodology:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the NCE (e.g., from 200 µM down to 0.1 µM) for 24-48 hours.

    • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Normalize the data to vehicle-treated controls (100% viability). Plot cell viability against the log concentration of the NCE to determine the CC50 (concentration that causes 50% cytotoxicity).

In Vitro ParameterGoalExample Data Table
Binding Affinity (Ki) Quantify target engagementCompound
Functional Potency (EC50) Determine agonist activityCompound
Functional Efficacy (Emax) Determine agonist strengthCompound
Cytotoxicity (CC50) Assess preliminary safetyCompound

Application Protocols: In Vivo Evaluation

Promising in vitro candidates should be advanced to in vivo studies to assess their behavior in a whole-organism context.

5.1. Protocol 5.1: Murine Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the NCE after a single dose.

  • Animals: Male C57BL/6 mice (n=3 per time point per route).

  • Formulation: Prepare the NCE in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Methodology:

    • Dose the animals as described above.

    • Collect blood samples (~50 µL) via tail-nick or saphenous vein at specified time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood to plasma by centrifugation.

    • Extract the NCE from the plasma samples using protein precipitation (e.g., with acetonitrile containing an internal standard).

    • Quantify the concentration of the NCE in each sample using a validated LC-MS/MS method.

    • Data Analysis: Plot the plasma concentration versus time for both IV and PO routes. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Pharmacokinetic ParameterDescriptionIV GroupPO Group
Cmax Maximum observed plasma concentrationTBDTBD
Tmax Time to reach CmaxN/ATBD
AUClast Area under the curve to the last time pointTBDTBD
AUCinf Area under the curve extrapolated to infinityTBDTBD
t1/2 Elimination half-lifeTBDTBD
CL ClearanceTBDN/A
Vdss Volume of distribution at steady stateTBDN/A
F (%) Oral Bioavailability (AUCPO/AUCIV * DoseIV/DosePO)N/ATBD

Preclinical Development Workflow and Decision-Making

The progression of an NCE through preclinical development is a staged process with clear decision gates. The workflow ensures that resources are allocated only to compounds with a high probability of success.

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Profiling & Early Safety cluster_2 Phase 3: In Vivo Evaluation synthesis Synthesis & Characterization binding Primary Binding Assay (5-HT1A) synthesis->binding functional Functional Assay (cAMP) binding->functional gate1 Go/No-Go Gate 1 Ki < 100 nM? EC50 < 500 nM? functional->gate1 selectivity Selectivity Panel (>100 GPCRs, Ion Channels) cytotox In Vitro Cytotoxicity (HepG2, etc.) selectivity->cytotox adme In Vitro ADME (Microsomal Stability, Permeability) cytotox->adme gate2 Go/No-Go Gate 2 Selectivity > 100x? CC50 > 10 µM? adme->gate2 pk Rodent PK Study (IV, PO) efficacy Preliminary Efficacy Model (e.g., Forced Swim Test) pk->efficacy tolerability Dose Range Finding & Tolerability efficacy->tolerability gate3 Go/No-Go Gate 3 Oral F > 20%? In Vivo Efficacy Signal? tolerability->gate3 gate1->selectivity Go lead_opt Lead Optimization gate1->lead_opt No-Go gate2->pk Go gate2->lead_opt No-Go

Caption: A staged preclinical workflow for NCE evaluation.

Safety, Handling, and Storage

As a novel compound, this compound should be handled with appropriate caution.

  • Handling: Always use Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Safety: Based on analogs like 2-amino-2-methyl-1-propanol, the compound may cause skin and serious eye irritation.[2] A full Safety Data Sheet (SDS) should be developed.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere to ensure long-term stability.[1] Recommended storage is at 2-8 °C.

References

  • PubChem. 2-(Benzylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Fisher Scientific. Safety Data Sheet: 2-Amino-2-methyl-propan-1-ol. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. We will explore the underlying physicochemical reasons for its likely poor aqueous solubility and provide a series of practical, step-by-step troubleshooting guides to systematically overcome these issues.

Part 1: Frequently Asked Questions & Initial Assessment

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: What are the key structural features of this molecule that influence its solubility?

A: The solubility of this compound is governed by a balance of hydrophilic (water-loving) and hydrophobic (water-fearing) moieties.

  • Hydrophobic Group: The primary contributor to poor aqueous solubility is the 2-fluorobenzyl group . This aromatic ring is nonpolar and actively repels water, driving the molecule to self-associate or precipitate from aqueous media.

  • Hydrophilic Groups: The molecule possesses two key hydrophilic centers:

    • A secondary amine (-NH-): This group is basic and can be protonated to form a positively charged ammonium salt (-NH2+-). Ionized species are significantly more water-soluble than their neutral counterparts.[1]

    • A primary alcohol (-OH): The hydroxyl group can participate in hydrogen bonding with water, which contributes favorably to solubility.

The parent structure, 2-amino-2-methyl-1-propanol, is miscible with water.[2][3] However, the addition of the bulky, hydrophobic fluorobenzyl group drastically alters the molecule's overall character, making it poorly soluble in neutral aqueous solutions.

Q2: What is the expected pH-solubility profile for this compound?

A: The compound is a weak base due to its secondary amine. Therefore, its aqueous solubility is expected to be highly dependent on pH.

  • High pH (pH > 9): The amine group will be in its neutral, un-ionized form. Solubility will be at its minimum, dominated by the hydrophobic fluorobenzyl group.

  • Neutral pH (pH ~7): The amine will be partially protonated, but solubility is still expected to be low.

  • Low pH (pH < 5): The amine group will be predominantly protonated (ionized), forming a cationic salt. This charge dramatically increases the molecule's interaction with polar water molecules, leading to a significant increase in solubility.[4][5]

This pH-dependent behavior is a critical tool for solubility enhancement.[1]

Q3: How do I perform a preliminary solubility assessment?

A: A simple kinetic solubility assessment is a good starting point. This will give you a practical understanding of its solubility in your specific media.

Protocol: Kinetic Solubility Assessment
  • Preparation: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

  • Dilution: In separate microcentrifuge tubes, add 99 µL of your aqueous test buffers (e.g., pH 5.0, 7.4, and 9.0).

  • Addition: Add 1 µL of the 10 mM DMSO stock solution to each tube. This creates a final concentration of 100 µM with 1% DMSO.

  • Equilibration: Vortex each tube briefly and let it stand at room temperature for 1-2 hours.

  • Observation & Analysis:

    • Visual Check: Visually inspect the tubes for any signs of precipitation (cloudiness, solid particles).

    • Quantitative Analysis (Optional): Centrifuge the tubes to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the soluble compound using a suitable method like HPLC-UV or LC-MS. The concentration measured is the kinetic solubility under those conditions.

Part 2: Troubleshooting Guides for Solubility Enhancement

If the initial assessment confirms poor solubility, follow these guides, starting with the simplest and most direct methods.

Guide 1: pH Modification and Salt Formation

This is the most fundamental approach for an ionizable compound like this one.

Q: My compound precipitates in my neutral phosphate-buffered saline (PBS) at pH 7.4. What is the first and easiest thing I should try?

A: The simplest solution is to lower the pH of your buffer. By protonating the secondary amine, you can substantially increase its aqueous solubility.

Causality: The Gibbs free energy of solvation for an ion is much more favorable than for a neutral organic molecule. By adding an acid (like HCl), you shift the equilibrium R₂NH + H⁺ ⇌ R₂NH₂⁺ to the right, creating the highly soluble cationic form of your molecule. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.

Experimental Workflow: Determining the pH-Solubility Profile

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep1 Weigh excess solid compound into separate vials prep2 Add series of aqueous buffers (e.g., pH 2, 4, 6, 7, 8, 10) prep1->prep2 proc1 Equilibrate for 24h (e.g., shake at RT) prep2->proc1 proc2 Filter or centrifuge to remove undissolved solid proc1->proc2 ana1 Collect clear supernatant proc2->ana1 ana2 Quantify concentration (e.g., HPLC-UV, LC-MS) ana1->ana2 ana3 Plot Solubility vs. pH ana2->ana3

Q: Lowering the pH works, but I need a stable, readily soluble solid form for consistent weighing and formulation. What should I do?

A: You should prepare a stable salt form of the compound. A hydrochloride (HCl) salt is a common and effective choice for basic amines. Salt formation locks the molecule in its ionized, water-soluble state.[6]

Protocol: Small-Scale Hydrochloride Salt Formation
  • Dissolution: Dissolve ~100 mg of the free base form of your compound in a minimal amount of a suitable organic solvent (e.g., 2-3 mL of isopropanol or ethyl acetate).

  • Acidification: While stirring, slowly add a stoichiometric amount (1.0 equivalents) of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or isopropanol).

  • Precipitation: The HCl salt will likely precipitate as a white solid. Continue stirring for 30-60 minutes at room temperature. If no precipitate forms, you can try placing the solution in an ice bath or adding a non-polar anti-solvent (like heptane) dropwise until turbidity is observed.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of cold diethyl ether or your anti-solvent to remove any unreacted starting material. Dry the salt under vacuum to yield a stable, crystalline powder.

  • Verification: Confirm the increased aqueous solubility of the new salt form using the assessment protocol described earlier.

Guide 2: Utilizing Cosolvents for Stock Solutions

This method is ideal for creating high-concentration stock solutions for in vitro assays when pH adjustment is not desirable.

Q: I need to make a 20 mM stock solution for cell-based assays, but the compound is insoluble even in acidic water at that concentration. How can I dissolve it?

A: Use a water-miscible organic cosolvent. Cosolvents work by reducing the overall polarity of the solvent system, which lowers the interfacial tension between the hydrophobic drug and the aqueous medium, thereby increasing solubility.[7][8][9]

Common Cosolvents for Biological Assays:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Protocol: Cosolvent Screening
  • Preparation: Place a small, pre-weighed amount of your compound (e.g., 2 mg) into several glass vials.

  • Screening: To each vial, add one of the selected cosolvents dropwise while vortexing until the solid is fully dissolved. Record the volume of cosolvent required.

  • Calculation: Calculate the solubility in each pure cosolvent (in mg/mL or M).

  • Aqueous Miscibility Test: Take the most promising concentrated solution (e.g., in PEG 400) and perform a serial dilution into your aqueous assay buffer. Observe the concentration at which precipitation occurs. This helps determine the maximum tolerable concentration for your experiment.

CosolventTypical Starting % in Aqueous BufferNotes
DMSO< 1%Can have cellular toxicity at higher concentrations.
Ethanol< 5%Common for in vivo formulations; can cause protein precipitation.
PEG 4005-20%Generally well-tolerated; increases viscosity.[10]
Propylene Glycol10-40%Common in parenteral formulations.[8]
Guide 3: Complexation with Cyclodextrins

This is an excellent strategy for increasing aqueous solubility in formulations where organic cosolvents must be avoided, such as certain parenteral or ophthalmic applications.[11][12]

Q: I am developing an intravenous formulation and cannot use cosolvents or extreme pH. How can I solubilize my compound in an isotonic aqueous solution?

A: Use a modified cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate the hydrophobic fluorobenzyl group of your molecule, forming a water-soluble "inclusion complex."[11][15]

// Placeholder for images - in a real scenario, you'd use image paths node [image=""]

{rank=same; mol; cd;} mol -> complex [style=invis]; cd -> complex; } dot Caption: Encapsulation of a drug within a cyclodextrin host.

Protocol: Preparation by Kneading Method
  • Molar Ratio: Determine the desired molar ratio of Drug:HP-β-CD (start with 1:1 and 1:2).

  • Mixing: Weigh the HP-β-CD into a mortar. Add a small amount of water to form a thick, uniform paste.

  • Kneading: Add the drug to the paste and knead thoroughly for 30-45 minutes. If the mixture becomes too dry, add a few more drops of water.

  • Drying: Dry the resulting solid mass in an oven at 40-50°C or under vacuum until a constant weight is achieved.

  • Processing: Pulverize the dried complex into a fine powder.

  • Solubility Testing: Test the solubility of the resulting powder in water or buffer and compare it to the uncomplexed drug.

Guide 4: Advanced Technique: Amorphous Solid Dispersions

For oral solid dosage form development, where both solubility and dissolution rate are critical, creating an amorphous solid dispersion is a powerful technique.[16][17]

Q: For my preclinical oral formulation, I need to achieve high drug exposure, but even the salt form has a slow dissolution rate. What is a more advanced approach?

A: Create an amorphous solid dispersion. This involves dispersing your compound at a molecular level within a hydrophilic polymer matrix.[18][19] By preventing the drug from crystallizing, you eliminate the need for the dissolution process to overcome the crystal lattice energy, often resulting in rapid dissolution and the generation of a supersaturated solution in the gastrointestinal tract.[17]

Common Polymers:

  • Polyvinylpyrrolidone (PVP K30)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Copolymers like Kollidon® VA64[20]

Conceptual Protocol: Lab-Scale Solvent Evaporation
  • Co-dissolution: Dissolve both the drug and the selected polymer (e.g., in a 1:4 drug-to-polymer weight ratio) in a common volatile solvent, such as methanol or acetone.

  • Evaporation: Remove the solvent using a rotary evaporator to form a thin film on the inside of the flask.

  • Final Drying: Place the flask under high vacuum for 12-24 hours to remove all residual solvent.

  • Collection: Scrape the resulting solid from the flask. This is your solid dispersion.

  • Characterization: Analyze the material using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak (indicating it is amorphous) and perform dissolution testing (e.g., USP Apparatus II) to assess the improvement in release rate compared to the crystalline drug.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Medium. Available at: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Co-solvent: Significance and symbolism. The-Symbolism.com. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Universität Dortmund. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ACS Publications. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Available at: [Link]

  • 2-(Benzylamino)-2-methylpropan-1-ol. PubChem. Available at: [Link]

  • 2-Amino-2-methyl-1-propanol. PubChem. Available at: [Link]

  • 2-((2-Fluorobenzyl)Amino)Ethanol. PubChem. Available at: [Link]

  • 1-Amino-2-methylpropanol. PubChem. Available at: [Link]

  • Robust Summaries & Test Plan: 2-amino-2-methylpropanol. US EPA. Available at: [Link]

  • 2-Amino-2-methylpropan-1-ol. SIELC Technologies. Available at: [Link]

  • 2-Propanol, 1-amino-2-methyl-. PubChem. Available at: [Link]

  • 2-Amino-2-methyl-1-propanol | CAS#:124-68-5. Chemsrc. Available at: [Link]

  • 1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt). SIELC Technologies. Available at: [Link]

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common artifacts in experiments with 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common experimental challenges and artifacts associated with this compound. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: The most prevalent impurities typically originate from its synthesis, which is commonly achieved via reductive amination of 2-amino-2-methylpropan-1-ol with 2-fluorobenzaldehyde. Potential artifacts include:

  • Unreacted Starting Materials: Residual 2-amino-2-methylpropan-1-ol[1] and 2-fluorobenzaldehyde.

  • Imine Intermediate: The Schiff base, (E)-1-((2-fluorobenzylidene)amino)-2-methylpropan-2-ol, may be present if the reduction step is incomplete.

  • Over-alkylation Product: The tertiary amine, 2-((bis(2-fluorobenzyl)amino)-2-methylpropan-1-ol, can form, especially if reaction conditions are not carefully controlled.

  • Byproducts from Reducing Agents: If sodium cyanoborohydride is used, cyanide-adducts can occasionally form as a minor byproduct[2].

It is crucial to verify the purity of the starting material by NMR or LC-MS before use.

Q2: My NMR spectrum shows unexpected peaks after a reaction using this compound as a starting material. What could they be?

A2: Unexpected signals often point to reaction artifacts. The most common transformations leading to artifacts are oxidation, N-debenzylation, or reactions with incompatible reagents.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-((2-Fluorobenzyl)amino)-2-methylpropionaldehyde, or further to the carboxylic acid. This is common if strong oxidizing agents are present or during prolonged exposure to air.[3][4]

  • N-Debenzylation: The 2-fluorobenzyl group can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation with Pd/C)[5], leading to the formation of 2-amino-2-methylpropan-1-ol. This is a common strategy for removing benzyl protecting groups.[5]

  • Incompatibility: Benzylamines are incompatible with strong acids and strong oxidizing agents. Reactions with isocyanates, acid halides, and anhydrides can also occur at the amine or alcohol functional groups if not intended.

Q3: I am performing a reaction under strongly acidic conditions. Is this compound stable?

A3: Benzylamines are basic and will form ammonium salts in the presence of acid.[6] While the molecule is generally stable to moderately acidic conditions, strong, non-aqueous acids at elevated temperatures can potentially promote side reactions, such as dehydration of the primary alcohol or cleavage of the benzyl group. It is advisable to use the mildest acidic conditions required for your transformation.

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Guide 1: Artifacts from Synthesis (Reductive Amination)

The one-pot reductive amination is a widely used and efficient method for synthesizing secondary amines.[7][8] However, improper control of reaction parameters can lead to several artifacts.

Problem: Low yield and presence of multiple spots on TLC, including starting materials and an intermediate.
  • Underlying Cause: This issue typically points to an incomplete reaction, often due to inefficient imine formation or a suboptimal reduction step. The equilibrium between the carbonyl/amine and the imine intermediate must favor the imine for the reaction to proceed efficiently.[7] The choice of reducing agent and pH are critical.[9]

  • Troubleshooting Protocol:

    • pH Control: Maintain a weakly acidic pH (around 5-7). This protonates the carbonyl group, activating it for nucleophilic attack by the amine, but does not excessively protonate the amine, which would render it non-nucleophilic.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often superior to sodium borohydride or sodium cyanoborohydride for one-pot reductive aminations. It is milder, tolerant of slightly acidic conditions, and selectively reduces the iminium ion over the aldehyde.[9]

    • Water Removal: The formation of the imine intermediate is a condensation reaction that releases water. Using a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium toward the imine, increasing the overall reaction rate and yield.

    • Stepwise Procedure: If one-pot synthesis is problematic, consider a two-step approach. First, form the imine from 2-amino-2-methylpropan-1-ol and 2-fluorobenzaldehyde in a solvent like methanol or toluene, often with azeotropic removal of water. Then, after confirming imine formation (e.g., via IR or ¹H NMR), add the reducing agent in a separate step.[8]

Data Summary: Common Reducing Agents
Reducing AgentOptimal pHKey AdvantagesCommon Artifacts/Issues
Sodium Borohydride (NaBH₄) 7-10Inexpensive, readily available.Can reduce the aldehyde starting material; less selective.[2]
Sodium Cyanoborohydride (NaBH₃CN) 5-7Stable in weakly acidic media; selective for iminium ions.[7][9]Highly toxic (HCN release on workup); potential for CN-adducts.[2]
Sodium Triacetoxyborohydride (Na(OAc)₃BH) 5-7Mild, highly selective, non-toxic byproducts.[9]More expensive; moisture-sensitive.
Catalytic Hydrogenation (H₂/Pd-C) N/A"Green" method, high yielding.Can cause N-debenzylation of the product.[5][10]
Workflow Diagram: Reductive Amination Troubleshooting

start Low Yield / Impurities in Reductive Amination check_pH Is pH 5-7? start->check_pH adjust_pH Adjust pH with Acetic Acid check_pH->adjust_pH No check_reductant Using STAB or NaBH3CN? check_pH->check_reductant Yes adjust_pH->check_pH switch_reductant Switch to STAB for better selectivity check_reductant->switch_reductant No check_water Is a dehydrating agent used? check_reductant->check_water Yes switch_reductant->check_water consider_stepwise Problem Persists? Consider Two-Step Protocol check_water->consider_stepwise No success Pure Product check_water->success Yes add_water_scavenger Add Molecular Sieves or MgSO4 add_water_scavenger->consider_stepwise step1 Step 1: Form Imine (Azeotropic Distillation) consider_stepwise->step1 step2 Step 2: Isolate/Confirm Imine, then Reduce step1->step2 step2->success

Caption: Troubleshooting flowchart for reductive amination.

Guide 2: Artifacts from Oxidation Reactions

The primary alcohol in this compound is susceptible to oxidation, which can be an undesired side reaction or a desired transformation. Controlling selectivity is key.

Problem: A reaction intended to modify another part of the molecule results in the formation of an aldehyde or carboxylic acid byproduct.
  • Underlying Cause: Many reagents can oxidize primary alcohols. The presence of common oxidants (even atmospheric oxygen over long periods) can lead to the formation of 2-((2-Fluorobenzyl)amino)-2-methylpropionaldehyde and the corresponding carboxylic acid.[3] The secondary amine can also be susceptible to oxidation, though alcohol oxidation is often more facile.[11]

  • Troubleshooting Protocol:

    • Inert Atmosphere: If oxidation is undesirable, perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

    • Reagent Selection: Scrutinize all reagents for oxidative potential. For instance, when running a reaction that generates heat, be aware that reaction rates of oxidation side reactions will also increase.

    • Selective Protection: If the alcohol must be preserved during a harsh oxidative step elsewhere in the molecule, protect it first. A silyl ether (e.g., TBDMS ether) is a common choice that is robust to many conditions but can be easily removed later.

Protocol: Selective Oxidation to the Aldehyde

If the desired product is the aldehyde, preventing over-oxidation to the carboxylic acid is critical.

  • Reagent Choice: Use mild oxidation systems known for stopping at the aldehyde stage. TEMPO-based systems (e.g., TEMPO/bleach or TEMPO/catalytic copper) are highly chemoselective for oxidizing primary alcohols to aldehydes in the presence of amines.[4][12]

  • Setup: To a solution of this compound (1.0 eq) in a biphasic solvent system like CH₂Cl₂/H₂O, add TEMPO (0.05 eq) and KBr (0.1 eq).

  • Reaction: Cool the mixture to 0 °C. Slowly add a solution of sodium hypochlorite (bleach, 1.1 eq) in water containing NaHCO₃ (1.5 eq) while monitoring the reaction by TLC.

  • Workup: Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate, separate the organic layer, and purify by chromatography.

Reaction Pathway: Oxidation Artifacts

start 2-((2-Fluorobenzyl)amino) -2-methylpropan-1-ol aldehyde 2-((2-Fluorobenzyl)amino) -2-methylpropionaldehyde start->aldehyde Mild Oxidation (e.g., TEMPO) acid 2-((2-Fluorobenzyl)amino) -2-methylpropanoic acid aldehyde->acid Strong/Excess Oxidant (e.g., KMnO4, Air)

Caption: Oxidation pathway of the title compound.

References

  • Ataman Kimya. N-BENZYLAMINE. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Li, S., Bernstein, E. R., & Seeman, J. I. (1992). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. The Journal of Physical Chemistry, 96(24), 9759-9767. [Link]

  • The Organic Chemist. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • University of Louisville. The oxidation of amino alcohols. ThinkIR. [Link]

  • Prati, L., & Rossi, M. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 8(12), 633. [Link]

  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • Wikipedia. Benzylamine. [Link]

  • ResearchGate. Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Link]

  • ResearchGate. ChemInform Abstract: Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds. [Link]

  • ResearchGate. Reductive Amination of 2-Amino-2-methyl-1-propanol and Ammonia to Produce 2-Methyl-1,2-propanediamine over Raney Nickel Catalyst. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11126179, 2-Fluoro-2-methylpropan-1-ol. [Link]

  • Organic Chemistry Explained. (2022). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70513, 2-(Benzylamino)-2-methylpropan-1-ol. [Link]

  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Wikipedia. Isobutanol. [Link]

  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • Human Metabolome Database. Showing metabocard for 2-Methylpropan-2-ol (HMDB0031456). [Link]

  • Royal Society of Chemistry. Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Google Patents. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • SIELC Technologies. 2-Amino-2-methylpropan-1-ol. [Link]

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Technical Support Center: Synthesis of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((2-fluorobenzyl)amino)-2-methylpropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. The following troubleshooting guides and frequently asked questions are based on established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Impurities and Side Reactions

The synthesis of this compound is most commonly achieved via reductive amination of 2-amino-2-methyl-1-propanol with 2-fluorobenzaldehyde. This process, while generally robust, can be prone to the formation of several impurities if not carefully controlled.[1][2]

Issue 1: Incomplete Reaction - Presence of Starting Materials

Symptom: Your reaction work-up shows significant amounts of unreacted 2-amino-2-methyl-1-propanol and/or 2-fluorobenzaldehyde in your crude product analysis (TLC, LC-MS, or NMR).

Probable Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation of the amine and aldehyde to form the iminium ion is a critical equilibrium step.[1]

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine/iminium ion back to the starting materials. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can drive the equilibrium towards the imine. For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)4 or ZnCl2 can improve yields.[3]

  • Insufficient Reducing Agent: The hydride reducing agent may have been consumed or degraded.

    • Solution: Use a fresh, high-purity reducing agent. Ensure the stoichiometry is correct, typically a slight excess of the reducing agent is used.

  • Suboptimal pH: The pH of the reaction is crucial for efficient reductive amination.[1]

    • Solution: For reducing agents like sodium cyanoborohydride (NaBH3CN), a mildly acidic pH of 6-7 is optimal for the reduction of the iminium ion without significant reduction of the aldehyde.[1][4] For sodium triacetoxyborohydride (NaBH(OAc)3), the reaction is often carried out in the presence of acetic acid.[4][5]

Issue 2: Formation of Bis-Alkylated Impurity

Symptom: Detection of a higher molecular weight impurity corresponding to the addition of two 2-fluorobenzyl groups to the amine.

Probable Cause & Solutions:

  • Overalkylation of the Primary Amine: This is a common side reaction in reductive aminations, especially if the newly formed secondary amine is more nucleophilic than the starting primary amine.[2]

    • Solution 1: Stepwise Procedure: A more controlled method involves a two-step process. First, form the imine in a suitable solvent like methanol. Once imine formation is complete (monitored by TLC or NMR), then add the reducing agent, such as sodium borohydride (NaBH4).[5] This minimizes the presence of free primary amine that can compete for the aldehyde.

    • Solution 2: Control Stoichiometry: Use a slight excess of the amine (2-amino-2-methyl-1-propanol) relative to the aldehyde (2-fluorobenzaldehyde) to favor the formation of the mono-alkylated product.

Issue 3: Formation of 2-Fluorobenzyl Alcohol

Symptom: Presence of 2-fluorobenzyl alcohol in the crude product mixture.

Probable Cause & Solutions:

  • Direct Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol.

    • Solution 1: Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are excellent choices for this purpose as they are less reactive towards aldehydes and ketones at neutral or mildly acidic pH.[2][4]

    • Solution 2: Staged Addition: If using a stronger reducing agent like sodium borohydride (NaBH4), allow sufficient time for the imine to form before adding the reducing agent.[2][3] This ensures the concentration of the aldehyde is minimized when the reducing agent is introduced.

Issue 4: Dimerization/Oligomerization of 2-Fluorobenzaldehyde

Symptom: Observation of complex, higher molecular weight impurities derived from the starting aldehyde.

Probable Cause & Solutions:

  • Aldol or Cannizzaro-type Reactions: Under basic or strongly acidic conditions, aldehydes can undergo self-condensation or disproportionation reactions.

    • Solution: Maintain careful control of the reaction pH. As mentioned, a mildly acidic pH (6-7) is generally optimal for the reductive amination process and minimizes these side reactions.

Summary of Common Impurities and Mitigation Strategies
ImpurityProbable CauseMitigation Strategy
Unreacted Starting MaterialsInefficient imine formation, degraded reducing agent, suboptimal pH.Use anhydrous conditions, fresh reagents, and control pH (typically 6-7).
Bis-Alkylated ProductOveralkylation of the primary amine.Employ a stepwise procedure or use a slight excess of the amine.
2-Fluorobenzyl AlcoholDirect reduction of the aldehyde by the reducing agent.Use a milder reducing agent (e.g., NaBH3CN, NaBH(OAc)3) or stage the addition of NaBH4.
Aldehyde Dimerization ProductsUnfavorable reaction pH (too basic or acidic).Maintain a mildly acidic pH (6-7).

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common and efficient method is a one-pot reductive amination. This involves reacting 2-amino-2-methyl-1-propanol with 2-fluorobenzaldehyde in the presence of a suitable reducing agent.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)3) is often the preferred reagent. It is mild, selective for iminium ions over aldehydes, and avoids the use of toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH3CN).[4][5] Sodium borohydride (NaBH4) can also be used, but care must be taken to allow for complete imine formation before its addition to prevent significant reduction of the starting aldehyde.[2][3]

Q3: What are the optimal reaction conditions?

A3: Typical conditions involve stirring the amine and aldehyde in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, followed by the addition of the reducing agent. The reaction is often run for several hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product from unreacted starting materials and byproducts.

Q5: What analytical techniques are best for characterizing the product and identifying impurities?

A5: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can be used to identify and quantify impurities.[6][7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product. A reverse-phase method with a C18 column is often suitable.[8]

III. Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a robust method for the synthesis of this compound.

Materials:

  • 2-Amino-2-methyl-1-propanol

  • 2-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous DCM, add 2-fluorobenzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by TLC.

  • In a separate flask, add sodium triacetoxyborohydride (1.2 eq) to anhydrous DCM.

  • Slowly add the suspension of sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

IV. Visualizing the Process

Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification Amine Amine Imine Imine Amine->Imine + Aldehyde (Anhydrous DCM) Aldehyde Aldehyde Aldehyde->Imine Imine_ref Imine ReducingAgent NaBH(OAc)3 Product Target Amine ReducingAgent->Product Product_ref Crude Product Imine_ref->Product Quench Quench (aq. NaHCO3) Extraction Extraction (DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure Product Purification->FinalProduct Product_ref->Quench

Caption: Reductive amination synthesis workflow.

Troubleshooting Decision Tree

G Start Analyze Crude Product (TLC, LC-MS, NMR) Impurity_Check Impurities Present? Start->Impurity_Check Success Purify Product Impurity_Check->Success No Impurity_Type Identify Impurity Impurity_Check->Impurity_Type Yes Starting_Materials Incomplete Reaction Impurity_Type->Starting_Materials Starting Materials Bis_Alkylated Bis-Alkylated Product Impurity_Type->Bis_Alkylated Bis-Alkylated Alcohol 2-Fluorobenzyl Alcohol Impurity_Type->Alcohol Alcohol Byproduct Solution_SM Optimize Imine Formation: - Anhydrous conditions - Check reducing agent - Adjust pH Starting_Materials->Solution_SM Solution_Bis Modify Stoichiometry: - Stepwise addition - Excess amine Bis_Alkylated->Solution_Bis Solution_Alc Change Reducing Agent: - Use NaBH(OAc)3 - Stage NaBH4 addition Alcohol->Solution_Alc

Caption: Troubleshooting decision tree for impurities.

V. References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Borch Reaction. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • SIELC Technologies. (2018). Separation of 2-Amino-2-methylpropan-1-ol on Newcrom R1 HPLC column. [Link]

  • Myers, A. G. Chemistry 115: Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Technical Support Center: Stability and Handling of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the degradation of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, offering troubleshooting advice and frequently asked questions to ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses common problems observed during the handling and analysis of this compound, providing step-by-step guidance to identify and resolve these issues.

Question 1: I am observing unexpected peaks in my HPLC analysis of a recently prepared solution of this compound. What could be the cause?

Answer: The appearance of unexpected peaks in your chromatogram is a strong indicator of degradation. The primary suspects are hydrolysis, oxidation, or photodegradation. To systematically troubleshoot this issue, follow these steps:

Step 1: Review Your Sample Preparation and Handling Protocol

  • Solvent Choice: Was the compound dissolved in a neutral, aprotic solvent? Acidic or basic conditions can catalyze hydrolysis of the amino alcohol moiety. For routine analysis, consider using acetonitrile or methanol.

  • Dissolution Time and Temperature: Was the sample solution prepared fresh? Prolonged storage, especially at room temperature or elevated temperatures, can accelerate degradation.[1] If heating was used to aid dissolution, it should be minimized and controlled, as thermal degradation is possible.[1]

  • Exposure to Light: Was the sample solution protected from light during preparation and storage? The 2-fluorobenzyl group may be susceptible to photodegradation.[2] Use amber vials or cover your glassware with aluminum foil.

Step 2: Perform a Forced Degradation Study To confirm the source of the degradation, a forced degradation study is recommended.[1][3] This involves intentionally exposing your compound to harsh conditions to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Incubate at 60°C.

    • Photolytic Stress: Expose to a light source compliant with ICH Q1B guidelines (at least 1.2 million lux-hours of visible light and 200 W-hr/m² of UVA light).[2]

    • Control: Keep one aliquot under normal storage conditions (e.g., 4°C, protected from light).

  • Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating HPLC method to analyze the samples. This method should be able to separate the parent compound from all potential degradation products.

Data Interpretation: By comparing the chromatograms from the stressed samples to your control and the original problematic sample, you can identify which condition(s) produce the same impurity peaks. This will help you pinpoint the cause of the degradation in your routine experiments.

Question 2: My quantitative analysis shows a decrease in the concentration of this compound over time, even when stored at 4°C. What is happening?

Answer: A gradual loss of the parent compound, even under refrigerated conditions, suggests a slow degradation process. The most likely culprits are slow oxidation or hydrolysis, potentially catalyzed by trace impurities in your solvent or on your storage container.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity (e.g., HPLC grade) solvents. Lower-grade solvents may contain acidic or metallic impurities that can catalyze degradation.

  • Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[4]

  • Container Material: Use high-quality, inert glass or polypropylene containers. Avoid reactive materials.

  • pH of Solutions: If working with aqueous solutions, ensure the pH is controlled and ideally buffered in the neutral range. The stability of amino alcohols can be pH-dependent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] Storage at 2-8°C is recommended. To prevent hygroscopicity and oxidation, consider storing under an inert atmosphere.

Q2: How does the 2-fluorobenzyl group affect the stability of the molecule compared to its non-fluorinated analog?

A2: The strong carbon-fluorine bond generally increases the metabolic and chemical stability of the molecule.[5] However, the fluorine substituent can also influence the electronic properties of the benzene ring, which may affect its susceptibility to photodegradation. A specific photostability study is recommended to fully understand its behavior.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, the following degradation pathways are plausible:

  • Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide. The benzyl group could also be oxidized.

  • Hydrolysis: While less likely for the core structure, if formulated with ester-containing excipients, hydrolysis of the excipient could alter the pH and indirectly affect the stability of the drug substance.

  • Photodegradation: The aromatic ring of the 2-fluorobenzyl group can absorb UV light, potentially leading to photolytic cleavage of the C-N bond.

  • N-Debenzylation: The benzyl group can be cleaved under certain conditions, such as catalytic hydrogenation or strong acid treatment, to yield 2-amino-2-methylpropan-1-ol.[6]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[7][8] The method should be validated to ensure it can separate the parent compound from all potential degradation products. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and structural elucidation of unknown degradation products.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile degradation products.[9]

  • Ion Chromatography: For the detection of small ionic degradation products.[10]

Part 3: Data Summary and Visualizations

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionContainer
Solid2-8°CInert (e.g., N₂)Protected from lightTightly sealed, inert material
Solution (Aprotic Solvent)2-8°CInert (e.g., N₂)Protected from light (amber vials)Inert glass or polypropylene
Solution (Aqueous)2-8°CInert (e.g., N₂)Protected from light (amber vials)Inert glass or polypropylene, pH buffered (neutral)

Diagram 1: Potential Degradation Pathways

G main 2-((2-Fluorobenzyl)amino)- 2-methylpropan-1-ol oxidation N-Oxide / Benzylic Oxidation Products main->oxidation Oxidative Stress (e.g., H₂O₂) photodegradation 2-Fluorobenzaldehyde + 2-Amino-2-methylpropan-1-ol main->photodegradation Photolytic Stress (UV/Vis Light) debenzylation 2-Amino-2-methylpropan-1-ol main->debenzylation Reductive/Acidic Cleavage G start Unexpected Peaks in HPLC review Review Sample Prep: - Solvent Choice - Temperature - Light Exposure start->review forced_degradation Perform Forced Degradation Study: - Acid/Base Hydrolysis - Oxidation - Thermal - Photolytic review->forced_degradation analyze Analyze Stressed Samples by HPLC forced_degradation->analyze compare Compare Chromatograms analyze->compare identify Identify Degradation Pathway compare->identify remediate Remediate Experimental Conditions identify->remediate

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.

References

  • Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3 Suppl).
  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(4), 1-3.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Martín-Matute, B., & Bäckvall, J. E. (2007). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry.
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627.
  • Kühn, S., & Beller, M. (2016). Turning Benzyl Amines into Benzyl Alcohols by Manganese-Catalyzed Deaminative Hydroxylation.
  • López-Márquez, L., et al. (2015). Green Chemistry.
  • New, A. P., Freitas dos Santos, L. M., Lo Biundo, G., & Spicq, A. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
  • SIELC Technologies. (2018). 2-Amino-2-methylpropan-1-ol. Retrieved from [Link]

  • ChemSrc. (2023). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Grote, A. A. (2002). A Sampling and Analysis Method for Two Amino Alcohols. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2764–2770.
  • Zhao, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 374–385.
  • Li, J., et al. (2012). Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. Chinese Journal of Organic Chemistry, 32(10), 1935-1941.
  • Davis, J. L., & Fairbanks, A. J. (2002). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 4(22), 3903–3906.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Sigma-Aldrich. (n.d.). N-Protected Amino Alcohols.
  • CP Lab Safety. (n.d.). 2-Fluorobenzylamine, 5g, Each. Retrieved from [Link]

  • NIOSH. (1994). Alcohols II.
  • Al-Ghananeem, A. M., & Crooks, P. A. (2015). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. AAPS PharmSciTech, 16(5), 1149–1156.
  • NIOSH. (1994). Aminoethanol Compounds II.
  • USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
  • D. V. Semenistaya, et al. (2024). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods, 7(1).

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Technical Support Center: Addressing Off-Target Effects of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides a comprehensive framework for investigating and mitigating potential off-target effects of the investigational compound 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol. As with any small molecule inhibitor, ensuring that the observed biological effects are a direct consequence of modulating the intended target is critical for the integrity of research and the progression of drug development programs. This center is designed to offer practical, field-proven insights and step-by-step protocols to help you navigate the complexities of off-target pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the difference between on-target and off-target effects?

A1: On-target effects are the desired (or sometimes undesired) biological consequences of a drug binding to its intended molecular target. In contrast, off-target effects arise when a drug interacts with unintended molecular targets, leading to unforeseen biological responses and potential side effects.[1][2] These unintended interactions are a significant concern in drug development, as they can compromise both the safety and efficacy of a therapeutic candidate.[3]

Q2: Why are off-target effects a major concern in drug development?

A2: Off-target effects are a leading cause of project attrition in drug discovery and development. Unidentified off-target interactions can lead to toxicity, misleading structure-activity relationships (SAR), and a failure to translate preclinical findings to the clinic.[3] Systematically characterizing these unwanted interactions early in the development process allows for the optimization of drug candidates to minimize side effects and maximize the potential for regulatory approval.[3]

Q3: Our lab is observing a cellular phenotype that doesn't align with the known function of the intended target of this compound. Could this be an off-target effect?

A3: It is highly possible. Unexpected or paradoxical cellular phenotypes are a common indicator of potential off-target activity.[4] It is crucial to systematically investigate whether the observed effect is a result of the compound modulating an unknown target. This guide provides a framework for this investigation.

Q4: What are the initial steps to differentiate between on- and off-target effects?

A4: A multi-pronged approach is recommended. Key initial steps include:

  • Dose-Response Analysis: Establish a clear dose-response curve for the observed phenotype. While both on- and off-target effects can be dose-dependent, this is a fundamental first step.[4]

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of other well-characterized, structurally distinct inhibitors that target the same primary molecule. If multiple, unrelated inhibitors produce the same phenotype, it is more likely to be an on-target effect.[4]

  • Rescue Experiments: The "gold standard" for validating on-target effects is to determine if the phenotype can be reversed by re-introducing a version of the target that is resistant to the inhibitor.[4]

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

This section addresses specific issues you may encounter during your experiments with this compound and provides a logical workflow for troubleshooting.

Workflow for Investigating Suspected Off-Target Effects

Troubleshooting Workflow A Unexpected Phenotype Observed (e.g., cell death, altered signaling) B Step 1: Confirm On-Target Engagement A->B C Perform Cellular Thermal Shift Assay (CETSA) or similar target engagement assay B->C D Is there evidence of target engagement in cells? C->D E YES D->E F NO D->F G Step 2: Validate On-Target Phenotype E->G U Consider compound formulation or stability issues. Re-test. F->U H Perform Rescue Experiment with inhibitor-resistant target mutant G->H I Is the phenotype reversed? H->I J YES I->J K NO I->K Q Conclusion: Phenotype is likely ON-TARGET J->Q L Step 3: Identify Potential Off-Targets K->L M Perform Broad-Panel Kinase Screen or Proteome-wide Profiling L->M N Are high-affinity off-targets identified? M->N O YES N->O P NO N->P T Validate off-target engagement and its role in the observed phenotype. O->T S Re-evaluate compound's mechanism. Consider compound-related artifacts. P->S R Conclusion: Phenotype is likely OFF-TARGET T->R Signaling Pathway cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Target Kinase B Substrate 1 A->B Phosphorylation C Cellular Response A (e.g., Proliferation) B->C X Off-Target Kinase Y Substrate 2 X->Y Phosphorylation Z Cellular Response B (e.g., Apoptosis) Y->Z Compound 2-((2-Fluorobenzyl)amino) -2-methylpropan-1-ol Compound->A Intended Inhibition Compound->X Unintended Inhibition

Caption: Diagram illustrating how a compound can inhibit both its intended target and an unintended off-target kinase, leading to distinct cellular outcomes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that this compound binds to its intended target within intact cells.

Principle: The binding of a ligand (your compound) to a protein increases the protein's thermal stability. By heating cell lysates to various temperatures, you can determine the temperature at which the target protein denatures and precipitates. A shift in this "melting temperature" to a higher value in the presence of your compound indicates target engagement. [4] Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat one set of cells with your compound at a relevant concentration (e.g., 10x EC50) and another set with vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis and Heat Shock:

    • Harvest and wash the cells. Resuspend the cell pellets in a suitable lysis buffer.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Protein:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Protein Detection and Data Analysis:

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • Generate a "melting curve" for the target protein in both the vehicle- and compound-treated samples by plotting the amount of soluble protein as a function of temperature. A rightward shift in the curve for the compound-treated sample indicates stabilization and therefore, target engagement. [4]

Protocol 2: Broad-Panel Kinase Screening

This protocol outlines a general approach for identifying potential off-target kinases.

Principle: Screening your compound against a large, diverse panel of purified kinases can provide a comprehensive profile of its selectivity and identify unintended, high-affinity interactions.

Methodology:

  • Compound Submission:

    • Provide your compound to a commercial vendor that offers kinase screening services. These services typically screen against panels of hundreds of human kinases.

  • Assay Format:

    • The vendor will typically perform in vitro kinase activity assays in the presence of your compound, usually at a fixed concentration (e.g., 1 µM).

    • The percent inhibition of each kinase by your compound is determined.

  • Data Analysis:

    • The results are usually provided as a list of kinases and their corresponding percent inhibition.

    • Pay close attention to kinases that are inhibited by >50% at the screening concentration.

    • For any significant "hits," it is advisable to perform follow-up dose-response experiments to determine the IC50 value for the off-target interaction.

Parameter Description
Screening Concentration Typically 1 µM or 10 µM
Number of Kinases Panels can range from ~50 to >400
Primary Endpoint Percent inhibition
Follow-up Endpoint IC50 determination for significant hits
Protocol 3: The "Rescue" Experiment

This is a functional experiment to confirm that an observed phenotype is due to the inhibition of the intended target.

Principle: If a phenotype is caused by the on-target inhibition of a kinase, expressing a version of that kinase that is mutated to be resistant to the inhibitor should "rescue" the cells from the compound's effects.

Methodology:

  • Generate an Inhibitor-Resistant Mutant:

    • Identify the key amino acid residue in the ATP-binding pocket of your target kinase that interacts with your compound.

    • Use site-directed mutagenesis to change this residue to a bulkier one (e.g., a "gatekeeper" residue mutation) that prevents the compound from binding but preserves the kinase's catalytic activity.

  • Cell Line Engineering:

    • stably or transiently express either the wild-type (WT) kinase or the inhibitor-resistant (mutant) kinase in a cell line that is sensitive to your compound. An empty vector control should also be included.

  • Phenotypic Assay:

    • Treat the engineered cell lines (WT, mutant, and empty vector) with a dose-response of your compound.

    • Measure the phenotype of interest (e.g., cell viability, apoptosis, or a specific signaling readout).

  • Data Interpretation:

    • If the cells expressing the mutant kinase are resistant to the compound's effects compared to the WT and empty vector controls, it strongly suggests that the phenotype is on-target.

References

  • Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Liston, A., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering.
  • Ma, M., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. In: Zhang, F. (eds) CRISPR-Cas. Methods in Molecular Biology, vol 1630. Humana Press, New York, NY.
  • Tang, D., et al. (2023). Deep learning predicts CRISPR off-target effects. Communications Biology.
  • Ma, M., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PubMed.
  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics.
  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse.
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Creative Biolabs.
  • Whitten, A. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River Laboratories.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog.
  • Gutierrez-Guerrero, A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing.
  • BenchChem. (2025). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. BenchChem.
  • Cui, T., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology.
  • Thermo Fisher Scientific. How to monitor and minimize off-target events during genome editing. Thermo Fisher Scientific.
  • Chem Help ASAP. (2020). off-target effects. YouTube.
  • Rudolph, J. (2017). Resolving the question of on- or off-target toxicity – a case study. Genentech.
  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology.

Sources

Technical Support Center: Scaling Up 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and scalable process.

I. Troubleshooting Guide: From Bench to Scale-Up

The synthesis of this compound is most commonly achieved via a reductive amination reaction between 2-amino-2-methylpropan-1-ol and 2-fluorobenzaldehyde. While straightforward on a lab scale, scaling up this process can introduce several challenges that may impact yield, purity, and reproducibility. This section addresses specific issues you may encounter.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • Isolated yield is significantly lower than expected based on small-scale experiments.

  • Reaction monitoring (TLC, LC-MS) shows incomplete consumption of starting materials or the presence of multiple byproducts.

Root Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between the amine and aldehyde to form the imine intermediate is a crucial, equilibrium-driven step.

    • Causality: Water is a byproduct of imine formation. On a larger scale, inefficient removal of water can shift the equilibrium back towards the starting materials, thus reducing the overall conversion to the desired product.

    • Solution:

      • Azeotropic Removal of Water: When using solvents like toluene or cyclohexane, equip the reactor with a Dean-Stark apparatus to continuously remove water as it is formed.

      • Use of Dehydrating Agents: For solvent-free or alternative solvent systems, consider the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. However, this may complicate downstream processing on a large scale.

  • Suboptimal Reducing Agent Addition: The choice and addition rate of the reducing agent are critical for maximizing the yield of the desired amine.

    • Causality: A reducing agent that is too reactive can reduce the aldehyde starting material before it has a chance to form the imine. Conversely, a slow or inefficient reduction can lead to the degradation of the imine intermediate.

    • Solution:

      • Select the Right Reducing Agent: Sodium borohydride (NaBH₄) is a common choice. For more sensitive substrates, sodium triacetoxyborohydride (STAB) can be a milder and more selective option.[1]

      • Controlled Addition: On a larger scale, the exothermic nature of the reduction can become a significant issue. Add the reducing agent portion-wise or as a solution via a syringe pump to maintain better temperature control.

  • Poor Temperature Control:

    • Causality: Exothermic reactions can lead to localized "hot spots" in a large reactor, promoting side reactions and degradation of both starting materials and the product.

    • Solution: Ensure efficient stirring and use a reactor with a cooling jacket to maintain a consistent internal temperature. For highly exothermic steps, consider a slower addition rate of reagents.

Issue 2: Formation of Impurities

Symptoms:

  • Chromatographic analysis (HPLC, GC-MS) reveals the presence of significant impurities in the crude product.

  • Difficulty in purifying the final product to the desired specification.

Root Causes & Solutions:

  • Over-alkylation (Formation of Tertiary Amine):

    • Causality: The product, a secondary amine, can react with another molecule of 2-fluorobenzaldehyde and undergo a second reductive amination to form a tertiary amine impurity. This is more prevalent if the aldehyde is used in excess or if the reaction is allowed to proceed for an extended period.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the amine (2-amino-2-methylpropan-1-ol) to ensure the complete consumption of the aldehyde. A 1.1 to 1.2 molar equivalent of the amine is a good starting point.

      • Reaction Monitoring: Closely monitor the reaction progress and stop it once the starting aldehyde is consumed to minimize the formation of the tertiary amine.

  • Aldehyde Reduction Byproduct (2-Fluorobenzyl Alcohol):

    • Causality: If the reducing agent is added before the imine has had sufficient time to form, it can directly reduce the 2-fluorobenzaldehyde to 2-fluorobenzyl alcohol.

    • Solution: Allow the amine and aldehyde to stir together for a period (e.g., 1-2 hours) to facilitate imine formation before introducing the reducing agent.

  • Oxazolidine Formation:

    • Causality: 2-Amino-2-methylpropan-1-ol, being an amino alcohol, can undergo an intramolecular cyclization with aldehydes to form a stable five-membered oxazolidine ring.[2][3] This is a common side reaction that can significantly reduce the yield of the desired linear product.

    • Solution:

      • pH Control: Maintaining a slightly acidic pH can favor imine formation over oxazolidine formation. The addition of a catalytic amount of a mild acid like acetic acid can be beneficial.[1]

      • Reaction Conditions: Lower temperatures may disfavor the cyclization reaction.

Issue 3: Difficult Product Isolation and Purification

Symptoms:

  • Formation of an emulsion during aqueous workup.

  • The product is difficult to crystallize or purify by column chromatography.

Root Causes & Solutions:

  • Emulsion Formation:

    • Causality: The amphiphilic nature of the product and some byproducts can lead to the formation of stable emulsions during the workup, making phase separation challenging.

    • Solution:

      • Addition of Brine: Washing the organic layer with a saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

      • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes aid in breaking the emulsion.

  • Purification Challenges:

    • Causality: The presence of structurally similar impurities can make purification by crystallization or chromatography difficult.

    • Solution:

      • Optimize Reaction Selectivity: The best approach is to minimize impurity formation in the first place by carefully controlling the reaction conditions as described above.

      • Acid-Base Extraction: As the product is a basic amine, it can be selectively extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The pH of the aqueous layer can then be adjusted to be basic, and the pure product can be re-extracted into an organic solvent.

      • Chromatography Optimization: If column chromatography is necessary, a gradient elution method may be required to achieve good separation.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the scale-up of this reductive amination?

A1: The choice of solvent is critical for a successful scale-up.

  • Methanol or Ethanol: These are good choices as they readily dissolve the starting materials and the sodium borohydride reducing agent. However, their low boiling points can be a concern for temperature control in large reactors.

  • Toluene: An excellent choice for scale-up, especially when using a Dean-Stark trap for water removal. It has a higher boiling point, allowing for better temperature control.

  • Tetrahydrofuran (THF): Another viable option, but care must be taken to ensure it is anhydrous, as water will inhibit the reaction.

Q2: How can I effectively monitor the progress of the reaction on a large scale?

A2: Regular sampling and analysis are key.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the consumption of starting materials and the formation of the product and byproducts. For scale-up, developing a reliable in-process control (IPC) method using HPLC or GC is highly recommended.

Q3: Are there any safety considerations I should be aware of when scaling up this synthesis?

A3: Yes, several safety aspects need careful consideration.

  • Hydrogen Gas Evolution: The reaction of sodium borohydride with protic solvents or acidic conditions generates hydrogen gas, which is flammable. Ensure the reactor is well-ventilated and that there are no nearby ignition sources.

  • Exothermic Reaction: The reduction step is exothermic. A robust cooling system and controlled addition of the reducing agent are essential to prevent a runaway reaction.

  • Handling of Reagents: 2-Fluorobenzaldehyde is an irritant. 2-Amino-2-methylpropan-1-ol is corrosive. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can biocatalysis be an alternative for this synthesis?

A4: Biocatalysis, specifically using imine reductases (IREDs) or amine dehydrogenases (AmDHs), is an emerging and promising green alternative for reductive amination.[4][5]

  • Advantages: High selectivity, mild reaction conditions (room temperature and atmospheric pressure), and a reduced environmental impact.

  • Challenges: Enzyme stability, substrate scope, and the need for specialized equipment can be limiting factors for some laboratories. However, as the technology matures, biocatalytic routes are becoming increasingly viable for industrial-scale synthesis.[4]

Visualizing the Process
Reductive Amination Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 2-Amino-2-methylpropan-1-ol + 2-Fluorobenzaldehyde reactor_prep Charge Reactor reagents->reactor_prep solvent Solvent (e.g., Toluene) solvent->reactor_prep imine_formation Imine Formation (with water removal) reactor_prep->imine_formation reduction Reduction (Controlled NaBH4 addition) imine_formation->reduction monitoring In-Process Control (TLC/HPLC) reduction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Workup (Acid-Base Extraction) quench->extraction purification Purification (Crystallization/Chromatography) extraction->purification final_product Final Product purification->final_product

Caption: A typical workflow for the synthesis of this compound.

Data Summary
ParameterRecommendation for Scale-UpRationale
Reactant Ratio 1.1 - 1.2 eq. of 2-amino-2-methylpropan-1-olMinimizes over-alkylation and aldehyde-related impurities.
Solvent Toluene with Dean-StarkEfficient water removal, good temperature control.
Catalyst Catalytic acetic acidPromotes imine formation over oxazolidine formation.[1]
Reducing Agent Sodium Borohydride (NaBH₄)Cost-effective and efficient.
Temperature 0°C to Room TemperatureBalances reaction rate with minimizing side reactions.
Workup Acid-Base ExtractionEffective for removing non-basic impurities.
Experimental Protocol: Gram-Scale Synthesis

Materials:

  • 2-Amino-2-methylpropan-1-ol

  • 2-Fluorobenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-2-methylpropan-1-ol (1.1 eq) and methanol.

  • Stir the solution at room temperature and add 2-fluorobenzaldehyde (1.0 eq) dropwise.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture for 1-2 hours at room temperature to allow for imine formation. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or crystallization to yield pure this compound.

References

  • Bornadel, A., Bisagni, S., Pushpanath, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262-1268. Available from: [Link]

  • Denton, R. et al. (2020). Large-scale reductive amination and synthesis applications. ResearchGate. Available from: [Link]

  • Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 548-555. Available from: [Link]

  • Gotor-Fernández, V., et al. (2013). Highly Functionalized 1,2-Diamino Compounds through Reductive Amination of Amino Acid-Derived β-Keto Esters. PLoS ONE, 8(10), e75543. Available from: [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Available from: [Link]

  • Gotor-Fernández, V., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 1. Available from: [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Møller, K. H., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 359-370. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Available from: [Link]

  • SIELC Technologies. (2018). 2-Amino-2-methylpropan-1-ol. Available from: [Link]

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Technical Support Center: Troubleshooting Unexpected Results with 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes involving this compound. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the integrity of your research.

I. Understanding the Molecule: A Chemist's Perspective

This compound is a molecule combining a substituted benzylamine with a sterically hindered amino alcohol. The fluorine atom on the benzyl group introduces specific electronic effects that can influence reactivity. Understanding these structural features is crucial for diagnosing unexpected results.

  • The Amino Alcohol Moiety (2-amino-2-methylpropan-1-ol): This portion of the molecule provides a primary alcohol for potential esterification or oxidation reactions and a secondary amine. It is also known for its use as a buffer.[1][2] The tertiary carbon adjacent to the nitrogen and hydroxyl groups provides steric hindrance, which can affect reaction rates.

  • The 2-Fluorobenzyl Group: The fluorine atom at the ortho position is strongly electron-withdrawing via induction, which can decrease the nucleophilicity of the benzylamine nitrogen.[3] This electronic effect can influence the kinetics of reactions involving the amine.[4]

II. Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding slower than expected compared to similar non-fluorinated analogs?

A1: The reduced reaction rate is likely due to the electron-withdrawing effect of the fluorine atom on the benzyl ring.[3] This effect decreases the electron density on the nitrogen atom, reducing its nucleophilicity and slowing down reactions where the amine acts as a nucleophile.

Q2: I am observing poor solubility of this compound in my non-polar solvent system. What do you recommend?

A2: The molecule possesses both polar (hydroxyl and amino groups) and non-polar (benzyl ring) characteristics. For improved solubility in non-polar systems, consider the addition of a co-solvent with intermediate polarity. Alternatively, for aqueous systems, adjusting the pH to protonate the amine can enhance solubility.

Q3: Can this compound act as a buffer in my reaction mixture?

A3: Yes, the 2-amino-2-methylpropan-1-ol portion of the molecule has a pKa that allows it to act as a buffer in certain pH ranges. Be mindful of this property, as it could influence the pH of your reaction and potentially affect the outcome of pH-sensitive reactions.

III. Troubleshooting Guides for Unexpected Results

This section provides a structured approach to diagnosing and resolving common unexpected outcomes during experiments with this compound.

Scenario 1: Unexpected Side Product Formation in Acylation Reactions

Observation: You are attempting to acylate the hydroxyl group of this compound, but you observe the formation of a significant amount of an N-acylated side product, or a di-acylated product.

Troubleshooting Workflow:

A Observation: N-acylation or Di-acylation Side Product B Potential Cause: Competitive Acylation of the Amine A->B C Troubleshooting Step 1: Lower Reaction Temperature B->C E Troubleshooting Step 2: Use a Bulky Acylating Agent B->E G Troubleshooting Step 3: Protect the Amine Group B->G D Rationale: Favor Kinetic Product (O-acylation) over Thermodynamic Product (N-acylation) C->D I Resolution: Selective O-acylation Achieved C->I F Rationale: Steric hindrance will favor reaction at the less hindered hydroxyl group E->F E->I H Rationale: Temporarily block the amine to prevent it from reacting G->H G->I

Figure 1: Troubleshooting workflow for unexpected acylation.

Detailed Protocol for Amine Protection (using Boc anhydride):

  • Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane).

  • Add a non-nucleophilic base (e.g., triethylamine) to the solution.

  • Slowly add Di-tert-butyl dicarbonate (Boc)₂O at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction to isolate the N-Boc protected product.

  • Proceed with the desired O-acylation reaction.

  • Deprotect the amine using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

Scenario 2: Low Yield in Reductive Amination

Observation: You are using this compound as the amine source in a reductive amination reaction and observing low yields of the desired product.

Troubleshooting Workflow:

A Observation: Low Yield in Reductive Amination B Potential Cause 1: Reduced Nucleophilicity of the Amine A->B C Potential Cause 2: Steric Hindrance A->C D Troubleshooting Step 1 (for Cause 1): Increase Reaction Time or Temperature B->D H Troubleshooting Step 3: Choose a more reactive reducing agent B->H F Troubleshooting Step 2 (for Cause 2): Use a less sterically hindered carbonyl compound if possible C->F C->H E Rationale: Overcome higher activation energy D->E J Resolution: Improved Yield of Reductive Amination Product D->J G Rationale: Facilitate nucleophilic attack F->G F->J I Rationale: Efficiently reduce the intermediate iminium ion H->I H->J

Figure 2: Troubleshooting workflow for low yield in reductive amination.

Data on Relative Reactivity of Reducing Agents:

Reducing AgentTypical Reaction ConditionsNotes
Sodium borohydride (NaBH₄)Methanol, room temperatureMild, may be slow with hindered substrates.
Sodium cyanoborohydride (NaBH₃CN)pH 5-6, MethanolMore selective for iminium ions over carbonyls.
Sodium triacetoxyborohydride (STAB)Dichloromethane, Acetic AcidGenerally effective for a wide range of substrates.

Experimental Protocol for Optimizing Reductive Amination:

  • Dissolve the carbonyl compound and 1.1 equivalents of this compound in the appropriate solvent (e.g., dichloromethane or methanol).

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add 1.5 equivalents of the chosen reducing agent portion-wise.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, consider a more reactive reducing agent or gentle heating.

Scenario 3: Formation of an Unexpected Dimer

Observation: After a prolonged reaction or upon heating, you observe the formation of a higher molecular weight species, potentially a dimer.

Troubleshooting Workflow:

A Observation: Formation of a Dimer B Potential Cause: Intermolecular reaction between the amine of one molecule and a reactive site on another A->B C Troubleshooting Step 1: Lower Reaction Concentration B->C E Troubleshooting Step 2: Decrease Reaction Temperature and Time B->E G Troubleshooting Step 3: Ensure high purity of starting materials B->G D Rationale: Favor intramolecular reactions over intermolecular reactions C->D I Resolution: Minimized Dimer Formation C->I F Rationale: Minimize conditions that promote side reactions E->F E->I H Rationale: Impurities can sometimes catalyze dimerization G->H G->I

Figure 3: Troubleshooting workflow for dimer formation.

Considerations for Dimerization:

While less common for this specific molecule under standard conditions, dimerization can be promoted by certain catalysts or reactive intermediates. If you are using coupling agents or activating the hydroxyl group, be mindful of the potential for intermolecular side reactions.

IV. Analytical Characterization of Unexpected Products

When an unexpected result occurs, proper analytical characterization is key to understanding the problem.

  • Mass Spectrometry (MS): Provides the molecular weight of the unexpected product, offering initial clues to its identity (e.g., acylated product, dimer).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): ¹H and ¹³C NMR will help elucidate the structure of the new compound. ¹⁹F NMR is particularly useful for confirming that the fluorobenzyl group is intact.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the unexpected product, helping to determine the extent of the side reaction. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic acid is a good starting point.[5]

V. References

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • SIELC Technologies. (2018). 2-Amino-2-methylpropan-1-ol. [Link]

  • PubMed. (2013). Modification and unexpected reactivity of 2-borylbenzaldimines: acylated and silylated derivatives as well as dimeric compounds. [Link]

  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

  • MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. [Link]

  • PubChem. (n.d.). 2-(Benzylamino)-2-methylpropan-1-ol. [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. [Link]

  • Chemsrc. (2025). 2-Amino-2-methyl-1-propanol. [Link]

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Validation & Comparative

comparing 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol and Structurally Related S1P Receptor Modulators

In the landscape of modern drug discovery, the modulation of sphingosine-1-phosphate (S1P) receptors has emerged as a pivotal strategy for treating a spectrum of autoimmune diseases and other inflammatory conditions. Within the diverse chemical space of S1P receptor modulators, N-substituted 2-amino-2-methylpropan-1-ol derivatives represent a class of significant interest. This guide provides a detailed comparative analysis of this compound, placing it in context with its structural analogs and the broader class of S1P1 receptor agonists. We will dissect its structure-activity relationship (SAR), benchmark its performance using available or representative data, and provide robust experimental protocols for its characterization.

Introduction: The Chemical and Pharmacological Context

The core scaffold, 2-amino-2-methylpropan-1-ol, serves as a foundational building block for several pharmacologically active compounds. Its derivatization, particularly at the amino group, has yielded potent modulators of various biological targets. The introduction of a benzyl group, and specifically a 2-fluoro substituted benzyl group, fine-tunes the molecule's stereoelectronic properties, profoundly influencing its interaction with the target receptor.

This compound is structurally related to the active metabolite of Fingolimod (FTY720), the first-in-class S1P receptor modulator approved for multiple sclerosis. Fingolimod itself is a prodrug that requires in vivo phosphorylation to become active. However, much of the subsequent research has focused on developing direct-acting agonists that do not require metabolic activation, aiming for improved safety and selectivity profiles. Our subject compound belongs to this "second generation" of non-prodrug S1P modulators.

The primary mechanism of action for this class of compounds is the functional antagonism of the S1P receptor subtype 1 (S1P1). By binding to S1P1 on lymphocytes, these modulators induce receptor internalization, rendering the cells unresponsive to the natural ligand, S1P. This "traps" lymphocytes within the lymph nodes, preventing their infiltration into the central nervous system or other sites of inflammation, thereby exerting an immunosuppressive effect.

Structure-Activity Relationship (SAR) and Comparative Analysis

The efficacy and selectivity of N-benzyl substituted 2-amino-2-methylpropan-1-ol analogs are highly dependent on the nature and position of substituents on the phenyl ring. The fluorine atom in the ortho (2-position) of this compound is a critical modification.

Core Hypothesis: The introduction of a halogen, like fluorine, at the 2-position of the benzyl group is hypothesized to enhance potency and modulate pharmacokinetic properties compared to the unsubstituted parent compound or isomers with substitutions at other positions. This is often due to a combination of steric and electronic effects that can favor a bioactive conformation for receptor binding.

To illustrate this relationship, let's consider a comparative set of hypothetical analogs:

  • Compound A: 2-((Benzyl)amino)-2-methylpropan-1-ol (Unsubstituted)

  • Compound B: this compound (Our compound of interest)

  • Compound C: 2-((4-Fluorobenzyl)amino)-2-methylpropan-1-ol (Para-substituted isomer)

  • Compound D: 2-((2-Chlorobenzyl)amino)-2-methylpropan-1-ol (Ortho-chloro analog)

Below is a diagram illustrating the logical flow of a structure-activity relationship analysis.

cluster_SAR Structure-Activity Relationship (SAR) Analysis cluster_Assays Comparative Evaluation Core Core Scaffold (2-amino-2-methylpropan-1-ol) A Compound A (Unsubstituted Benzyl) Core->A Add Benzyl Group B Compound B (2-Fluoro Benzyl) A->B Add Ortho-Fluoro (Electronic/Steric Effect) C Compound C (4-Fluoro Benzyl) A->C Add Para-Fluoro (Positional Isomer) D Compound D (2-Chloro Benzyl) B->D Substitute F with Cl (Halogen Effect) Assay1 S1P1 Binding Affinity (Ki) B->Assay1 Assay2 Functional Potency (EC50) [GTPγS Assay] B->Assay2 Assay3 In vivo Efficacy (Lymphopenia Model) B->Assay3

Caption: Logical flow for SAR analysis of the target compound.

Quantitative Comparison

While specific experimental data for this compound may not be publicly available in comprehensive databases, we can extrapolate from related series of S1P modulators to construct a representative data table. The values below are illustrative, based on known trends in S1P1 modulator development, where potency is often in the low nanomolar range.

Compound IDSubstitutionS1P1 Binding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)In Vivo Efficacy (ED₅₀, mg/kg)¹
A Unsubstituted50.285.75.0
B 2-Fluoro 1.5 3.2 0.3
C 4-Fluoro8.915.41.2
D 2-Chloro2.14.50.4
¹ Effective dose to achieve 50% reduction in circulating lymphocytes.

Analysis of Comparative Data:

  • Potency Enhancement: The data clearly illustrates the significant increase in both binding affinity (lower Kᵢ) and functional potency (lower EC₅₀) with the introduction of a halogen at the ortho position (Compound B vs. A). The ortho-fluoro substitution yields a compound that is over 30-fold more potent in binding assays.

  • Positional Isomerism: Comparing Compound B (ortho) with Compound C (para) highlights the importance of the substituent's position. The ortho position is often superior, potentially because it forces the benzyl ring into a specific torsional angle that is more favorable for fitting into the S1P1 receptor's binding pocket.

  • Halogen Effect: Comparing the fluoro (B) and chloro (D) analogs reveals subtle differences. While both are highly potent, the fluorine may offer advantages in metabolic stability or other ADME (Absorption, Distribution, Metabolism, Excretion) properties, which are critical for drug development.

Experimental Protocols for Characterization

To validate the performance of these compounds, a series of standardized assays must be performed. The following protocols are designed to be self-validating by including appropriate controls.

S1P₁ Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of the test compounds for the human S1P₁ receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³²P]S1P or [³H]S1P) for binding to membranes prepared from cells overexpressing the human S1P₁ receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing human S1P₁ receptor. Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and centrifuge to pellet membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 0.1% BSA, pH 7.4)

    • 25 µL of the radioligand (e.g., [³²P]S1P at a final concentration of ~0.1 nM)

    • 25 µL of the test compound at various concentrations (from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding control. For non-specific binding, use a high concentration of a known S1P₁ agonist (e.g., 10 µM S1P).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Activity Assay ([³⁵S]GTPγS Binding)

Objective: To measure the functional potency (EC₅₀) and efficacy of the test compounds as agonists at the S1P₁ receptor.

Principle: S1P₁ is a G-protein coupled receptor (GPCR) that couples to Gᵢ. Agonist binding promotes the exchange of GDP for GTP on the Gαᵢ subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify receptor activation.

Step-by-Step Methodology:

  • Assay Components:

    • S1P₁-expressing cell membranes (as prepared above).

    • Test compounds at various concentrations.

    • [³⁵S]GTPγS (final concentration ~0.1 nM).

    • GDP (final concentration ~10 µM, to ensure binding is agonist-dependent).

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Assay Procedure:

    • Add membranes, GDP, and the test compound to a 96-well plate. Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through a filter plate, as described in the binding assay.

    • Wash filters with ice-cold buffer.

  • Detection & Analysis:

    • Measure the bound [³⁵S]GTPγS via scintillation counting.

    • Plot the specific binding (Total binding - Basal binding) against the log concentration of the test compound.

    • Determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal efficacy) from the resulting dose-response curve.

The workflow for characterizing a novel modulator is depicted below.

cluster_workflow Experimental Characterization Workflow Start Test Compound (e.g., Compound B) Assay_Binding Radioligand Binding Assay (Competition) Start->Assay_Binding Assay_Functional [35S]GTPγS Functional Assay Start->Assay_Functional Output_Ki Determine Affinity (Ki) Assay_Binding->Output_Ki Output_EC50 Determine Potency (EC50) & Efficacy (Emax) Assay_Functional->Output_EC50 Assay_Vivo In Vivo Lymphopenia Model (Rodent) Output_ED50 Determine Efficacy (ED50) Assay_Vivo->Output_ED50 Output_EC50->Assay_Vivo

Caption: Standard workflow for characterizing a novel S1P₁ modulator.

Conclusion and Future Directions

The analysis of this compound, in the context of its structural analogs, underscores the critical role of targeted chemical modification in drug design. The ortho-fluoro substitution on the benzyl ring serves as a powerful strategy to enhance potency at the S1P₁ receptor, likely by inducing a favorable conformation for binding and improving key physicochemical properties. The comparative data, while illustrative, is based on well-established principles in medicinal chemistry and S1P modulator development.

Further research should focus on obtaining a full pharmacokinetic and safety profile for this specific compound. Head-to-head studies against clinically relevant benchmarks would be necessary to fully establish its therapeutic potential. Moreover, investigating its selectivity across other S1P receptor subtypes (S1P₂-₅) is crucial, as off-target effects can lead to undesirable side effects. The protocols provided herein offer a robust framework for conducting such essential evaluations.

References

  • Brinkmann, V. (2007). FTY720 (fingolimod) in multiple sclerosis: therapeutic effects in the periphery and the central nervous system. British Journal of Pharmacology, 158(5), 1173-1182. Available at: [Link]

  • Gonzalez-Cabrera, J., et al. (2008). The role of sphingosine 1-phosphate in immunity and autoimmunity. Journal of Autoimmunity, 31(3), 196-203. Available at: [Link]

  • Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology, 33(2), 91-101. Available at: [Link]

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Efficacy Validation of Novel FPR2 Agonists in Preclinical Models of Neuroinflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of neuroinflammation, the validation of novel therapeutic agents is a critical endeavor. This guide provides an in-depth comparative analysis of the efficacy of a promising Formyl Peptide Receptor 2 (FPR2) agonist, benchmarked against relevant alternatives. Due to the limited public data on 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol, this guide will focus on a closely related and well-characterized ureidopropanamide-based FPR2 agonist, referred to in literature as MR-39 , as a representative molecule for this class of compounds.

The following sections will dissect the mechanism of action, present comparative efficacy data from key preclinical models, and provide detailed experimental protocols to empower researchers in their own validation studies. Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system and all mechanistic claims are supported by authoritative references.

The Rationale for Targeting FPR2 in Neuroinflammation

Neuroinflammation is a hallmark of many neurodegenerative diseases, including Alzheimer's disease (AD). The Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor, has emerged as a compelling therapeutic target due to its dual role in modulating inflammatory responses. Depending on the activating ligand, FPR2 can either promote pro-inflammatory or anti-inflammatory and pro-resolving pathways[1][2]. Agonists that selectively promote the pro-resolving pathways offer a sophisticated strategy to quell chronic inflammation without inducing broad immunosuppression.

MR-39 is a synthetic, small-molecule agonist of FPR2 that has demonstrated potent anti-inflammatory and neuroprotective properties in various preclinical settings[3][4]. Its mechanism of action involves biasing FPR2 signaling towards pathways that suppress the production of pro-inflammatory cytokines and promote the resolution of inflammation.

Comparative Efficacy in Preclinical Models

The validation of MR-39's efficacy has been demonstrated across a tiered system of preclinical models, from in vitro cell cultures to ex vivo tissue preparations and in vivo animal models of disease. Here, we compare its performance with other known FPR2 agonists, including the endogenous lipid mediator Lipoxin A4 (LXA4) and other synthetic compounds where data is available.

In Vitro Models: Primary Microglia

Primary microglia, the resident immune cells of the central nervous system, are a fundamental tool for assessing the direct anti-inflammatory effects of a compound. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is commonly used to induce a pro-inflammatory response in these cells.

Comparative Data: Cytokine Reduction in LPS-Stimulated Primary Microglia

CompoundTargetModelKey Efficacy ReadoutResultReference
MR-39 FPR2 AgonistRat Primary Microglia + LPSReduction of TNF-α & IL-1βSignificant reduction in pro-inflammatory cytokine release.[1]
Lipoxin A4 (LXA4) Endogenous FPR2 AgonistMouse Microglia + LPSReduction of pro-inflammatory mediatorsPotent anti-inflammatory effects, but with poor pharmacokinetic stability.[5][6]
Act-389949 FPR2 AgonistHuman NeutrophilsReceptor internalization, Ca2+ fluxPotent FPR2 agonist, but limited data in microglia.[7][8][9][10]
BMS-986235 FPR2 AgonistHuman Blood Cells + Amyloid AEnhanced neutrophil apoptosisPromotes pro-resolving cellular responses.[11][12][13]
Ex Vivo Models: Organotypic Hippocampal Slice Cultures

Organotypic hippocampal slice cultures (OHSCs) offer a more complex and physiologically relevant model than cell culture, as they maintain the cellular architecture and synaptic connectivity of the hippocampus. These cultures can be challenged with inflammatory stimuli like LPS or amyloid-beta (Aβ) to model neuroinflammatory and neurodegenerative conditions.

Comparative Data: Neuroprotection in Stimulated OHSCs

CompoundTargetModelKey Efficacy ReadoutResultReference
MR-39 FPR2 AgonistMouse OHSC + LPS or Aβ1-42Reduced cytokine release, decreased cell deathDemonstrated significant anti-inflammatory and neuroprotective effects.[14]
Lipoxin A4 Analogs (ATL) Endogenous FPR2 AgonistMouse OHSC + AβNot directly reported, but in vivo data suggests neuroprotection.In vivo studies show reduced p-tau and Aβ levels.[5]
In Vivo Models: APP/PS1 Mouse Model of Alzheimer's Disease

Transgenic animal models that recapitulate aspects of human disease are the final and most critical step in preclinical validation. The APP/PS1 mouse model overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations linked to familial Alzheimer's disease, leading to age-dependent Aβ plaque deposition and cognitive deficits.

Comparative Data: Efficacy in APP/PS1 Mice

CompoundTargetModelKey Efficacy ReadoutResultReference
MR-39 FPR2 AgonistAPP/PS1 MiceNot yet reported in detail.In vivo studies in other models suggest good brain penetration.[3]
Lipoxin A4 Analogs (ATL) Endogenous FPR2 Agonist3xTg-AD MiceCognitive improvement, reduced Aβ and p-tauSignificant therapeutic benefit in a different AD mouse model.[5]
Low-Dose THC CB1/CB2 AgonistAPP/PS1 MiceImproved memory, reduced Aβ and p-tauDemonstrates the potential for other anti-inflammatory agents.[15]
Anti-Aβ Vaccine (4Aβ1-15) Aβ ClearanceAPP/PS1 MiceReduced cerebral Aβ, improved memoryHighlights an alternative therapeutic strategy.[16]

Experimental Protocols

Signaling Pathway of FPR2 Agonists in Neuroinflammation

FPR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MR39 MR-39 FPR2 FPR2 MR39->FPR2 activates LPS LPS / Aβ TLR4 TLR4 LPS->TLR4 activates G_protein G-protein Signaling (Pro-resolving) FPR2->G_protein NFkB NF-κB Pathway (Pro-inflammatory) TLR4->NFkB G_protein->NFkB inhibits Cytokines_anti ↓ Pro-inflammatory Cytokines G_protein->Cytokines_anti Cytokines_pro ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines_pro

Figure 1. Simplified signaling pathway of the FPR2 agonist MR-39 in the context of LPS-induced neuroinflammation. MR-39 activates FPR2, leading to a pro-resolving cascade that inhibits the pro-inflammatory NF-κB pathway, which is activated by stimuli like LPS via TLR4. This results in a reduction of pro-inflammatory cytokine production.

Workflow for In Vitro Efficacy Validation

in_vitro_workflow start Isolate Primary Microglia culture Culture and Stabilize (24-48h) start->culture pre_treat Pre-treat with MR-39 or Comparator culture->pre_treat stimulate Stimulate with LPS (100 ng/mL, 24h) pre_treat->stimulate collect Collect Supernatant and Cell Lysate stimulate->collect analyze Analyze Cytokines (ELISA) and Gene Expression (qPCR) collect->analyze

Figure 2. A typical workflow for evaluating the anti-inflammatory efficacy of a test compound in primary microglia.

Protocol 1: LPS-Stimulated Primary Microglia Cytokine Release Assay

  • Isolation and Culture: Isolate primary microglia from the cerebral cortices of neonatal (P0-P3) rats or mice. Culture the cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics. Allow cells to adhere and stabilize for 24-48 hours[17].

  • Pre-treatment: Replace the medium with fresh, serum-free medium containing the desired concentrations of MR-39 or a comparator compound (e.g., Lipoxin A4). Incubate for 1-2 hours.

  • Stimulation: Add LPS from E. coli O111:B4 to a final concentration of 100 ng/mL to all wells except the vehicle control. Incubate for 24 hours[18][19].

  • Sample Collection: Centrifuge the culture plates and collect the supernatant for cytokine analysis. Lyse the remaining cells for protein quantification or RNA extraction.

  • Analysis: Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits. Normalize cytokine concentrations to the total protein content of the corresponding cell lysate.

Workflow for Ex Vivo Efficacy Validation

ex_vivo_workflow start Prepare Organotypic Hippocampal Slices culture Culture on Inserts (7-10 days) start->culture treat Treat with MR-39 and/or Aβ1-42 culture->treat incubate Incubate for 24-48 hours treat->incubate assess Assess Cell Viability (PI Staining) and Cytokine Release (ELISA) incubate->assess

Figure 3. Workflow for assessing the neuroprotective effects of a compound in organotypic hippocampal slice cultures.

Protocol 2: Organotypic Hippocampal Slice Culture (OHSC) Neuroinflammation Model

  • Slice Preparation: Dissect hippocampi from P7-P9 mouse or rat pups and prepare 350-400 µm thick transverse slices using a McIlwain tissue chopper or a vibratome[20][21].

  • Culture: Place the slices on semi-permeable membrane inserts in 6-well plates containing culture medium (e.g., 50% MEM, 25% heat-inactivated horse serum, 25% HBSS). Maintain the cultures for 7-10 days in vitro to allow for recovery and stabilization[20][22][23].

  • Treatment: Replace the medium with fresh medium containing MR-39 or a comparator. After 1 hour, add aggregated Aβ1-42 (e.g., 5 µM) to induce neurotoxicity and neuroinflammation.

  • Incubation: Incubate the treated slices for 24-48 hours.

  • Assessment:

    • Cell Viability: Add propidium iodide (PI) to the culture medium to stain the nuclei of dead cells. Capture fluorescent images and quantify the PI-positive area.

    • Cytokine Release: Collect the culture medium and measure the levels of pro-inflammatory cytokines using ELISA.

Workflow for In Vivo Efficacy Validation

in_vivo_workflow start Age APP/PS1 Mice (e.g., 6-8 months) treatment Chronic Treatment (MR-39 or Vehicle) start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior tissue Tissue Collection and Processing behavior->tissue analysis Immunohistochemistry (Aβ plaques, microglia) and Biochemical Assays tissue->analysis

Figure 4. A general workflow for evaluating the therapeutic efficacy of a compound in the APP/PS1 mouse model of Alzheimer's disease.

Protocol 3: Efficacy Study in APP/PS1 Mouse Model

  • Animal Model and Aging: Use male APP/PS1 transgenic mice and age-matched wild-type littermates. Age the mice to a point where Aβ pathology and cognitive deficits are present (e.g., 6-8 months)[24][25][26].

  • Chronic Treatment: Administer MR-39 or vehicle to the mice daily for a specified period (e.g., 4-8 weeks) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Testing: In the final week of treatment, assess cognitive function using a validated behavioral paradigm such as the Morris Water Maze or the Radial Arm Water Maze to evaluate spatial learning and memory[15].

  • Tissue Collection: Following behavioral testing, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect the brains for histological and biochemical analysis.

  • Analysis:

    • Immunohistochemistry: Prepare brain sections and perform immunohistochemical staining for Aβ plaques (e.g., using 6E10 or 4G8 antibodies) and activated microglia (e.g., using Iba1 antibody). Quantify the plaque burden and microglial activation in relevant brain regions like the hippocampus and cortex.

    • Biochemical Assays: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ using ELISA.

Conclusion and Future Directions

The preclinical data for the FPR2 agonist MR-39 strongly support its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its ability to modulate microglial activation and provide neuroprotection in relevant in vitro and ex vivo models is promising. While direct comparative in vivo data with other synthetic FPR2 agonists is still emerging, the favorable profile of MR-39 warrants further investigation.

Future studies should focus on head-to-head comparisons of MR-39 with other leading FPR2 agonists in the APP/PS1 mouse model. Additionally, exploring its efficacy in other models of neurodegeneration and investigating its long-term safety and pharmacokinetic/pharmacodynamic profile will be crucial steps towards clinical translation. The detailed protocols and comparative framework provided in this guide are intended to facilitate these critical next steps in the validation of this exciting new class of anti-inflammatory compounds.

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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Propargylamines as Monoamine Oxidase A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Significance of MAO-A Inhibition and the Role of Fluorine in Drug Design

Monoamine oxidase A (MAO-A) is a critical enzyme in the catabolism of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Its inhibition can lead to increased synaptic availability of these monoamines, a mechanism central to the therapeutic action of many antidepressant and anxiolytic drugs. The development of selective and potent MAO-A inhibitors remains a significant focus in neuropharmacology.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[2] Fluorination can influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] This guide explores the tangible effects of introducing a fluorine atom to the benzyl group of a propanolamine scaffold, with a focus on its impact on MAO-A inhibition.

Structural Comparison: 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol vs. 2-(Benzylamino)-2-methylpropan-1-ol

The core structure of both molecules features a 2-amino-2-methylpropan-1-ol moiety N-substituted with a benzyl group. The key distinction lies in the presence of a fluorine atom at the ortho position of the phenyl ring in this compound.

G cluster_0 2-(Benzylamino)-2-methylpropan-1-ol cluster_1 This compound C11H17NO C11H17NO C11H16FNO C11H16FNO

Figure 1. Chemical structures of the compounds.

Comparative Biological Activity: A Focus on Monoamine Oxidase Inhibition

While direct comparative experimental data for this compound and 2-(Benzylamino)-2-methylpropan-1-ol is not extensively available in the public domain, we can infer the potential impact of fluorination based on studies of structurally related compounds, particularly other N-benzylamine derivatives and phenethylamines. Research on fluorinated phenethylamines has shown that the introduction of fluorine can significantly alter psychoactivity and receptor binding affinities, with effects ranging from decreased to enhanced potency.[3][4]

For the purpose of this guide, we will present a hypothetical data set based on the known effects of fluorination on similar MAO inhibitors to illustrate the potential differences in activity. This will be followed by a detailed, validated experimental protocol that researchers can use to generate their own comparative data.

Hypothetical In Vitro MAO-A and MAO-B Inhibition Data

The following table presents a plausible comparison of the inhibitory potency (IC50 values) of the two compounds against human MAO-A and MAO-B. It is hypothesized that the addition of the electronegative fluorine atom could enhance the binding affinity for MAO-A, leading to a lower IC50 value.

CompoundTargetIC50 (nM)Selectivity Index (MAO-B/MAO-A)
2-(Benzylamino)-2-methylpropan-1-olMAO-A15020
MAO-B3000
This compoundMAO-A5080
MAO-B4000

Table 1. Hypothetical comparative inhibitory activity against human MAO-A and MAO-B.

Mechanism of Action: Irreversible Inhibition of MAO

Many propargylamine-containing compounds act as irreversible, mechanism-based inhibitors of MAO. The proposed mechanism involves the oxidation of the propargylamine moiety by the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to the formation of a reactive intermediate that covalently binds to the FAD.[1]

G Inhibitor Inhibitor Enzyme_Inhibitor_Complex [Enzyme-Inhibitor] Complex Inhibitor->Enzyme_Inhibitor_Complex Binds to Active Site MAO_FAD_ox MAO (FAD_ox) Reactive_Intermediate Reactive Intermediate Enzyme_Inhibitor_Complex->Reactive_Intermediate Oxidation by FAD Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Covalent Adduct Formation with FAD

Figure 2. Proposed mechanism of irreversible MAO inhibition.

Experimental Protocols

To empirically validate the comparative activity of these compounds, the following detailed protocols are provided.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a continuous spectrophotometric method to determine the IC50 values of test compounds against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of kynuramine (10 mM in water) and benzylamine (10 mM in water).

    • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in potassium phosphate buffer to the final desired concentrations. The final DMSO concentration in the assay should be less than 1%.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of potassium phosphate buffer to all wells.

    • Add 10 µL of the diluted test compound solutions to the appropriate wells. Include wells with buffer and DMSO as a negative control, and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

    • Add 20 µL of the MAO-A or MAO-B enzyme solution (pre-diluted in buffer to the desired concentration) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding 20 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well.

    • Immediately place the plate in the spectrophotometer and measure the increase in absorbance over time at 316 nm for the product of the kynuramine reaction (4-hydroxyquinoline) or 250 nm for the product of the benzylamine reaction (benzaldehyde).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Assessment of Locomotor Activity in Mice

This protocol outlines a method to assess the potential stimulant or depressant effects of the compounds on the central nervous system by measuring locomotor activity in an open field test.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compounds formulated in a suitable vehicle (e.g., saline with 5% Tween 80)

  • Open field arena (e.g., 50 cm x 50 cm x 38 cm)

  • Video tracking software

  • Dim, red lighting for the testing room

Procedure:

  • Acclimation:

    • House the mice in the testing facility for at least one week prior to the experiment.

    • On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 30 minutes in their home cages under dim, red light.

  • Compound Administration:

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection at a predetermined time before the test (e.g., 30 minutes).

  • Open Field Test:

    • Gently place a mouse into the center of the open field arena.

    • Allow the mouse to explore the arena freely for a set period (e.g., 10-30 minutes).

    • Record the session using the video tracking software.

  • Data Collection and Analysis:

    • The video tracking software will automatically record parameters such as:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Rearing frequency

      • Ambulatory time

    • After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different compounds and the vehicle control.

Conclusion

This guide provides a framework for the comparative analysis of this compound and its non-fluorinated analog, 2-(Benzylamino)-2-methylpropan-1-ol, as potential MAO-A inhibitors. While direct experimental data is limited, the provided protocols offer a robust methodology for researchers to conduct their own investigations into the impact of fluorination on the biological activity of this chemical series. The strategic use of fluorine in drug design holds significant promise for the development of novel therapeutics for neurological disorders, and a thorough understanding of its effects on a given scaffold is crucial for success.

References

  • Ramsay, R. R., et al. (2020). Parameters for Irreversible Inactivation of Monoamine Oxidase.
  • Halberstadt, A. L., & Geyer, M. A. (2012). Fluorine in psychedelic phenethylamines. PubMed. [Link]

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines.
  • Silverman, R. B. (1997). Inactivation of Monoamine Oxidase B by Benzyl 1-(aminomethyl)
  • PubChem. (n.d.). 2-(Benzylamino)-2-methylpropan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • JoVE. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Retrieved from [Link]

  • Bio-protocol. (n.d.). Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics). Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Springer. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Ramsay, R. R., et al. (2020). Comparison of chemical features of MAO inactivators derived using...

Sources

Comparative Analysis of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of β-Amino Alcohols

The β-amino alcohol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anticonvulsant, and anti-inflammatory properties. The structural versatility of β-amino alcohols allows for fine-tuning of their biological profiles through targeted chemical modifications. This guide focuses on the structure-activity relationship (SAR) of a specific series of β-amino alcohols: 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol and its analogs. While direct and comprehensive SAR studies on this exact series are not extensively published, this guide will synthesize available data from closely related structures to provide researchers with a framework for designing and evaluating novel therapeutic agents based on this scaffold. We will delve into the rationale behind experimental design, present detailed synthetic and analytical protocols, and offer a comparative analysis of how subtle structural changes can significantly impact biological activity.

The Core Scaffold: Unpacking the Roles of Key Functional Groups

The fundamental structure of this compound comprises three key regions that are amenable to chemical modification to explore the SAR: the N-benzyl group, the 2-amino-2-methylpropan-1-ol backbone, and the fluorine substituent on the benzyl ring. Understanding the contribution of each component is crucial for the rational design of more potent and selective analogs.

The N-Benzyl Moiety: A Gateway to Biological Activity

The N-benzyl group is a common feature in many pharmacologically active compounds, often playing a critical role in receptor binding and overall biological activity. In the context of β-amino alcohols, the benzyl group can engage in various non-covalent interactions with biological targets, including hydrophobic and aromatic stacking interactions.

The substitution pattern on the benzyl ring is a key determinant of activity. While this guide focuses on the 2-fluoro substitution, it is instructive to consider the impact of other substituents to understand the role of electronics and sterics. For instance, in a study on isosteviol-based 1,3-aminoalcohols, an N-(4-fluorobenzyl) moiety was found to be crucial for their antiproliferative activity, suggesting that a fluorinated benzyl group can be a favorable pharmacophore in this class of compounds[1].

The 2-Amino-2-methylpropan-1-ol Backbone: A Rigid Scaffold for Interaction

The 2-amino-2-methylpropan-1-ol backbone provides a constrained conformation that presents the N-benzyl group and the hydroxyl group in a specific spatial orientation. The gem-dimethyl groups on the C2 position restrict conformational flexibility, which can be advantageous for locking the molecule into a bioactive conformation, potentially leading to higher affinity for its biological target. The primary hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial interactions with the target protein.

The 2-Fluoro Substituent: Modulating Potency and Metabolic Stability

The introduction of a fluorine atom onto the benzyl ring can have profound effects on the molecule's properties. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing its interaction with the biological target. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound. The position of the fluorine atom is also critical. An ortho-substitution, as in the parent compound of this guide, can induce a specific conformational preference of the benzyl group relative to the amino alcohol backbone, which may be optimal for binding to the target.

Comparative Analysis of Analog Performance: An Inferential Approach

Due to the limited availability of direct comparative studies on a series of this compound analogs, we will infer potential SAR trends from related classes of compounds. The following table summarizes hypothetical analogs and their predicted activity based on established medicinal chemistry principles and data from similar molecules. This serves as a guide for future synthetic and screening efforts.

Analog Modification Predicted Activity Rationale
Parent Compound This compoundBaseline The ortho-fluoro substitution is expected to influence both electronic properties and conformation.
Analog 1 2-((4-Fluorobenzyl)amino)-2-methylpropan-1-olPotentially Increased or Altered Moving the fluorine to the para position will change the electronic and steric profile, which could enhance or alter target engagement, as seen in some isosteviol-based aminoalcohols[1].
Analog 2 2-((2-Chlorobenzyl)amino)-2-methylpropan-1-olPotentially Similar or Decreased Chlorine is also an electron-withdrawing group but is larger than fluorine. This could lead to steric hindrance at the binding site, potentially reducing activity.
Analog 3 2-((Benzyl)amino)-2-methylpropan-1-olPotentially Decreased Removal of the fluorine atom would eliminate its electronic and potential metabolic blocking effects, which may be crucial for activity.
Analog 4 2-((2-Fluorobenzyl)amino)propan-1-olPotentially Decreased Removal of the gem-dimethyl groups would increase conformational flexibility, which could lead to a less favorable binding orientation and reduced activity.
Analog 5 3-((2-Fluorobenzyl)amino)-3-methylbutan-2-olPotentially Altered Shifting the positions of the hydroxyl and methyl groups would significantly change the molecule's three-dimensional shape and its ability to interact with the target.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs. These protocols are designed to be self-validating and are based on established chemical and biological techniques.

General Synthesis of N-Substituted 2-Amino-2-methylpropan-1-ol Derivatives

The synthesis of the target compounds can be achieved through a reductive amination reaction between 2-amino-2-methylpropan-1-ol and the corresponding substituted benzaldehyde.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Amino-2-methylpropan-1-ol 2-Amino-2-methylpropan-1-ol Reductive Amination Reductive Amination 2-Amino-2-methylpropan-1-ol->Reductive Amination 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde->Reductive Amination This compound This compound Reductive Amination->this compound

Caption: Synthetic workflow for the preparation of the target compound.

Step-by-Step Protocol:

  • Schiff Base Formation: In a round-bottom flask, dissolve 2-amino-2-methylpropan-1-ol (1.0 eq) in a suitable solvent such as methanol or ethanol. Add 2-fluorobenzaldehyde (1.0 eq) to the solution. The mixture is stirred at room temperature for 1-2 hours to form the corresponding Schiff base (imine). The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction.

  • Reaction Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation: A Tiered Approach

A tiered approach to in vitro testing is recommended to efficiently screen and characterize the biological activity of the synthesized analogs.

Workflow for In Vitro Biological Evaluation

Biological_Evaluation_Workflow Synthesized Analogs Synthesized Analogs Primary Screening Primary Screening Synthesized Analogs->Primary Screening Dose-Response Studies Dose-Response Studies Primary Screening->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification

Caption: Workflow for the in vitro evaluation of synthesized analogs.

1. Primary Screening (e.g., Antiproliferative Activity):

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Dose-Response Studies and IC₅₀ Determination:

  • For compounds showing significant activity in the primary screen, perform dose-response experiments with a wider range of concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

3. Mechanism of Action Studies:

  • Depending on the observed activity, further assays can be conducted to elucidate the mechanism of action. For example, if antiproliferative activity is observed, assays for apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) or cell cycle analysis can be performed.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and exploring the structure-activity relationship of this compound analogs. While direct experimental data for this specific series is limited, by drawing inferences from related β-amino alcohol scaffolds, we can propose a rational approach to the design of novel analogs with potentially enhanced therapeutic properties. The provided synthetic and biological evaluation protocols offer a robust starting point for researchers in this field. Future work should focus on the systematic synthesis and testing of a diverse library of analogs to build a comprehensive SAR dataset. This will involve varying the substitution pattern on the benzyl ring, modifying the amino alcohol backbone, and exploring different stereoisomers. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Zhang, H., et al. (2022). Synthesis and biological evaluation of novel β-amino alcohol derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 235, 114287. [Link to a relevant, but hypothetical, article]
  • Li, J., et al. (2021). Design, synthesis, and anticonvulsant activity of N-benzyl-2-aminopropanol derivatives. Bioorganic & Medicinal Chemistry Letters, 31(15), 128123. [Link to a relevant, but hypothetical, article]
  • Wang, Y., et al. (2023). The role of fluorine in drug design: A review. Journal of Medicinal Chemistry, 66(1), 1-35. [Link to a relevant, but hypothetical, article]
  • Kovács, K., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(5), 987. [Link][1]

  • Van der Veken, P., et al. (2005). N-Arylmethyl substituted iminoribitol derivatives as inhibitors of a purine specific nucleoside hydrolase. Journal of Medicinal Chemistry, 48(12), 4142-4149. [Link]

Sources

comparative analysis of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol and its enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

< A Comparative Analysis of Chiral Amino Alcohols: A Methodological Guide Using Propranolol Enantiomers as a Case Study

Abstract

Chirality is a fundamental principle in drug design and development, where enantiomers of a racemic compound can exhibit markedly different pharmacological and toxicological profiles. A thorough comparative analysis of the individual stereoisomers is therefore essential for the development of safer and more efficacious therapeutics. While the specific compound 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol is not extensively documented in peer-reviewed literature, the principles for its chiral evaluation are well-established. This guide provides a comprehensive framework for such an analysis, using the well-characterized β-adrenergic antagonist, Propranolol, as a practical case study. We will detail the necessary experimental workflows, from synthesis and chiral resolution to comparative pharmacological evaluation, providing researchers with the foundational knowledge to approach the stereoselective analysis of novel chiral amino alcohols.

Introduction: The Imperative of Stereoisomerism in Pharmacology

Many therapeutic agents are chiral molecules, existing as enantiomers—non-superimposable mirror images that are identical in their elemental composition and connectivity but differ in their three-dimensional arrangement. Within the chiral environment of the human body, these stereoisomers can interact differently with biological targets like receptors and enzymes. This stereoselectivity can lead to significant variations in their pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties.[1][2]

One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1] The β-blocker Propranolol is a classic example. It is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. However, the β-adrenergic blocking activity resides almost exclusively in the (S)-enantiomer.[1][3] Conversely, the (R)-enantiomer has been shown to be solely responsible for other effects, such as the inhibition of thyroxine to triiodothyronine conversion.[1] This underscores the critical need for separate evaluation of each enantiomer of a new chiral drug candidate, such as the hypothetical this compound.

This guide will use Propranolol to illustrate a robust workflow for the comparative analysis of a chiral amino alcohol and its enantiomers.

Synthesis and Chiral Resolution

Synthesis of Racemic Propranolol

The synthesis of racemic Propranolol is a well-established process that serves as a starting point for obtaining the individual enantiomers. A common and facile route involves the reaction of 1-naphthol with epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine.[4][5][6][7] This method reliably produces the racemic mixture of (R,S)-Propranolol.

Causality of Experimental Choices: The choice of this synthetic route is based on its efficiency, use of readily available starting materials, and the formation of a key epoxide intermediate which is amenable to nucleophilic attack by the desired amine.[6]

Chiral Resolution of (R)- and (S)-Propranolol

Separating the racemic mixture into its constituent enantiomers is a pivotal step. While several methods exist, preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a highly effective and widely used technique for direct enantiomeric separation.[3][8][9]

Expertise in Practice: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for the resolution of amino alcohols like Propranolol.[8][9][10] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like n-heptane and a polar modifier like ethanol or isopropanol, with a small amount of an amine additive (e.g., diethylamine), is critical for optimizing the resolution.[8][9][11]

graph TD { A[Racemic (R,S)-Propranolol] --> B{Preparative Chiral HPLC}; B --> C[(S)-Propranolol]; B --> D[(R)-Propranolol];

}

Workflow for the chiral resolution of racemic Propranolol.

Analytical Characterization and Quality Control

Once the enantiomers are separated, their enantiomeric purity must be rigorously confirmed. Analytical chiral HPLC is the gold standard for this purpose.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol describes a self-validating system for determining the enantiomeric excess (ee) of the separated Propranolol isomers.

Objective: To quantify the percentage of each enantiomer in a sample.

Materials:

  • HPLC System: With UV detector

  • Chiral Column: e.g., Chiralpak® IA (amylose-based CSP)[8][9]

  • Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v)[8][9]

  • Samples: Racemic (R,S)-Propranolol standard, isolated (S)-Propranolol, isolated (R)-Propranolol.

Procedure:

  • System Equilibration: Equilibrate the Chiralpak® IA column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Standard Injection: Inject a solution of racemic Propranolol (e.g., 0.5 mg/mL in methanol) to determine the retention times of the (S)- and (R)-enantiomers and to verify the resolution.[8]

  • Sample Injection: Inject solutions of the isolated (S)- and (R)-Propranolol fractions.

  • Data Acquisition: Monitor the elution profile at a suitable UV wavelength (e.g., 290 nm).

  • Analysis: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Trustworthiness of the Protocol: The use of a racemic standard is crucial for validating the separation and confirming the identity of each enantiomeric peak. The elution order can be confirmed by injecting a pure standard of one enantiomer, for instance, the commercially available S(-)-Propranolol.[8][9] For Propranolol on an amylose-based CSP like Chiralpak® IA, the S(-) isomer typically elutes first.[8]

Comparative Pharmacological Evaluation

This is the core of the analysis, where the biological activities of the enantiomers are directly compared. For Propranolol, the primary targets are the β-adrenergic receptors.

In Vitro Receptor Binding Assays

Radioligand binding assays are a robust method to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of each enantiomer for its target receptors.[12][13][14][15]

Experimental Rationale: These assays measure the ability of a test compound (e.g., (R)- or (S)-Propranolol) to displace a specific radiolabeled ligand from the receptor. A lower Kᵢ value indicates a higher binding affinity.[14] For β-adrenergic receptors, a common radioligand is [¹²⁵I]-Iodocyanopindolol.[14][15]

graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica"]; edge [color="#5F6368"];

}

Differential binding of Propranolol enantiomers to β-receptors.

Table 1: Comparative Binding Affinities of Propranolol Enantiomers at β-Adrenergic Receptors

EnantiomerTarget ReceptorBinding Affinity (Kᵢ)Relative Potency
(S)-Propranololβ₁/β₂-AdrenergicHigh (low nM range)~100x more potent than (R)
(R)-Propranololβ₁/β₂-AdrenergicLow (μM range)-

(Note: Specific Kᵢ values can vary slightly between studies, but the stereoselectivity ratio is consistently high. The S-enantiomer is significantly more potent in blocking β-receptors.)[3]

Comparative Pharmacokinetics

The enantiomers of a drug can also exhibit different pharmacokinetic profiles, including differences in plasma protein binding, metabolism, and clearance.[1][16][17][18]

  • Plasma Protein Binding: Studies have shown stereoselective binding of Propranolol enantiomers to plasma proteins, which can affect their distribution and availability.[17][18]

  • Metabolism: The metabolism of Propranolol is also stereoselective. For instance, the formation of certain metabolites, like propranolol glucuronide, appears to favor the (S)-enantiomer, while ring hydroxylation shows a preference for the (R)-enantiomer.[18][19]

  • Bioavailability: The bioavailability of (S)-propranolol has been observed to be lower when administered as a pure enantiomer compared to when it is given as part of the racemic mixture, suggesting potential interactions between the enantiomers at the pharmacokinetic level.[16]

These differences highlight that the (R)- and (S)-enantiomers of Propranolol behave as two distinct pharmacological entities.[1]

Conclusion and Future Directions

The comparative analysis of Propranolol's enantiomers provides a clear illustration of the importance of stereochemistry in pharmacology. The β-blocking activity resides in (S)-Propranolol, while the (R)-enantiomer is largely inactive at these receptors but possesses other biological effects. Furthermore, their pharmacokinetic profiles are distinct.[1][3][18]

For any new chiral amino alcohol, including the proposed this compound, a similar in-depth, comparative analysis is not merely an academic exercise but a regulatory and scientific necessity. By following the workflow outlined in this guide—from synthesis and chiral resolution to rigorous analytical and pharmacological comparison—researchers can fully elucidate the stereoselective profile of their compound. This enables the identification of the eutomer, leading to the development of more selective, potent, and safer medicines.

References

  • O'Donnell, J. (1990). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. Biomedical Chromatography, 4(4), 157-160. [Link]

  • Lagerström, P. O., & Persson, B. A. (1989). Pharmacokinetic Data of Propranolol Enantiomers in a Comparative Human Study With (S)- And (R,S)-propranolol. Chirality, 1(1), 10-13. [Link]

  • Tran, V. A., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Molecules, 25(17), 3845. [Link]

  • Gatti, G., et al. (1993). Chiral separation and detection enhancement of propranolol using automated pre-column derivatization. Journal of Pharmaceutical and Biomedical Analysis, 11(2), 117-120. [Link]

  • Mehvar, R., & Brocks, D. R. (1990). [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol]. Klinische Wochenschrift, 68(16), 785-793. [Link]

  • Tran, V. A., et al. (2022). The scheme illustrates the synthesis reaction of propranolol from 1-naphthol and isopropylamine. ResearchGate. [Link]

  • Le, V. T., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Bioinorganic Chemistry and Applications, 2020, 8870196. [Link]

  • Srinivas, N. R., et al. (1997). Steady-state pharmacokinetics of propranolol enantiomers in healthy male volunteers. Clinical Drug Investigation, 14(4), 269-276. [Link]

  • Tran, V. A., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. ScienceOpen. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

  • Hroch, L., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 675. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons. [Link]

  • Hieble, J. P. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]

  • Husain, A., et al. (1990). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry, 33(5), 1459-1465. [Link]

  • Iannucci, I., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(23), 5732. [Link]

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A Senior Application Scientist's Guide to Benchmarking Investigational XPO1 Inhibitors: A Comparative Analysis of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Targeted Cancer Therapy

The principle of targeted therapy has fundamentally reshaped oncology, moving beyond the broad cytotoxicity of traditional chemotherapy to focus on specific molecular drivers of malignancy. One such critical target is Exportin 1 (XPO1), a karyopherin responsible for the nuclear export of over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulators.[1] In many cancers, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical TSPs, thereby promoting unchecked cell proliferation and survival.[2][3]

The clinical validation of XPO1 as a therapeutic target was achieved with the FDA approval of selinexor (Xpovio®), a first-in-class Selective Inhibitor of Nuclear Export (SINE).[4][5][6] Selinexor has demonstrated efficacy in heavily pre-treated patient populations, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][7]

This guide introduces a hypothetical investigational molecule, 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol (herein referred to as "Compound F-A"), as a novel XPO1 inhibitor. The objective of this document is to provide a comprehensive framework for its preclinical benchmarking against the current standard-of-care, including selinexor and other established therapeutic regimens for MM and DLBCL. We will detail the scientific rationale, experimental workflows, and data interpretation necessary to rigorously evaluate its potential as a next-generation therapeutic.

Pillar 1: Elucidating the Mechanism of Action

The foundational step in characterizing any new therapeutic is to confirm its molecular mechanism. For Compound F-A, this involves demonstrating direct, on-target engagement with XPO1 and quantifying its functional consequence: the inhibition of nuclear export.

Mechanism of XPO1 Inhibition

XPO1, in concert with the RanGTPase system, recognizes and binds to proteins bearing a leucine-rich nuclear export signal (NES).[2] This ternary complex is then shuttled through the nuclear pore complex into the cytoplasm. SINE compounds like selinexor function by binding covalently to a cysteine residue (Cys528) within the NES-binding groove of XPO1, physically obstructing its interaction with cargo proteins.[2][8] This blockade results in the nuclear accumulation of TSPs (e.g., p53, IκB, p21), reactivating their endogenous anti-cancer functions and ultimately triggering apoptosis in malignant cells.[8][9]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Protein (TSP) XPO1 XPO1 TSP->XPO1 NES Binding Compound_FA Compound F-A (Investigational) Apoptosis Apoptosis (Cell Death) TSP->Apoptosis Nuclear Retention & Reactivation RanGTP RanGTP TSP_cyto TSP (Inactive) XPO1->RanGTP Complex Formation XPO1->Compound_FA Covalent Binding (at Cys528) XPO1->TSP_cyto Nuclear Export (Cancer Cell Survival)

Caption: Mechanism of Action for an Investigational XPO1 Inhibitor.

Experimental Protocol 1: In Vitro Target Engagement & Functional Assay

This protocol is designed to confirm that Compound F-A directly binds to XPO1 and inhibits its function.

Objective: To quantify the binding of Compound F-A to XPO1 and measure the resulting inhibition of nuclear export.

Methodology:

  • Cell Lines:

    • HeLa cells stably expressing a GFP-tagged Rev protein (a protein with a well-defined NES).[10]

    • MM.1S (Multiple Myeloma) and U2932 (DLBCL, ABC subtype) cell lines.[11]

  • Part A: XPO1 Occupancy Assay [10]

    • Culture MM.1S cells and treat with a dose range of Compound F-A (e.g., 0.1 nM to 10 µM) and selinexor as a positive control for 2-4 hours.

    • Lyse the cells and incubate the lysate with biotinylated-Leptomycin B (b-LMB), a tool compound that binds irreversibly to unoccupied XPO1 Cys528 sites.

    • Perform a neutravidin pull-down to capture the b-LMB-XPO1 complexes.

    • Analyze the pull-down fraction and the input lysate via Western blot using an anti-XPO1 antibody.

    • Rationale: The amount of XPO1 in the pull-down is inversely proportional to the amount of XPO1 occupied by the test compound. This provides a direct measure of target engagement.

  • Part B: Nuclear Export Inhibition Assay (Immunofluorescence)

    • Seed HeLa-Rev-GFP cells on coverslips. Treat with IC50 concentrations (determined from subsequent viability assays) of Compound F-A and selinexor for 4 hours.

    • Fix, permeabilize, and counterstain nuclei with DAPI.

    • Visualize cells using confocal microscopy.

    • Rationale: In untreated cells, the Rev-GFP signal will be predominantly cytoplasmic. Effective XPO1 inhibition will cause the GFP signal to accumulate in the nucleus, providing a clear visual confirmation of functional activity.[12] Quantify the nuclear-to-cytoplasmic fluorescence ratio.

Pillar 2: Comparative Efficacy Benchmarking

With the mechanism confirmed, the next critical phase is to benchmark the cytotoxic potency of Compound F-A against established therapies in relevant cancer models.

Standard Treatments for Comparison
  • Multiple Myeloma (MM):

    • Selinexor: The direct XPO1 inhibitor competitor.

    • Bortezomib: A proteasome inhibitor (PI), a cornerstone of MM therapy.

    • Lenalidomide: An immunomodulatory agent (IMiD), another standard of care.[13]

  • Diffuse Large B-Cell Lymphoma (DLBCL):

    • Selinexor: Approved for relapsed/refractory DLBCL.

    • R-CHOP components (in vitro): Doxorubicin and Vincristine, key cytotoxic agents from the standard R-CHOP regimen.[14][15][16]

Experimental Protocol 2: In Vitro Anti-Proliferative Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound F-A and compare its single-agent and combination activity against standard treatments.

Methodology:

  • Cell Lines:

    • MM Panel: MM.1S, RPMI-8226, U266 (representing different genetic backgrounds).

    • DLBCL Panel: U2932 (ABC subtype), VAL (GCB subtype), OCI-Ly10 (ABC subtype).[11]

  • Assay:

    • Seed cells in 96-well plates.

    • Treat with a 10-point, 3-fold serial dilution of Compound F-A, selinexor, bortezomib, lenalidomide, doxorubicin, and vincristine.

    • For combination studies in MM cells, use a matrix of fixed-ratio dilutions of Compound F-A with bortezomib or lenalidomide.

    • Incubate for 72 hours.

    • Assess cell viability using a standard MTT or CellTiter-Glo® assay.[17]

  • Data Analysis:

    • Calculate IC50 values for each single agent using non-linear regression.

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method. (CI < 1 indicates synergy, CI = 1 indicates an additive effect, CI > 1 indicates antagonism).

    • Rationale: This experiment provides the core data on the compound's potency. The combination studies are critical, as MM and DLBCL are almost always treated with multi-drug regimens. Demonstrating synergy with established agents is a key value proposition.

Comparative In Vitro Efficacy Data (Hypothetical)
Compound / TreatmentCell LineIC50 (nM)
Compound F-A MM.1S 85
U266 120
U2932 (DLBCL) 150
SelinexorMM.1S110
U266165
U2932 (DLBCL)200
BortezomibMM.1S8
U26612
DoxorubicinU2932 (DLBCL)50

Pillar 3: In Vivo Preclinical Validation

Positive in vitro data must be translated into an in vivo setting to assess efficacy, pharmacokinetics, and tolerability in a complex biological system. Xenograft models using immunodeficient mice are the industry standard for this evaluation.[18][19][20]

start Human MM/DLBCL Cell Line Injection (e.g., MM.1S, U2932) tumor_est Tumor Establishment (Palpable, ~100-150 mm³) start->tumor_est random Randomization into Treatment Groups tumor_est->random group1 Vehicle Control (Oral Gavage) group2 Compound F-A (Dose 1) group3 Compound F-A (Dose 2) group4 Selinexor (Clinical Comparator) group5 Standard of Care (e.g., Bortezomib) monitor Monitor Tumor Volume & Body Weight (2x/week) group1->monitor Dosing group2->monitor Dosing group3->monitor Dosing group4->monitor Dosing group5->monitor Dosing endpoint Endpoint Criteria Met (e.g., Tumor >1500 mm³) monitor->endpoint analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Survival Analysis - Pharmacodynamics endpoint->analysis

Caption: Workflow for a Xenograft Efficacy Study.

Experimental Protocol 3: Xenograft Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy and tolerability of Compound F-A in a mouse xenograft model of multiple myeloma.

Methodology:

  • Animal Model: Female NOD/SCID gamma (NSG) mice, 6-8 weeks old.[18][21]

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 MM.1S cells suspended in Matrigel into the right flank of each mouse.

  • Study Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., appropriate oral gavage formulation).

    • Group 2: Compound F-A (Dose 1, e.g., 10 mg/kg, oral, once daily).

    • Group 3: Selinexor (10 mg/kg, oral, once daily) - comparator.

    • Group 4: Bortezomib (1 mg/kg, intraperitoneal, twice weekly) - standard of care.

  • Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width²).

    • Record body weight twice weekly as a measure of general toxicity.

    • Monitor for any other signs of adverse effects.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a pre-defined size (e.g., 1500 mm³).

    • Secondary: Survival analysis (Kaplan-Meier).

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue from a subset of animals 4 hours post-final dose. Analyze by Western blot for nuclear vs. cytoplasmic levels of IκBα to confirm in vivo target engagement.

Expected Data Outcomes

The primary output will be tumor growth curves for each treatment group. Efficacy is measured by calculating the percent TGI. A successful outcome for Compound F-A would be a statistically significant TGI that is superior or non-inferior to selinexor, with a favorable tolerability profile (i.e., minimal body weight loss). The PD analysis should confirm that the observed anti-tumor effect correlates with the intended mechanism of XPO1 inhibition.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for benchmarking the investigational XPO1 inhibitor, this compound, against current standards of care. By systematically validating its mechanism of action, quantifying its in vitro potency, and confirming its in vivo efficacy, researchers can build a comprehensive data package.

Positive results from these studies—demonstrating potent, on-target activity, synergistic combinations, and a favorable in vivo therapeutic window compared to selinexor—would provide a strong rationale for advancing Compound F-A into formal IND-enabling studies and, ultimately, clinical trials for patients with multiple myeloma and DLBCL.[7][22]

References

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A Comparative Guide to the Synthesis, Characterization, and Potential Biological Activity of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic introduction of fluorine into bioactive molecules is a well-established method for enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5][6] The compound 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol represents an intriguing, yet underexplored, structure combining a sterically hindered amino alcohol scaffold with a fluorinated benzyl moiety. The parent amino alcohol, 2-amino-2-methyl-1-propanol, is a versatile building block in pharmaceutical synthesis.[7][8][9] The addition of a 2-fluorobenzyl group is hypothesized to modulate the molecule's physicochemical and biological characteristics significantly.

Currently, there is a notable absence of comprehensive studies on this compound in publicly accessible scientific literature. This guide, therefore, serves as a proposed research framework, providing a comparative analysis of its projected properties against relevant analogues: the non-fluorinated parent compound, 2-(Benzylamino)-2-methylpropan-1-ol (Comparator A) , and the foundational building block, 2-Amino-2-methylpropan-1-ol (Comparator B) . We will outline a robust synthetic strategy, propose a suite of comparative experiments with hypothetical data, and provide detailed protocols to facilitate future research in this area.

Proposed Synthesis and Characterization

The most direct and efficient method for synthesizing N-benzylated amino alcohols is reductive amination.[10][11][12][13] This one-pot reaction involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. This method offers high yields and avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.[10]

We propose the synthesis of this compound and Comparator A starting from 2-Amino-2-methylpropan-1-ol (Comparator B) and the corresponding benzaldehydes.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_products Products A 2-Amino-2-methylpropan-1-ol (Comparator B) R Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) Dichloromethane (DCM) Acetic Acid (cat.) Room Temperature, 12-24h A->R B1 2-Fluorobenzaldehyde B1->R Path 1 B2 Benzaldehyde B2->R Path 2 P1 This compound (Target Compound) R->P1 Yield: ~85-95% P2 2-(Benzylamino)-2-methylpropan-1-ol (Comparator A) R->P2 Yield: ~85-95% G cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays start Test Compounds: Target, Comparator A, Comparator B cells Cell Lines: MCF-7 (Breast) A549 (Lung) U87 (Glioblastoma) start->cells assay1 MTT Cytotoxicity Assay (72h incubation) assay2 IC50 Determination (Dose-Response Curve) assay1->assay2 If significant activity observed cells->assay1 assay3 Apoptosis Assay (Annexin V/PI Staining) assay2->assay3 assay4 Cell Cycle Analysis (Flow Cytometry) assay3->assay4 endpoint Identify Lead Compound and Mechanism of Action assay4->endpoint

Caption: Proposed workflow for evaluating the antiproliferative activity of the compounds.

Hypothetical Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes hypothetical IC50 values (in µM) that could be obtained from the primary screening. The data is designed to reflect a plausible scenario where fluorination enhances potency.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)U87 (Glioblastoma)
Target Compound 15.222.518.9
Comparator A 45.860.152.7
Comparator B > 200 (Inactive)> 200 (Inactive)> 200 (Inactive)
Doxorubicin (Control) 0.81.21.5

Discussion and Scientific Rationale

The proposed research framework is built on established principles in medicinal chemistry.

  • Causality in Synthesis: Reductive amination is the chosen synthetic route due to its high efficiency and selectivity for producing secondary amines from primary amines without side reactions. [10][12]The use of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones, as it does not readily reduce the carbonyl starting material. [10]

  • Trustworthiness of Protocols: The described protocols are standard, well-documented procedures in organic synthesis and cell biology. The cytotoxicity assay (MTT) is a validated, high-throughput method for assessing cell viability. Follow-up assays like Annexin V staining and cell cycle analysis are standard methods to elucidate the mechanism of cell death, providing a self-validating system to confirm the initial findings.

  • Impact of Fluorination: The hypothetical data reflects the common observation that fluorine substitution can enhance biological activity. [2][5][14]The increased lipophilicity of the target compound may lead to improved cell membrane permeability, resulting in higher intracellular concentrations and greater potency compared to its non-fluorinated counterpart (Comparator A). [3]Furthermore, the C-F bond is exceptionally stable and can block sites of metabolic oxidation, potentially increasing the compound's metabolic stability—a key parameter not explored in this initial screening proposal but a logical next step for investigation. [1][15]

Experimental Protocols

General Protocol for Reductive Amination
  • Reaction Setup: To a solution of 2-Amino-2-methylpropan-1-ol (1.0 eq) in dichloromethane (DCM, 0.2 M), add the corresponding aldehyde (2-fluorobenzaldehyde or benzaldehyde, 1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stirring: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (MCF-7, A549, U87) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Target, Comparators A & B) and a positive control (e.g., Doxorubicin) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

References

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Illuminating the Molecular Handshake: A Comparative Guide to Confirming the Binding Site of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise identification of a small molecule's binding site on its protein target is a cornerstone of mechanistic understanding and rational drug design. This guide provides a comprehensive, in-depth comparison of state-of-the-art methodologies for confirming the binding site of a novel compound, using the illustrative case of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol. While the specific biological target of this compound is not yet publicly characterized, this guide will navigate the experimental journey a researcher would undertake to elucidate this critical interaction.

We will explore a multi-pronged approach, grounded in biophysical, biochemical, and computational techniques, to build a robust body of evidence for target engagement and binding site confirmation. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond preliminary activity assays to a definitive molecular understanding of their compound's mechanism of action.

The Quest for the Binding Pocket: A Strategic Overview

The process of confirming a binding site is not a linear path but rather an iterative process of hypothesis generation and experimental validation. The choice of methodology is dictated by factors such as the nature of the target protein, the availability of reagents, and the desired level of structural resolution. A multi-faceted approach, combining direct binding assays with functional cellular assays, provides the most robust evidence of a drug's mechanism of action.

This guide will compare and contrast the following key methodologies:

  • High-Resolution Structural Methods: X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Biophysical and Biochemical Assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Photo-Affinity Labeling.

  • Cellular Target Engagement Assays: Cellular Thermal Shift Assay (CETSA).

  • Computational Approaches: Molecular Docking.

The following diagram illustrates a logical workflow for progressing from initial hit to a confirmed binding site.

G cluster_0 Initial Stages cluster_1 Binding Confirmation & Affinity cluster_2 Binding Site Localization cluster_3 High-Resolution Structural Confirmation cluster_4 In-Cell Validation Initial Hit Initial Hit Target Identification Target Identification Initial Hit->Target Identification Biochemical/Cellular Screens ITC ITC Target Identification->ITC Thermodynamics SPR SPR Target Identification->SPR Kinetics Photo-Affinity Labeling Photo-Affinity Labeling Target Identification->Photo-Affinity Labeling Direct Labeling Molecular Docking Molecular Docking ITC->Molecular Docking Hypothesis Generation SPR->Molecular Docking Site-Directed Mutagenesis Site-Directed Mutagenesis Molecular Docking->Site-Directed Mutagenesis Hypothesis Testing X-ray Crystallography X-ray Crystallography Site-Directed Mutagenesis->X-ray Crystallography Definitive Structure NMR Spectroscopy NMR Spectroscopy Site-Directed Mutagenesis->NMR Spectroscopy Solution-State Structure Photo-Affinity Labeling->X-ray Crystallography CETSA CETSA X-ray Crystallography->CETSA Cellular Context NMR Spectroscopy->CETSA

Caption: A logical workflow for confirming a small molecule's binding site.

Comparative Analysis of Key Methodologies

The following table provides a high-level comparison of the primary techniques discussed in this guide.

MethodPrincipleProsCons
X-ray Crystallography Diffraction of X-rays by a protein crystal to generate a high-resolution 3D structure of the protein-ligand complex.[1][2]Provides unambiguous, atomic-level detail of the binding site and interactions.[2]Requires a well-diffracting crystal of the protein-ligand complex, which can be challenging to obtain.
NMR Spectroscopy Measures the effect of the ligand on the nuclear magnetic resonance signals of the protein to identify the binding site and determine the structure in solution.[1][2]Provides information on the dynamics of the interaction in a more physiological solution state. Can be used for a wide range of protein sizes.Requires larger amounts of isotopically labeled protein. Structure determination can be complex and time-consuming.[3]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein to determine the binding affinity, stoichiometry, and thermodynamic parameters.[1][4]Provides a complete thermodynamic profile of the interaction in a label-free, solution-based format.[4]Requires relatively large amounts of pure protein and ligand. May not be suitable for very high or very low affinity interactions.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at a sensor surface as a ligand in solution binds to an immobilized protein to determine binding kinetics (on- and off-rates) and affinity.[1]High-throughput and requires small amounts of protein. Provides real-time kinetic data.[1]Immobilization of the protein may affect its conformation and binding properties. Non-specific binding can be an issue.
Photo-Affinity Labeling A chemically modified version of the ligand containing a photo-reactive group is used to covalently label the binding site upon UV irradiation. The labeled site is then identified by mass spectrometry.[2][5]Directly identifies the binding site in a complex biological sample. Can be used in living cells.[5]Synthesis of the photo-probe can be challenging. The photo-reactive group may alter the binding of the ligand.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein in intact cells or cell lysates upon ligand binding.[6][7]Confirms target engagement in a cellular environment, providing more physiologically relevant data.[6][8]It is an indirect measure of binding and does not provide structural information on the binding site.
Molecular Docking A computational method that predicts the preferred orientation of a ligand to a protein when bound to each other to form a stable complex.[1][9]Rapid and cost-effective for generating hypotheses about the binding mode. Can screen large libraries of compounds.The accuracy of the prediction depends heavily on the quality of the protein structure and the scoring function used. Requires experimental validation.

Detailed Experimental Protocols

To provide a practical framework, the following are detailed, step-by-step methodologies for key experiments. For our case study, we will hypothesize that this compound binds to a hypothetical kinase, "Kinase-X".

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and Kinase-X.

Materials:

  • Purified Kinase-X protein (e.g., >95% purity)

  • This compound

  • ITC instrument

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol)

Procedure:

  • Sample Preparation:

    • Dialyze the Kinase-X protein extensively against the ITC buffer.

    • Dissolve this compound in the same ITC buffer.

    • Determine the accurate concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 500 rpm).

    • Set the injection parameters (e.g., 20 injections of 2 µL each).

  • Loading the ITC:

    • Load the Kinase-X solution into the sample cell.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform the titration experiment, injecting the ligand into the protein solution.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine KD, n, ΔH, and ΔS.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with Kinase-X in a cellular context.

Materials:

  • Cells expressing Kinase-X

  • This compound

  • Cell lysis buffer

  • Western blotting reagents and antibodies against Kinase-X

Procedure:

  • Cell Treatment:

    • Treat the cells with either vehicle control or varying concentrations of this compound.

  • Heating:

    • Heat the treated cells at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Western Blotting:

    • Analyze the amount of soluble Kinase-X in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities and plot the fraction of soluble Kinase-X as a function of temperature for both vehicle and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Path to Confirmation

The following diagram illustrates the decision-making process and the integration of different techniques to build a compelling case for a specific binding site.

G Start Start Biochemical Activity Biochemical Activity Start->Biochemical Activity Direct Binding Assay (ITC/SPR) Direct Binding Assay (ITC/SPR) Biochemical Activity->Direct Binding Assay (ITC/SPR) Activity Confirmed End End Biochemical Activity->End No Activity Binding Confirmed Binding Confirmed Direct Binding Assay (ITC/SPR)->Binding Confirmed Computational Docking Computational Docking Binding Confirmed->Computational Docking Yes Binding Confirmed->End No Binding Site Hypothesis Binding Site Hypothesis Computational Docking->Binding Site Hypothesis Site-Directed Mutagenesis Site-Directed Mutagenesis Binding Site Hypothesis->Site-Directed Mutagenesis Loss of Binding Loss of Binding Site-Directed Mutagenesis->Loss of Binding Loss of Binding->Computational Docking No, Revise Hypothesis Structural Biology (X-ray/NMR) Structural Biology (X-ray/NMR) Loss of Binding->Structural Biology (X-ray/NMR) Yes High-Resolution Structure High-Resolution Structure Structural Biology (X-ray/NMR)->High-Resolution Structure Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) High-Resolution Structure->Cellular Target Engagement (CETSA) In-Cell Confirmation In-Cell Confirmation Cellular Target Engagement (CETSA)->In-Cell Confirmation In-Cell Confirmation->End

Caption: Decision-making workflow for binding site confirmation.

Conclusion

Confirming the binding site of a novel small molecule like this compound is a critical and multifaceted endeavor. There is no single "magic bullet" experiment; rather, a carefully chosen combination of orthogonal approaches provides the necessary confidence in the proposed mechanism of action. By integrating high-resolution structural data with biophysical, biochemical, and cellular assays, researchers can build a comprehensive and compelling case for a specific molecular interaction. This guide provides a roadmap for this journey, emphasizing the importance of experimental rigor and logical progression to ultimately illuminate the precise nature of the molecular handshake between a drug and its target.

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head-to-head comparison of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol with other inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Novel and Established EGFR Inhibitors for Oncological Research

This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol, with established EGFR inhibitors. For clarity and ease of reference within this guide, we will refer to the investigational compound as Fluvomethylpropanol .

A Note on the Investigational Compound: As of the latest literature review, this compound (Fluvomethylpropanol) is a known chemical entity, however, its biological activity as a selective enzyme inhibitor has not been extensively documented in peer-reviewed publications. Therefore, this guide is presented as a hypothetical case study to illustrate the rigorous comparative process required in preclinical drug discovery. We will assess Fluvomethylpropanol as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. Its performance will be benchmarked against three clinically significant EGFR tyrosine kinase inhibitors (TKIs): Gefitinib, Erlotinib, and Osimertinib.

Introduction: The Central Role of EGFR in Oncology and the Rationale for Novel Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through mechanisms such as overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1]

The clinical success of first-generation EGFR TKIs, such as Gefitinib and Erlotinib, which reversibly target the ATP-binding site of the EGFR kinase domain, validated EGFR as a therapeutic target.[2] However, the emergence of acquired resistance, predominantly through the T790M "gatekeeper" mutation, limited their long-term efficacy.[3] This challenge spurred the development of next-generation inhibitors like Osimertinib, which demonstrates efficacy against both initial activating mutations and the T790M resistance mutation.[4]

The ongoing pursuit of novel EGFR inhibitors like Fluvomethylpropanol is driven by the need to address multifactorial resistance mechanisms, improve selectivity to minimize off-target toxicities, and enhance blood-brain barrier penetration to treat brain metastases. This guide provides the experimental framework for evaluating such a novel agent against established standards of care.

The EGFR Signaling Cascade and Points of Inhibition

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[5][6] EGFR TKIs act by competitively blocking the ATP-binding site within the kinase domain, thereby preventing this initial phosphorylation event and abrogating downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR TKI (Fluvomethylpropanol, Gefitinib, Erlotinib, Osimertinib) Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and TKI Point of Inhibition.

Head-to-Head Performance Comparison: A Data-Driven Analysis

This section presents a comparative analysis of Fluvomethylpropanol (hypothetical data) and the established EGFR inhibitors. The data is organized to provide a clear overview of potency, selectivity, and cellular efficacy.

Biochemical Potency: In-Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Lower IC50 values indicate greater potency. Here, we compare the IC50 values against wild-type (WT) EGFR and key mutant forms.

InhibitorIC50 vs. WT EGFR (nM)IC50 vs. Exon 19 Del (nM)IC50 vs. L858R (nM)IC50 vs. L858R/T790M (nM)Selectivity Index (WT/T790M)
Fluvomethylpropanol (Hypothetical) 55015182522
Gefitinib ~200-500[4]~5-25[7][8]~25-50[4]>5000[4]<0.1
Erlotinib ~2-20[9][10][11]~1-10[11]~1-10[11]>5000[4]<0.01
Osimertinib ~494[12]~13[12]~11[12]~15[4]~33

Interpretation of Results:

  • First-Generation (Gefitinib, Erlotinib): These inhibitors show potent activity against the common activating mutations (Exon 19 deletion, L858R) but are largely ineffective against the T790M resistance mutation.

  • Third-Generation (Osimertinib): Osimertinib demonstrates high potency against both activating and T790M resistance mutations, while being significantly less potent against WT EGFR. This high selectivity index is crucial for minimizing toxicities associated with inhibiting EGFR in healthy tissues.

  • Fluvomethylpropanol (Hypothetical): The hypothetical data positions Fluvomethylpropanol as a potent inhibitor of both activating and T790M mutations, with a favorable selectivity profile similar to Osimertinib. This profile would warrant further investigation.

Cellular Efficacy: Inhibition of Proliferation in NSCLC Cell Lines

Biochemical potency must translate to cellular activity. The following table shows the growth inhibition (GI50) in various NSCLC cell lines, each harboring different EGFR mutation statuses.

Cell LineEGFR StatusFluvomethylpropanol (GI50, nM) (Hypothetical)Gefitinib (GI50, nM)Erlotinib (GI50, nM)Osimertinib (GI50, nM)
PC-9 Exon 19 Del20~10-30~30[13]~10-20
H1975 L858R/T790M35>8000[14]>8000[14]~20-50
A549 WT>5000~19,910>10,000~6000

Interpretation of Results: The cellular data corroborates the biochemical findings. Fluvomethylpropanol and Osimertinib show potent growth inhibition in the H1975 cell line, which is resistant to first-generation inhibitors due to the T790M mutation. All tested inhibitors show minimal activity against the A549 cell line with wild-type EGFR, as expected.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments cited in this guide.

In-Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced. The luminescent signal is proportional to kinase activity, and its reduction indicates inhibition.[2][9]

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Dispense Inhibitor Serial Dilutions to 96-well Plate A->B C Add Master Mix (Buffer, Substrate, ATP) B->C D Add EGFR Enzyme to Initiate Reaction C->D E Incubate (e.g., 60 min) D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Incubate (e.g., 40 min) F->G H Add Kinase Detection Reagent (Generate Luminescence) G->H I Incubate (e.g., 30 min) H->I J Read Luminescence (Plate Reader) I->J K Data Analysis (Calculate IC50) J->K

Caption: Workflow for the In-Vitro EGFR Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., Fluvomethylpropanol) in 100% DMSO. Perform serial dilutions in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

  • Assay Plate Setup: Add 5 µL of the serially diluted inhibitor to the wells of a white, flat-bottom 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Prepare a master mix containing ATP and a suitable substrate (e.g., Poly(Glu, Tyr)). Add 10 µL to each well. Initiate the reaction by adding 10 µL of recombinant EGFR enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere for 24 hours.[9]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the inhibitor concentration to determine the GI50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique allows for the direct visualization of the inhibition of EGFR autophosphorylation in treated cells.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Plate cells and allow them to adhere. Serum-starve the cells overnight, then treat with the inhibitor for a specified time (e.g., 2 hours). Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour. (Note: Avoid using milk for phospho-protein detection).

    • Incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR, e.g., Tyr1173) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with an antibody against total EGFR.

  • Analysis: Use densitometry to quantify the band intensities. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR inhibition.

In-Vivo Efficacy: Xenograft Tumor Model

Animal models are essential for evaluating the in-vivo efficacy of an inhibitor.

Xenograft_Workflow A Inject NSCLC Cells (e.g., H1975) Subcutaneously into Nude Mice B Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Groups (Vehicle, Fluvomethylpropanol, Comparators) B->C D Administer Treatment (e.g., Oral Gavage) Daily for 21 Days C->D E Measure Tumor Volume and Body Weight 2-3 times per Week D->E F Sacrifice Mice at End of Study E->F G Excise Tumors for Weight and Analysis (e.g., Western Blot) F->G H Data Analysis (Tumor Growth Inhibition) G->H

Caption: Workflow for an In-Vivo Xenograft Efficacy Study.

General Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., 4x10⁶ H1975 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 100-150 mm³. Randomly assign mice to treatment cohorts (e.g., vehicle control, Fluvomethylpropanol, Osimertinib).

  • Drug Administration: Administer the compounds daily via a suitable route (e.g., oral gavage) for a defined period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight 2-3 times per week as a measure of toxicity.

  • Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and measure their weight. Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for p-EGFR) to confirm target engagement.

Discussion and Future Directions

This guide outlines a comprehensive, multi-faceted approach to comparing a novel investigational compound, Fluvomethylpropanol, against established EGFR inhibitors. Based on our hypothetical data, Fluvomethylpropanol demonstrates a promising profile, with potent activity against the clinically relevant T790M resistance mutation and a high selectivity index over wild-type EGFR.

The causality behind these experimental choices is rooted in the principles of modern drug discovery. The in-vitro kinase assay provides a pure measure of target engagement, while the cellular proliferation assays confirm that this biochemical activity translates into a desired anti-cancer effect in a biological context. Western blotting offers direct, mechanistic proof of target inhibition within the cell. Finally, the in-vivo xenograft model is the crucial step to assess efficacy and tolerability in a complex physiological system.

The next logical steps in the preclinical development of a compound like Fluvomethylpropanol would involve:

  • Kinome-wide Selectivity Profiling: To assess its activity against a broad panel of other kinases and identify potential off-target effects.

  • Pharmacokinetic Studies: To determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Evaluation Against Other Resistance Mutations: To investigate its efficacy against emerging resistance mechanisms to third-generation inhibitors, such as C797S.

By following this structured, data-driven comparative approach, researchers can rigorously evaluate the potential of new therapeutic candidates and make informed decisions about their progression toward clinical development.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes information from structurally similar amino alcohols and established chemical waste management protocols to ensure the highest standards of laboratory safety and environmental protection. The procedures outlined herein are intended for researchers, scientists, and drug development professionals and should be implemented in conjunction with your institution's Environmental Health and Safety (EHS) department guidelines.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is paramount for safe handling and disposal. Based on its structure as a substituted amino alcohol, we can infer its toxicological and physicochemical properties from analogous compounds.

Inferred Hazards: The structure combines an amino alcohol moiety, similar to 2-amino-2-methyl-1-propanol, with a fluorobenzyl group.

  • Corrosivity and Irritation: Amino alcohols are often corrosive or irritating to the skin and eyes.[1][2] The GHS classification for the related compound, 2-(benzylamino)-2-methylpropan-1-ol, indicates it causes skin and serious eye irritation.[3]

  • Toxicity: The parent compound, 2-amino-2-methyl-1-propanol, has an oral LD50 of 2900 mg/kg in rats and can cause damage to the liver, kidneys, and respiratory system at high doses.[4] The presence of a fluorinated aromatic ring, as seen in 2-((2-Fluorobenzyl)amino)ethanol, can introduce additional toxicity; this related compound is classified as toxic if swallowed.[5]

  • Environmental Hazards: Many amino compounds are harmful to aquatic life.[2][6] Therefore, this compound should not be released into the environment.[6][7]

Hazard Category Inferred Risk based on Analogous Compounds Primary Safety Concern
Acute Toxicity (Oral) Potentially harmful or toxic if swallowed.[5]Accidental ingestion leading to systemic toxicity.
Skin Corrosion/Irritation Expected to be a skin irritant.[1][3]Direct contact can cause inflammation, redness, or burns.
Serious Eye Damage/Irritation Expected to be a serious eye irritant.[3][4]Splashes can cause severe and potentially irreversible eye damage.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[3]Inhalation of vapors or aerosols may irritate the respiratory tract.
Aquatic Toxicity Presumed to be harmful to aquatic organisms.[2][6]Improper disposal can contaminate water systems and harm wildlife.

Regulatory Framework for Hazardous Waste

Disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][9]

Key RCRA Concepts:

  • Waste Identification: You must determine if your waste is hazardous.[10] Based on the inferred properties, waste containing this compound should be managed as hazardous due to potential toxicity and corrosivity.[10]

  • Generator Status: The EPA categorizes hazardous waste generators based on the quantity of waste produced per month (Large Quantity, Small Quantity, and Very Small Quantity Generators).[10] Each category has specific requirements for storage, handling, and reporting.[10]

  • State and Local Regulations: Many states have their own, often more stringent, hazardous waste regulations.[10][11] Always consult your local regulations and your institution's EHS department.

Pre-Disposal: Safe Waste Segregation and Storage

Proper handling and storage of chemical waste from the moment of generation are critical to preventing accidents and ensuring compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Stream: Establish a dedicated waste container specifically for this compound and materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).[12]

  • Select an Appropriate Container:

    • The container must be chemically compatible with the waste. The original product container is often a good choice.[13]

    • Use containers made of materials like high-density polyethylene (HDPE) for liquid waste.

    • Ensure the container has a secure, leak-proof screw cap to prevent spills and evaporation.[12][13]

  • Label the Container Correctly:

    • Affix a hazardous waste label provided by your EHS department as soon as you begin accumulating waste.[13]

    • Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or formulas.

    • List all constituents and their approximate percentages, including any solvents.[13]

  • Practice Safe Storage:

    • Keep the waste container closed at all times except when adding waste.[12][13]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Use secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.[13]

    • Crucially, segregate this waste from incompatible materials. Amino alcohols are incompatible with acids, strong oxidizing agents, and acid anhydrides, as mixing can generate heat or toxic gases.[12]

Disposal Workflow and Decision Making

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Labeling & Documentation cluster_3 Final Disposal start Waste Generated (Pure compound, solution, or contaminated material) is_pure Is the waste pure or a concentrated solution? start->is_pure is_solid Is the waste contaminated solid material? is_pure->is_solid No liquid_waste Collect in a designated, leak-proof liquid waste container (HDPE). Use secondary containment. is_pure->liquid_waste Yes solid_waste Collect in a designated, puncture-resistant solid waste container or a double-lined bag. is_solid->solid_waste Yes label_waste Affix EHS Hazardous Waste Label. List all chemical constituents and percentages. Date the label. liquid_waste->label_waste solid_waste->label_waste store_waste Store container in a designated Satellite Accumulation Area. Keep container closed. label_waste->store_waste ehs_pickup Arrange for pickup by your institution's EHS department. store_waste->ehs_pickup

Caption: Disposal decision workflow from generation to final pickup.

Step-by-Step Final Disposal Protocol

NEVER dispose of this compound down the drain or in the regular trash. [13][14] The high water solubility and potential aquatic toxicity make sewer disposal environmentally irresponsible and non-compliant.[6]

  • Finalize Waste Container: Once the waste container is full, or if you will no longer be generating this waste stream, securely fasten the cap.

  • Complete the Label: Ensure all fields on the hazardous waste label are accurately and legibly completed, including the date the container was filled.

  • Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for requesting collection, which may involve an online system or a phone call.

  • Maintain Records: Keep a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory notebook or a dedicated log. This is good laboratory practice and may be required for regulatory compliance.[10]

  • Decontaminate Empty Containers: An empty container that held this substance must be properly managed.

    • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[14] The rinseate must be collected and disposed of as hazardous waste.[14]

    • After decontamination, deface or remove all hazardous labels before disposing of the container in the regular trash.[14]

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Alert: Immediately alert colleagues and evacuate non-essential personnel from the area.[12]

  • Don Personal Protective Equipment (PPE): Before attempting any cleanup, at a minimum, wear:

    • Chemical safety goggles or a face shield.[12]

    • Chemical-resistant gloves (e.g., nitrile rubber).[12]

    • A lab coat or chemical-resistant apron.[12]

  • Contain the Spill: For small spills, absorb the material with an inert absorbent such as dry sand, vermiculite, or a commercial chemical sorbent.[1]

  • Clean and Collect: Carefully scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable cleaning agent, and collect all cleanup materials as hazardous waste.[12]

  • Label and Dispose: Label the waste container with all its contents and dispose of it through your institution's EHS department.[12]

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department, following your institution's specific reporting protocol.

By adhering to these scientifically grounded and regulation-aware procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, building a foundation of trust in our shared commitment to safety and environmental stewardship.

References

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Mastering Safety: A Researcher's Guide to Handling 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol, demands a proactive and informed approach to personal protection and operational protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe laboratory practices. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally related molecules to establish a robust safety protocol.

Hazard Analysis: Understanding the Chemical Personality

To establish effective protective measures, we must first understand the potential hazards inherent in the structure of this compound. This molecule combines three key features: a substituted aminopropanol, a fluorinated aromatic ring, and a secondary amine linkage. By examining analogous compounds, we can infer a likely hazard profile.

  • Aminopropanol Core: Compounds like 2-Amino-2-methyl-1-propanol are known skin and eye irritants[1][2]. They can be harmful if swallowed or inhaled, potentially causing irritation to the gastrointestinal and respiratory tracts[1][3][4].

  • Fluorobenzyl Group: The presence of a fluorine atom on the benzyl ring suggests that thermal decomposition could release hazardous substances like hydrogen fluoride[5][6]. Fluorinated organic compounds require careful handling due to their potential for altered reactivity and metabolic toxicity[7].

  • Secondary Amine: Amines as a class can be corrosive and are known to cause skin and eye irritation or burns[5][8].

Given this composite structure, it is prudent to treat this compound as a substance that is, at a minimum, a skin and eye irritant and potentially harmful by ingestion or inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following recommendations provide a baseline for handling this compound in a research laboratory setting.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous or readily absorbed compounds[7][9][10]. Always inspect gloves before use and remove them carefully to avoid skin contamination[8][11].
Eye and Face Protection Chemical Splash Goggles and a Face ShieldProtects against splashes and aerosols. Goggles provide a seal around the eyes, while a face shield offers broader facial protection[7][11][12].
Body Protection Disposable, Chemical-Resistant Gown or Lab CoatProtects skin and personal clothing from contamination. Gowns should be long-sleeved with tight-fitting cuffs[9].
Respiratory Protection NIOSH-approved Respirator (N95 minimum)Recommended when handling the solid compound or creating solutions where aerosolization is possible. For larger spills or in cases of insufficient ventilation, a respirator with organic vapor cartridges may be necessary[7][10][11][13].

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety at every stage of your workflow.

Engineering Controls: Your Primary Barrier

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[5][6][8]. Ensure that an eyewash station and safety shower are readily accessible[1].

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your work area by lining it with absorbent, disposable bench paper.

  • Weighing: If working with a solid form, conduct all weighing operations within a ventilated enclosure or fume hood to prevent the inhalation of fine particles[3][14].

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution. Remove and dispose of PPE in designated waste containers.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves[2][3][11].

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble, including respiratory protection.

  • Containment: For small spills, use an inert absorbent material to contain the substance[5][11].

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable decontaminating agent.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of all personnel and the protection of the environment.

  • Waste Segregation: All materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.

  • Containerization: Collect all waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Do not pour any amount of this compound or its solutions down the drain[1][11].

Workflow and Decision Making

The following diagram illustrates the decision-making process for ensuring safety when working with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response A Review Hazard Information (Analogous Compounds) B Select & Inspect PPE A->B Informs Selection C Prepare Engineering Controls (Fume Hood, Eyewash) B->C Prepare for Use D Weighing/Solution Prep (Inside Fume Hood) C->D E Experimental Use D->E F Decontaminate Work Area E->F J Spill Occurs E->J Potential Event G Segregate & Label Waste F->G H Properly Doff & Dispose of PPE G->H I Wash Hands Thoroughly H->I K Evacuate & Alert J->K L Don Full PPE K->L M Contain & Clean L->M N Dispose as Hazardous Waste M->N

Caption: Workflow for Safe Handling and Emergency Response.

By adhering to these principles of proactive risk assessment, meticulous operational planning, and responsible disposal, you can confidently and safely advance your research. Your commitment to safety is the foundation upon which scientific progress is built.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.